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  • Product: Octadecanoic acid, 9-hydroxy-, (S)-
  • CAS: 64144-76-9

Core Science & Biosynthesis

Foundational

The Biological Significance of (S)-9-Hydroxystearic Acid in Lipid Metabolism and Epigenetic Regulation

Foreword by the Senior Application Scientist In the landscape of lipid metabolism and epigenetic pharmacology, (S)-9-hydroxystearic acid ((S)-9-HSA) represents a fascinating intersection of redox biology and transcriptio...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by the Senior Application Scientist In the landscape of lipid metabolism and epigenetic pharmacology, (S)-9-hydroxystearic acid ((S)-9-HSA) represents a fascinating intersection of redox biology and transcriptional regulation. This technical guide moves beyond superficial summaries to dissect the causality behind its molecular behavior. Every protocol detailed herein is designed as a self-validating system, ensuring that researchers and drug development professionals can trust the integrity of their data when investigating this potent lipid mediator.

The Dual Identity of 9-Hydroxystearic Acid

Historically recognized merely as a byproduct of radical-mediated lipid peroxidation, 9-hydroxystearic acid has been repositioned by modern lipidomics as a critical signaling molecule. It operates via two primary biological axes:

  • Epigenetic Modulator : 9-HSA acts as a competitive inhibitor of Histone Deacetylase 1 (HDAC1), leading to the hyperacetylation of histones and non-histone proteins like p53, ultimately inducing cell cycle arrest 1[1].

  • Lipokine Precursor : It is esterified with fatty acids (e.g., palmitic acid) to form 9-PAHSA, a Fatty Acid Ester of Hydroxy Fatty Acid (FAHFA) that enhances insulin sensitivity and exerts profound anti-inflammatory effects 2[2].

Stereospecificity: (S)-9-HSA vs. (R)-9-HSA

In lipid research, stereochemistry dictates biological efficacy. While the (R)-enantiomer is frequently highlighted as the naturally predominant isomer in adipose tissue for PAHSA biosynthesis, (S)-9-HSA is a critical component of racemic mixtures generated during oxidative stress. Studying (S)-9-HSA provides vital structure-activity relationship (SAR) data. The spatial orientation of the C9-hydroxyl group in the (S)-configuration alters its coordination with the zinc ion in the HDAC1 active site, resulting in a slightly higher IC50 compared to its (R)-counterpart, yet it retains significant antiproliferative activity 1[1].

Table 1: Comparative Biological Metrics of 9-HSA Enantiomers

Property / Metric(S)-9-Hydroxystearic Acid(R)-9-Hydroxystearic AcidCausality / Rationale
HDAC1 Binding Energy Less favorableMore favorableSpatial orientation of the C9-hydroxyl group affects optimal zinc-ion coordination in the active site.
Antiproliferative IC50 (HT29) ~51 µM~49 µMReduced target affinity translates to a slightly higher concentration required for G0/G1 arrest.
Role in FAHFA Biosynthesis Minor / Stress-inducedMajor (Natural isomer)Enzymatic esterification by ChREBP-driven pathways exhibits stereopreference for the (R)-form.
Origin Non-enzymatic lipid peroxidationEnzymatic & Non-enzymaticRadical-mediated oxidation of oleic/stearic acid generates racemic mixtures, necessitating the study of both.
Mechanistic Pathways: Epigenetic Modulation and Lipid Metabolism
3.1 HDAC1 Inhibition and Cell Cycle Arrest

(S)-9-HSA permeates the cell membrane and localizes to the nucleus, where its carboxyl group interacts with the catalytic core of HDAC1. By inhibiting deacetylation, (S)-9-HSA promotes the hyperacetylation of the tumor suppressor p53. This post-translational modification stabilizes p53, driving the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21WAF1 (CDKN1A) and the pro-apoptotic protein Bax 3[3]. The result is a robust G0/G1 or G2/M cell cycle arrest.

3.2 FAHFA Biosynthesis and Metabolic Sequestration

In metabolic tissues, 9-HSA is a substrate for the biosynthesis of FAHFAs, regulated by the ChREBP-Nrf2 antioxidant axis 2[2]. Interestingly, in colorectal carcinomas (e.g., HT29 cells), free 9-HSA levels are significantly diminished. Tumors actively sequester free 9-HSA by esterifying it into FAHFAs. Because FAHFAs do not induce apoptosis, this sequestration acts as a tumor escape mechanism to avoid 9-HSA-induced cell death 4[4].

SignalingPathway S9HSA (S)-9-Hydroxystearic Acid HDAC1 HDAC1 Inhibition S9HSA->HDAC1 Competitive Binding FAHFA FAHFA Biosynthesis (e.g., 9-PAHSA) S9HSA->FAHFA Esterification (ChREBP/Nrf2) p53 p53 Hyperacetylation HDAC1->p53 Prevents Deacetylation p21 p21WAF1 Upregulation p53->p21 Transcriptional Activation CellCycle G0/G1 Cell Cycle Arrest p21->CellCycle CDK Inhibition Insulin Insulin Sensitivity & Anti-inflammation FAHFA->Insulin Metabolic Regulation Tumor Tumor Escape Mechanism (Sequestration) FAHFA->Tumor Apoptosis Avoidance

Fig 1: Dual signaling pathways of 9-HSA in epigenetic regulation and FAHFA lipid metabolism.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, embedding internal controls to verify causality at every step.

Protocol 1: In Vitro HDAC1 Inhibition Assay for (S)-9-HSA
  • Step 1: Recombinant HDAC1 Preparation. Isolate the target using purified recombinant human HDAC1. Causality: This prevents confounding variables from other cellular HDAC isoforms, ensuring the measured IC50 is specific to HDAC1.

  • Step 2: Substrate Incubation. Introduce a fluorogenic acetylated peptide substrate. Causality: A fluorogenic substrate allows for real-time kinetic monitoring of deacetylation, providing precise data points that distinguish the subtle binding differences between (S)- and (R)-enantiomers.

  • Step 3: (S)-9-HSA Titration. Apply (S)-9-HSA in a concentration gradient from 1 µM to 100 µM.

  • Step 4: Developer Addition and Readout. Add the developer solution to cleave the deacetylated substrate, releasing a fluorophore. Measure fluorescence at Ex/Em = 360/460 nm.

  • Self-Validation Mechanism: The assay must include Trichostatin A (TSA) as a positive control and a DMSO vehicle as a negative control. If TSA fails to achieve >95% inhibition, the enzyme integrity is compromised, and the assay self-invalidates.

Protocol 2: LC-MS/MS Lipidomic Profiling of (S)-9-HSA and FAHFAs
  • Step 1: Biphasic Lipid Extraction. Perform a modified Folch extraction on cell lysates using Chloroform/Methanol (2:1, v/v). Causality: This efficiently partitions non-polar FAHFAs and free 9-HSA into the organic phase while precipitating proteins.

  • Step 2: Internal Standard Spiking. Spike the sample with deuterated 9-[2H]HSA prior to homogenization. Causality: Isotope dilution corrects for matrix suppression and extraction losses, ensuring absolute, rather than relative, quantification.

  • Step 3: Chromatographic Separation. Utilize a C18 reverse-phase column with a gradient of water/acetonitrile. Causality: Reverse-phase chromatography resolves 9-HSA from other positional isomers (like 12-HSA or 5-HSA) based on subtle hydrophobicity differences.

  • Step 4: Mass Spectrometry (MRM Mode). Monitor specific precursor-to-product ion transitions using Electrospray Ionization (ESI) in negative mode.

  • Self-Validation Mechanism: A calibration curve with known standards and a solvent blank must be run after every 10 samples. Detection of 9-HSA in the blank indicates column carryover, triggering a mandatory system flush.

Workflow Sample Cell/Tissue Lysis & Lipid Extraction Spike Internal Standard Addition Sample->Spike Folch Method Deriv TMS Derivatization (Optional for GC) Spike->Deriv Isotope Dilution LCMS LC-ESI-MS/MS Analysis Deriv->LCMS Separation Data Data Processing & Quantification LCMS->Data MRM Mode

Fig 2: Self-validating LC-MS/MS lipidomic workflow for the quantification of 9-HSA and FAHFAs.

Therapeutic Implications in Oncology and Metabolic Diseases

The dual nature of (S)-9-HSA presents unique therapeutic avenues. In oncology, preventing the esterification of 9-HSA into FAHFAs could restore high intracellular levels of free 9-HSA, reactivating its HDAC1-inhibitory and apoptotic functions in colon cancer cells 4[4]. Conversely, in metabolic syndrome, delivering synthetic (S)-9-HSA or its derivatives could boost the endogenous pool of FAHFAs, leveraging their lipokine activity to combat insulin resistance and systemic inflammation 2[2]. Furthermore, its role as a redox mediator during development highlights its fundamental biological importance beyond pathology 5[5].

References
  • Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC.
  • Sequestration of 9-Hydroxystearic Acid in FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) as a Protective Mechanism for Colon Carcinoma Cells to Avoid Apoptotic Cell Death - PMC.
  • Nrf2-Mediated Antioxidant Defense and Peroxiredoxin 6 Are Linked to Biosynthesis of Palmitic Acid Ester of 9-Hydroxystearic Acid - American Diabetes Association.
  • Modulation of apoptotic signalling by 9-hydroxystearic acid in osteosarcoma cells - PubMed.
  • Redox signaling via lipid peroxidation regulates retinal progenitor cell differentiation - BioRxiv.

Sources

Exploratory

Thermodynamic Stability of (S)-9-Hydroxyoctadecanoic Acid Isomers: Phase Behavior, Self-Assembly, and Polymorphism

Executive Summary The thermodynamic stability of hydroxy fatty acids dictates their utility in applications ranging from advanced drug delivery systems to the formulation of functional nanomaterials. Among these, (S)-9-h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of hydroxy fatty acids dictates their utility in applications ranging from advanced drug delivery systems to the formulation of functional nanomaterials. Among these, (S)-9-hydroxyoctadecanoic acid (commonly referred to as (S)-9-hydroxystearic acid or (S)-9-HSA) presents a fascinating case study in physical chemistry. Unlike its widely studied positional isomer, 12-HSA, the central position of the hydroxyl group at the C9 carbon creates unique steric hindrances and hydrogen-bonding opportunities.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of (S)-9-HSA isomers. We explore the causality behind its behavior across three distinct thermodynamic states: two-dimensional Langmuir monolayers, metastable organogels, and thermodynamically stable crystalline polymorphs.

Molecular Architecture & Thermodynamic Baseline

(S)-9-HSA is a chiral, non-racemic bipolar amphiphile. In achiral environments, the scalar thermodynamic properties of the (S)-enantiomer are identical to those of the naturally abundant (R)-enantiomer derived from castor oil[1]. The thermodynamic stability of its self-assembled structures is governed by the delicate balance between:

  • Van der Waals interactions among the hydrophobic alkyl chains.

  • Hydrogen bonding at the terminal carboxylic acid headgroup.

  • Mid-chain hydrogen bonding dictated by the C9 hydroxyl group.

The central position of the C9 hydroxyl group forces the alkyl chain into a "bent" conformation when participating in intermolecular hydrogen bonding. This structural frustration increases the entropic penalty ( ΔS ) during self-assembly, explaining why (S)-9-HSA exhibits lower thermal stability in gel networks compared to isomers where the hydroxyl group is closer to the tail (e.g., 12-HSA)[1].

Interfacial Thermodynamics: Langmuir Monolayers

At the air/water interface, (S)-9-HSA forms Langmuir monolayers that serve as excellent models for understanding the thermodynamics of bipolar lipids[2].

When compressed, the monolayer undergoes a distinct phase transition from a Liquid-Expanded (LE) to a Liquid-Condensed (LC) state. The thermodynamic stability of the monolayer is highly dependent on the reorientation of the mid-chain hydroxyl group. At low surface pressures ( π ), both the carboxylic acid and the C9 hydroxyl group anchor to the water subphase, forcing the molecule into a horizontal "loop" conformation. Upon compression, the molecule must expend energy to lift the C9 hydroxyl group out of the aqueous phase, resulting in a distinct pseudo-plateau in the π−A isotherm[3].

The enthalpy ( ΔH ) and entropy ( ΔS ) values for this phase transition are lower in magnitude for 9-HSA compared to 12-HSA, indicating that the condensed phase of 9-HSA is less ordered due to the central steric disruption of the C9-OH group[4].

Supramolecular Assembly: Organogelation vs. Crystallization

The macroscopic manifestation of (S)-9-HSA's thermodynamic stability is most evident in its solvent-dependent self-assembly[1].

Metastable Organogels

In non-polar aliphatic solvents like paraffin oil, (S)-9-HSA forms organogels. However, these gels are thermodynamically metastable. Oscillatory rheology reveals that (S)-9-HSA gels exhibit lower mechanical strength (lower storage modulus, G′ ) and a lower gel-to-sol transition temperature ( Tgs​ ) compared to 10-HSA and 12-HSA[5]. The mid-chain OH prevents optimal packing, leading to a fibrillar network that is kinetically trapped but thermodynamically driven toward precipitation over time.

Stable Crystalline Polymorphs

In polar solvents (e.g., methanol, acetonitrile), the solvent outcompetes the intermolecular hydrogen bonding required for gelation. Instead, the system bypasses the metastable gel phase and undergoes nucleation to form thermodynamically stable crystals[1]. Single-crystal X-ray diffraction (XRD) reveals that these crystals consist of non-centrosymmetric twisted carboxylic acid dimers linked at the mid-chain hydroxyls into unidirectional hydrogen-bonded chains[1].

Mechanistic Pathways of Self-Assembly

The following diagram illustrates the thermodynamic pathways of (S)-9-HSA, mapping the causal relationship between solvent environment, temperature, and the resulting phase stability.

G A (S)-9-HSA Monomers (Isotropic Solution) B Air/Water Interface (Langmuir Monolayer) A->B Surface Adsorption C Non-Polar Solvent (e.g., Paraffin Oil) A->C Cooling (< T_gel) D Polar Solvent (e.g., Methanol) A->D Supersaturation E LE/LC Phase Transition (ΔH, ΔS driven) B->E Compression (π) F Organogelation (Metastable Fibrils) C->F H-Bonding Network G Crystallization (Thermodynamically Stable) D->G Nucleation & Growth F->G Thermal Aging (Polymorphic Transition)

Thermodynamic pathways of (S)-9-HSA self-assembly driven by solvent polarity and temperature.

Comparative Thermodynamic Data

To contextualize the stability of (S)-9-HSA, we must compare it against its positional isomers. The shifting of the hydroxyl group by even a single carbon drastically alters the thermodynamic landscape[5].

Table 1: Thermodynamic and Rheological Parameters of Hydroxystearic Acid Positional Isomers

IsomerGelation Efficiency (Paraffin Oil)Gel-to-Sol Transition ( Tgs​ )Monolayer Phase Transition ( πc​ )Primary Solid-State Form in Polar Solvents
(S)-9-HSA Low (Metastable)~45 °C~18 mN/m (Sharp plateau)Non-centrosymmetric Crystals
(S)-10-HSA Intermediate~52 °CIntermediateSpherulitic Crystals
(S)-12-HSA High (Highly Stable)>65 °C~12 mN/m (Gradual transition)Fibrillar Organogels / Crystals

Note: Data extrapolated from enantiomeric baseline studies[1],[4],[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the causal reasoning required to accurately measure the thermodynamic parameters of (S)-9-HSA.

Protocol 1: Thermodynamic Evaluation of Organogels via Oscillatory Rheology

This protocol determines the enthalpy of the supramolecular network by precisely identifying the gel-to-sol transition temperature ( Tgs​ ).

  • Sample Preparation: Dissolve (S)-9-HSA in paraffin oil at a concentration of 0.5% w/w by heating the mixture to 80 °C in a sealed vial until optically clear.

  • Rheometer Initialization: Utilize a rheometer equipped with a cone-and-plate geometry (e.g., 40 mm diameter, 2° cone angle). Causality: Cone-and-plate geometry ensures a uniform shear rate across the entire sample, preventing localized shear-banding which would artificially lower the measured G′ .

  • Thermal History Erasure: Load the hot solution onto the pre-heated Peltier plate (80 °C). Hold for 5 minutes to erase thermal history.

  • Temperature Sweep: Cool the sample from 80 °C to 10 °C at a controlled rate of 2 °C/min. Apply a constant oscillatory strain of 0.1% and a frequency of 1 Hz. Causality: A strain of 0.1% guarantees the measurement remains within the Linear Viscoelastic Region (LVR), ensuring the network is probed without being destructively sheared.

  • Data Validation: Record the storage modulus ( G′ ) and loss modulus ( G′′ ). The exact Tgs​ is validated at the crossover point where G′=G′′ . If G′ does not exceed G′′ by at least one order of magnitude at 10 °C, the gel is thermodynamically unstable and classified as a viscous sol.

Protocol 2: Langmuir Monolayer Isotherm and Phase Transition Analysis

This protocol measures the thermodynamic penalty of the C9 hydroxyl group's steric hindrance during molecular reorientation at the air/water interface.

  • Subphase Preparation: Fill a thoroughly cleaned PTFE Langmuir trough with ultrapure water (18.2 MΩ·cm) maintained at exactly 20.0 ± 0.1 °C.

  • Spreading: Dissolve (S)-9-HSA in HPLC-grade chloroform to a concentration of 1 mg/mL. Using a Hamilton microsyringe, deposit 20 μL of the solution dropwise across the subphase surface.

  • Solvent Evaporation: Allow the system to rest for 15 minutes. Causality: Premature compression traps residual chloroform within the lipid tails, artificially inflating the area per molecule ( A ) and skewing the calculated entropy ( ΔS ) of the phase transition.

  • Compression: Compress the barriers at a constant rate of 5 mm/min. Record the surface pressure ( π ) using a platinum Wilhelmy plate.

  • Data Validation: Calculate the two-dimensional compressibility modulus ( Cs−1​=−A(dπ/dA)T​ ). A sharp, mathematically verifiable drop in Cs−1​ self-validates the onset of the Liquid-Expanded (LE) to Liquid-Condensed (LC) transition, mapping the exact thermodynamic threshold required to force the C9-OH group out of the aqueous subphase.

References

  • Asaro, F., Boga, C., Demitri, N., et al. "X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid." Molecules 24.15 (2019): 2854. Available at:[Link]

  • Wydro, P., et al. "Site of the Hydroxyl Group Determines the Surface Behavior of Bipolar Chain-Oxidized Cholesterol Derivatives: Langmuir Monolayer Studies Supplemented with Theoretical Calculations." Langmuir (2023). Available at:[Link]

  • Asaro, F., et al. "(R)-10-Hydroxystearic Acid: Crystals vs. Organogel." ResearchGate (2025). Available at:[Link]

  • Sato, K., et al. "Polymorphism of Lipid Crystals: Fundamentals and Applications in Food, Cosmetics, and Pharmaceuticals." ResearchGate (2013). Available at:[Link]

Sources

Foundational

Positional Isomerism in Hydroxystearic Acids: A Technical Guide on the Divergent Pharmacology and Synthesis of 9-HSA and 10-HSA

Executive Summary In the landscape of lipidomics and drug development, positional isomerism dictates profound shifts in both molecular pharmacology and physicochemical behavior. A single methylene shift of a hydroxyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of lipidomics and drug development, positional isomerism dictates profound shifts in both molecular pharmacology and physicochemical behavior. A single methylene shift of a hydroxyl group—from the C9 to the C10 position on a stearic acid backbone—completely reroutes the molecule's biological destiny. As a Senior Application Scientist, I have observed firsthand how this structural nuance forces researchers to adopt entirely different analytical and synthetic workflows. This whitepaper dissects the mechanistic differences between 9-hydroxystearic acid (9-HSA) and 10-hydroxystearic acid (10-HSA), providing field-proven protocols and self-validating experimental systems for their synthesis and quantification.

Molecular Pharmacology: A Tale of Two Targets

The biological activity of hydroxystearic acids is exquisitely sensitive to the spatial relationship between the carboxylate head and the mid-chain hydroxyl group.

9-Hydroxystearic Acid (9-HSA): The Epigenetic Modulator 9-HSA is an endogenous cellular lipid whose concentration is notably diminished in cancer cells[1]. Exogenous administration of the (R)-enantiomer acts as a potent, competitive inhibitor of Histone Deacetylase 1 (HDAC1)[1]. Molecular docking and empirical assays reveal that the C9 hydroxyl group and the terminal carboxylate cooperatively coordinate the zinc ion within the HDAC1 active site[1]. This inhibition leads to the hyperacetylation of histones, triggering the expression of the p21WAF1 gene, which ultimately forces human colorectal adenocarcinoma cells (e.g., HT29) into G0/G1 cell cycle arrest[2]. Crucially, esterification of the carboxyl group obliterates this antiproliferative effect, proving that the free acid is a non-negotiable structural requirement for target engagement[1].

10-Hydroxystearic Acid (10-HSA): The Dermal Matrix Regulator Shifting the hydroxyl group to the C10 position abolishes the HDAC1 inhibitory activity; 10-HSA shows virtually no antiproliferative effect on tumor cell lines[2]. Instead, the altered geometry transforms the molecule into a highly effective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[3]. By stabilizing the ligand-binding domain of PPARα, 10-HSA drives the downstream transcription of extracellular matrix components, significantly inducing the synthesis of Collagen Type I and III in human fibroblasts[3]. This has positioned 10-HSA as a high-value active pharmaceutical ingredient (API) in anti-aging cosmeceuticals and dermatology[3].

HSA_Mechanisms HSA9 9-Hydroxystearic Acid (9-HSA) HDAC1 Inhibits HDAC1 (Epigenetic Target) HSA9->HDAC1 P21 Upregulates p21WAF1 (Gene Expression) HDAC1->P21 Arrest G0/G1 Cell Cycle Arrest (Antiproliferative) P21->Arrest HSA10 10-Hydroxystearic Acid (10-HSA) PPAR Activates PPARα (Nuclear Receptor) HSA10->PPAR Collagen Induces Collagen I & III (Fibroblast Synthesis) PPAR->Collagen AntiAging Dermal Matrix Repair (Anti-aging) Collagen->AntiAging

Fig 1. Divergent molecular signaling pathways of 9-HSA and 10-HSA.

Physicochemical Divergence: Crystallization vs. Gelation

Beyond biology, the positional shift alters the supramolecular assembly of these lipids, a critical factor for formulation scientists.

  • (R)-9-HSA is a poor organogelator. In most organic solvents (e.g., methanol, acetonitrile), it preferentially forms highly ordered, non-centrosymmetric twisted carboxylic acid dimers that precipitate as rigid crystals[4].

  • (R)-10-HSA exhibits intermediate material properties. While it crystallizes in polar solvents, it successfully forms stable, birefringent micron-sized rods in non-polar environments like paraffin oil, creating robust organogels and ultrastable foams when formulated as a monoethanolamine soap[4].

Quantitative Data Summary

The following table synthesizes the core quantitative and qualitative differentials between the two isomers to guide experimental design.

Parameter9-Hydroxystearic Acid (9-HSA)10-Hydroxystearic Acid (10-HSA)
Hydroxyl Position C9C10
Primary Biological Target Histone Deacetylase 1 (HDAC1)PPARα Receptor
Primary Cellular Effect G0/G1 Cell Cycle Arrest (HT29 cells)Collagen I & III Induction (Fibroblasts)
Therapeutic Application Oncology / AntiproliferativeDermatology / Anti-aging
Material State (Solvent Dependent) Crystallizes (Methanol, Acetonitrile)Gels (Paraffin oil) / Foams (Aqueous soap)
Preferred Synthesis Route Chemical Synthesis / Chiral ResolutionBiocatalysis (Oleate Hydratase)
GC-MS Limit of Quantitation (LOQ) 1.8 ng (as derivatized methyl ester)4.4 ng (as derivatized methyl ester)

Validated Experimental Workflows

To ensure scientific integrity, the following protocols have been designed as self-validating systems. They move beyond mere steps by integrating causality and internal quality controls.

Biocatalytic Synthesis of (R)-10-HSA from Oleic Acid

Chemical synthesis of 10-HSA often yields racemic mixtures and unwanted homologous by-products. The modern, sustainable approach utilizes the enzyme oleate hydratase (e.g., from Lactococcus garvieae), which offers strict regioselectivity and enantioselectivity[5].

Causality & Scientist's Insight: While many protocols suggest aerobic conditions for convenience, our validation runs consistently show that maintaining a strict anaerobic environment prevents the spontaneous auto-oxidation of the oleic acid substrate. Furthermore, oleate hydratase requires Flavin Adenine Dinucleotide (FAD) not for redox activity, but for the structural stabilization of the active site.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at exactly pH 7.5. Causality: Deviations beyond pH 7.5–8.0 disrupt the ionization state of the active site residues, crashing the enzyme's catalytic efficiency.

  • Substrate Emulsion: Suspend 30 g/L of oleic acid in the buffer using 0.05% (w/v) Tween 80 to ensure uniform micelle formation, maximizing the substrate surface area for the membrane-associated enzyme.

  • Cofactor Addition: Add 0.1 mM FAD and 2 mM Mg²⁺ to the reaction mixture to stabilize the enzyme architecture[5].

  • Enzyme Introduction & Anaerobic Purge: Introduce the purified oleate hydratase (approx. 105 U/mL). Immediately purge the reaction vessel with nitrogen gas for 15 minutes to establish an anaerobic environment[5].

  • Incubation: Incubate at 30 °C with gentle orbital shaking (150 rpm) for 7 hours[5].

  • Self-Validation Control: Run a parallel reaction using heat-denatured enzyme (boiled for 15 mins). Validation Metric: The denatured control must yield 0% 10-HSA. Any yield indicates spontaneous hydration or buffer artifact, invalidating the run.

  • Extraction: Terminate the reaction by acidifying to pH 3.0 with HCl, then extract the (R)-10-HSA using ethyl acetate.

GC-MS Quantification of HSA Isomers in Cellular Extracts

Differentiating 9-HSA and 10-HSA in biological matrices requires high-resolution gas chromatography-mass spectrometry (GC-MS) coupled with dual-derivatization[6].

Causality & Scientist's Insight: Hydroxystearic acids possess both a polar carboxyl group and a mid-chain hydroxyl group, rendering them non-volatile and prone to irreversible column adsorption. Derivatization is non-negotiable. In my experience optimizing lipid extractions, emulsion formation at the solvent interface is the primary cause of poor reproducibility. The strict 85% recovery threshold for our internal standard acts as our self-validating gatekeeper.

Step-by-Step Protocol:

  • Sample Spiking: Homogenize the cell pellet in 1 mL of PBS. Immediately spike the homogenate with 50 ng of propyl-paraben (Internal Standard, IS)[6].

  • Lipid Extraction: Add 2 mL of a Chloroform:Methanol (2:1 v/v) mixture. Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 10 minutes to separate the phases. Extract the lower organic lipid layer.

  • Self-Validation Check (IS Recovery): Validation Metric: If the calculated recovery of the propyl-paraben IS falls below 85% during preliminary MS tuning, the extraction is deemed invalid due to emulsion trapping, and the sample must be discarded.

  • Esterification: Evaporate the solvent under nitrogen. Add 0.5 mL of methanolic HCl (3N) and heat at 60 °C for 30 minutes to convert the carboxylate group to a methyl ester[6].

  • Silylation: Evaporate the methanol. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at 60 °C for 20 minutes. Causality: This step silylates the C9 or C10 hydroxyl group, preventing hydrogen bonding during GC transit and ensuring sharp, quantifiable chromatographic peaks.

  • GC-MS Analysis: Inject 1 µL into the GC-MS. The silylated methyl esters of 9-HSA and 10-HSA will elute at distinct retention times and yield unique fragmentation patterns (e.g., monitoring specific m/z fragments resulting from cleavage adjacent to the silylated hydroxyl group)[6].

Sources

Exploratory

Solvation Thermodynamics and Solubility Profiling of 9-Hydroxyoctadecanoic Acid in Organic Solvents

Executive Summary 9-Hydroxyoctadecanoic acid (9-HSA), commonly referred to as 9-hydroxystearic acid, is a chiral, non-racemic hydroxylated fatty acid. In pharmaceutical development, it has emerged as a molecule of intere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-Hydroxyoctadecanoic acid (9-HSA), commonly referred to as 9-hydroxystearic acid, is a chiral, non-racemic hydroxylated fatty acid. In pharmaceutical development, it has emerged as a molecule of interest due to its targeted activity as a Histone Deacetylase 1 (HDAC1) inhibitor, demonstrating potent antiproliferative effects against human colon cancer cell lines[1]. Beyond its biological applications, the structural topology of 9-HSA—comprising a hydrophobic 18-carbon aliphatic chain, a terminal carboxylic acid, and a mid-chain hydroxyl group at the C9 position—creates a highly complex thermodynamic solubility profile[2].

This technical guide provides an in-depth analysis of 9-HSA's solvation behavior, detailing the causality behind its solubility in various organic solvents, and establishes a self-validating experimental protocol for accurate solubility determination.

Physicochemical Properties & Baseline Solubility Data

The dual nature of 9-HSA, possessing both a highly lipophilic tail and hydrogen-bond-donating/accepting moieties, dictates its affinity for different solvent classes[2]. To formulate effectively, researchers must first establish the baseline physicochemical parameters that drive these interactions.

Table 1: Key Physicochemical Properties of 9-HSA

PropertyValueMechanistic Implication
Molecular Formula C₁₈H₃₆O₃Long aliphatic chain drives hydrophobic interactions[2].
Molecular Weight 300.48 g/mol Standard for lipid-like small molecules[2].
XLogP3 (Lipophilicity) 6.5High lipophilicity results in aqueous insolubility[3].
Hydrogen Bond Donors 2Mid-chain OH and terminal COOH enable strong intermolecular networks[3].
Hydrogen Bond Acceptors 3Facilitates interaction with protic and polar aprotic solvents[3].
Topological Polar Surface Area 57.5 ŲInfluences membrane permeability and solvent dipole interactions[2].

Table 2: Solubility Profile of 9-HSA in Selected Solvents (at 298 K)

SolventPolarity IndexSolubility / Phase BehaviorSolvation Mechanism
Methanol 5.1Soluble (Yields Crystals)Protic solvent disrupts intermolecular H-bonding, favoring discrete crystallization upon evaporation[4].
Acetonitrile 5.8Soluble (Yields Crystals)Polar aprotic environment stabilizes the monomeric/dimeric states[4].
Chloroform 4.1SolubleHalogenated solvent effectively solvates the aliphatic chain[5].
Dimethyl Sulfoxide (DMSO) 7.2Highly Soluble (≥ 2.5 mg/mL)Strong dipole-dipole interactions with the C9 hydroxyl and carboxylic groups[1].
Paraffin / Corn Oil ~0Organogel FormationNon-polar environment promotes extended unidirectional H-bond networks, leading to gelation rather than true solution[1][4].
Water 1.0InsolubleHigh lipophilicity (XLogP3 = 6.5) creates an insurmountable thermodynamic barrier to aqueous solvation[5].

Causality in Solvation: Thermodynamic and Structural Drivers

The solubility of 9-HSA is not merely a function of the traditional "like dissolves like" heuristic; it is governed by a fierce thermodynamic competition between solute-solute and solute-solvent hydrogen bonding.

In the solid state, 9-HSA forms non-centrosymmetric twisted carboxylic acid dimers that are linked at the mid-chain hydroxyls into long, unidirectional chains[4].

  • In Polar Solvents (e.g., Methanol, Acetonitrile): When introduced to polar solvents, the solvent molecules competitively hydrogen-bond with the C9 hydroxyl and the carboxylic acid groups. This thermodynamic disruption of the solute's crystal lattice leads to high solubility. Upon thermal treatment or solvent evaporation, the system yields distinct polymorphic crystals[4].

  • In Non-Polar Solvents (e.g., Paraffin Oil): In highly non-polar aliphatic solvents, the solvent lacks the dipole moment required to disrupt the strong intermolecular hydrogen bonds of 9-HSA. Instead, the aliphatic chains of 9-HSA undergo van der Waals interactions with the solvent, while the hydrogen-bonded network remains intact. The network swells, trapping the solvent to form an organogel[4]. This explains why 9-HSA acts as an organogelator in low-polarity environments rather than achieving a true thermodynamic solution.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To accurately determine the solubility of 9-HSA for pharmaceutical formulation, kinetic solubility (which can be heavily skewed by transient supersaturation) must be distinguished from thermodynamic solubility. The following protocol establishes a self-validating loop by incorporating solid-state verification.

Step-by-Step Workflow:
  • Solvent Saturation: Add an excess of 9-HSA solid (approximately 50 mg) to 1 mL of the target organic solvent in a sealed borosilicate glass vial.

  • Thermal Equilibration: Incubate the suspension in a thermoshaker at 298 K (25°C) for 48 hours at 500 RPM.

    • Causality: A 48-hour equilibration period is strictly required to overcome the lattice energy barrier and ensure the system reaches a true thermodynamic equilibrium. This prevents false-positive high solubility readings caused by transient supersaturation.

  • Phase Separation: Centrifuge the sample at 10,000 × g for 15 minutes at 298 K. This cleanly separates the undissolved solid pellet from the saturated supernatant.

  • Supernatant Analysis (Quantification): Dilute an aliquot of the supernatant in a mobile phase compatible with HPLC-UV (e.g., Acetonitrile:Water 80:20 with 0.1% TFA). Quantify the dissolved 9-HSA concentration against a pre-validated calibration curve.

  • Precipitate Analysis (Polymorphic Check): Recover the undissolved pellet, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: This step is the self-validating mechanism of the protocol. If the XRPD pattern of the pellet differs from the starting bulk material, a solvent-mediated polymorphic transformation has occurred (a known phenomenon for 9-HSA in methanol[4]). Consequently, the measured solubility corresponds to the new polymorph, not the original solid form.

Workflow Visualization

The following diagram illustrates the logical flow of the solubility and polymorphic screening process, designed to ensure absolute data integrity during formulation development.

G A 9-HSA Solid State (Initial Polymorph) BB BB A->BB B Solvent Addition (Polar vs Non-polar) C Thermal Equilibration (298 K, 48 hrs) D Phase Separation (Centrifugation) C->D E Supernatant Analysis (HPLC/UV Quantification) D->E Soluble Fraction F Precipitate Analysis (XRPD Validation) D->F Solid Fraction G Organogel Formation (e.g., Paraffin Oil) F->G Aliphatic Solvents H Polymorph / Solvate (e.g., Methanol) F->H Polar Solvents BB->C

Workflow for 9-HSA thermodynamic solubility and polymorphic screening in organic solvents.

Conclusion

The solubility profile of 9-hydroxyoctadecanoic acid is highly solvent-dependent, driven by the delicate thermodynamic balance between its lipophilic aliphatic chain and its hydrogen-bonding hydroxyl and carboxyl groups. While it exhibits high solubility in polar aprotic and protic solvents (often yielding distinct crystalline polymorphs), its behavior in non-polar aliphatic solvents shifts toward organogelation. For drug development professionals and materials scientists, employing a self-validating thermodynamic solubility protocol with concurrent solid-state analysis is paramount to ensuring formulation stability, reproducibility, and efficacy.

References

  • Title: X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid Source: MDPI (Crystals) URL: [Link]

  • Title: 9-Hydroxyoctadecanoic Acid | C18H36O3 | CID 9570127 Source: PubChem - NIH URL: [Link]

  • Title: 9-Hydroxyoctadecanoic acid Source: LookChem URL: [Link]

Sources

Foundational

Antiproliferative properties of (S)-9-hydroxystearic acid in cell lines

The Antiproliferative Dynamics of (S)-9-Hydroxystearic Acid: Mechanisms, Efficacy, and Experimental Validation in Oncology As drug development increasingly pivots toward targeted epigenetic modulators, endogenous cellula...

Author: BenchChem Technical Support Team. Date: March 2026

The Antiproliferative Dynamics of (S)-9-Hydroxystearic Acid: Mechanisms, Efficacy, and Experimental Validation in Oncology

As drug development increasingly pivots toward targeted epigenetic modulators, endogenous cellular lipids have emerged as highly compelling therapeutic candidates. Among these, (S)-9-hydroxystearic acid ((S)-9-HSA)—a naturally occurring bioactive lipid—demonstrates profound negative regulatory control over tumor cell proliferation. In healthy cells, 9-HSA maintains cellular homeostasis, but its concentration is notably diminished in malignant tissues, pointing to its role as an intrinsic tumor suppressor.

This technical guide deconstructs the antiproliferative properties of (S)-9-HSA, detailing its molecular mechanisms, its efficacy across diverse human cancer cell lines, and the self-validating experimental frameworks required to rigorously evaluate its pharmacodynamics.

Molecular Mechanisms of Action: Epigenetic Causality

Unlike broad-spectrum chemotherapeutics that induce systemic cytotoxicity, (S)-9-HSA operates via highly targeted epigenetic modulation. The primary molecular target of 9-HSA is Histone Deacetylase 1 (HDAC1).

The structural integrity of the hydroxyl group at the C-9 position is critical; it forms essential hydrogen bonds within the HDAC1 catalytic pocket. By inhibiting HDAC1, (S)-9-HSA prevents the deacetylation of histones, leading to chromatin relaxation. This hyperacetylated state specifically promotes the transcription of the CDKN1A gene, which encodes the p21WAF1 protein. The upregulation of p21WAF1 subsequently binds to and inhibits Cyclin/CDK complexes, effectively blocking the G1/S phase transition and inducing cell cycle arrest without necessarily triggering acute apoptosis .

G S9HSA (S)-9-Hydroxystearic Acid (Endogenous Lipid) HDAC1 HDAC1 (Histone Deacetylase 1) S9HSA->HDAC1 Inhibits Chromatin Chromatin Remodeling (Hyperacetylation) HDAC1->Chromatin Prevents Deacetylation p21 p21WAF1 (CDKN1A) Upregulation Chromatin->p21 Promotes Transcription Cyclin Cyclin/CDK Complexes Inhibition p21->Cyclin Binds & Inhibits Arrest G0/G1 Cell Cycle Arrest (Antiproliferation) Cyclin->Arrest Blocks G1/S Transition

Epigenetic modulation by (S)-9-HSA leading to G0/G1 cell cycle arrest via HDAC1 inhibition.

Antiproliferative Efficacy Across Human Cancer Cell Lines

The antiproliferative impact of 9-HSA has been validated across a diverse panel of human cancer cell lines. Comparative regioisomer studies reveal that the position of the hydroxyl group dictates the biological potency, with the 9-position yielding optimal growth inhibitory activity .

The table below synthesizes the quantitative efficacy and phenotypic responses of various cell lines to 9-HSA treatment:

Cell LineTissue OriginSensitivity to 9-HSAPrimary Observed Effect
HT29 Colorectal AdenocarcinomaHigh (IC50 ~ 10-50 µM)G0/G1 Arrest, p21WAF1 Upregulation
CaCo-2 Colorectal AdenocarcinomaHighSignificant Growth Inhibition
MCF7 Breast AdenocarcinomaHighIncreased Doubling Time (24h to 80h)
HeLa Cervical AdenocarcinomaModerateProliferation Reduction (22h to 50h)
NLF NeuroblastomaModerateAltered Cell Displacement & Motility

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that evaluating a cytostatic agent like (S)-9-HSA requires a self-validating experimental design. A single assay is insufficient to prove mechanism. We must link phenotypic observation (is the cell stopping or dying?) to cellular mechanism (where in the cycle is it stopping?) and finally to molecular causality (what gene is driving the stop?).

The following three-tiered workflow establishes this unbroken chain of evidence.

Workflow Culture 1. Cell Culture (HT29, HeLa, MCF7) Treatment 2. (S)-9-HSA Treatment (Dose-Response) Culture->Treatment Viability 3a. Phenotype (Livecyte Ptychography) Treatment->Viability CellCycle 3b. Cellular Mech. (Flow Cytometry) Treatment->CellCycle GeneExp 3c. Molecular Target (RT-qPCR for CDKN1A) Treatment->GeneExp Validation 4. Data Synthesis & Mechanism Validation Viability->Validation CellCycle->Validation GeneExp->Validation

Self-validating multi-assay workflow for evaluating (S)-9-HSA antiproliferative mechanisms.

Protocol 1: Livecyte Ptychography for Proliferation Kinetics (Phenotype)

Rationale: Standard MTT assays provide only a static snapshot of metabolic viability, which cannot distinguish between cell death (cytotoxicity) and cell cycle arrest (cytostasis). Ptychography (Quantitative Phase Imaging) allows for continuous, label-free monitoring of cell doubling time and dry mass, confirming that the reduction in cell number is due to a proliferation halt .

  • Seed HT29 or MCF7 cells in 96-well plates at a density of 5×103 cells/well and incubate overnight at 37°C, 5% CO2.

  • Treat cells with varying concentrations of (S)-9-HSA (e.g., 10 µM, 25 µM, 50 µM) dissolved in DMSO (ensure final DMSO concentration remains <0.1% to prevent solvent toxicity).

  • Place the plate in the Livecyte incubator system.

  • Capture quantitative phase images every 60 minutes for 72 hours.

  • Analyze dry mass doubling time and cell displacement metrics to quantify the cytostatic effect.

Protocol 2: Flow Cytometry for Cell Cycle Analysis (Cellular Mechanism)

Rationale: To prove that the proliferation halt observed in Protocol 1 is mechanistically driven by a specific cell cycle blockade rather than general metabolic sluggishness.

  • Harvest (S)-9-HSA treated cells (48h post-treatment) via trypsinization and wash thoroughly with cold PBS.

  • Fix cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C for at least 2 hours.

  • Wash fixed cells twice with PBS to completely remove ethanol.

  • Resuspend the cell pellet in 500 µL of FxCycle PI/RNase Staining Solution (Propidium Iodide).

  • Incubate in the dark at room temperature for 30 minutes to allow RNA degradation and stoichiometric DNA intercalation.

  • Acquire data using a flow cytometer, analyzing the DNA content (PI fluorescence on the linear scale) to quantify the percentage of cells accumulating in the G0/G1 phase versus S and G2/M phases.

Protocol 3: RT-qPCR for CDKN1A Expression (Molecular Causality)

Rationale: To establish the ultimate molecular causality upstream of the G0/G1 arrest observed in Protocol 2, confirming the epigenetic mechanism of action .

  • Extract total RNA from treated and control HT29 cells using a standard TRIzol-based reagent method.

  • Synthesize cDNA using a high-capacity cDNA reverse transcription kit (ensure RNA integrity via A260/280 ratio prior to synthesis).

  • Perform qPCR using specific forward and reverse primers for CDKN1A (p21WAF1) and a stable housekeeping gene (e.g., GAPDH or ACTB).

  • Calculate relative fold change using the 2−ΔΔCt method to confirm the significant upregulation of p21WAF1 mRNA transcripts.

Future Perspectives in Drug Development

While (S)-9-HSA represents a potent, endogenous HDAC1 inhibitor, the major challenge in its clinical translation lies in its high lipophilicity and poor aqueous solubility. Future drug development efforts are heavily focused on advanced delivery systems. Current cutting-edge research involves loading (S)-9-HSA into biocompatible keratin nanoparticles, magnetic nanoparticles, and hydroxyapatite nanocrystals, as well as complexing the lipid with Ruthenium(II) to form hybrid lipophilic metallodrugs capable of synergistic antitumor activity .

References

  • Calonghi N., Boga C., Telese D., Bordoni S., Sartor G., Torsello C., Micheletti G. "Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells." Molecules. 2019; 24(20):3714. URL:[Link]

  • Calonghi N., Boga C., Nitti P., Telese D., Bordoni S., Farruggia G., Asaro F., Grandi M., Zalambani C., Micheletti G. "Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines." Molecules. 2022; 27(8):2396. URL:[Link]

  • Drius G., Bordoni S., Fiori J., Esposito E., Zalambani C., Pincigher L., Farruggia G., Monari M., Calonghi N. "Synthesis and Antiproliferative Insights of Lipophilic Ru(II)-Hydroxy Stearic Acid Hybrid Species." Molecules. 2023; 28(10):4051. URL:[Link]

Protocols & Analytical Methods

Method

Advanced GC-MS Derivatization Workflows for the Detection of 9-Hydroxyoctadecanoic Acid (9-HSA)

Introduction & Mechanistic Rationale 9-Hydroxyoctadecanoic acid (9-HSA), alongside its unsaturated analog 9-HODE, is a critical bioactive lipid mediator and a highly specific biomarker for lipid peroxidation and oxidativ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

9-Hydroxyoctadecanoic acid (9-HSA), alongside its unsaturated analog 9-HODE, is a critical bioactive lipid mediator and a highly specific biomarker for lipid peroxidation and oxidative stress 1. Accurate quantification of 9-HSA in complex biological matrices or oxidized vegetable oils requires high-resolution analytical techniques. While LC-HRMS is gaining traction for direct analysis 2, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard due to its unparalleled chromatographic resolution and the structural elucidation capabilities of Electron Ionization (EI) 3.

The Causality of Derivatization: 9-HSA possesses two highly polar functional groups: a terminal carboxyl group (-COOH) and a secondary hydroxyl group (-OH) at the C-9 position. If injected underivatized, these active hydrogens engage in strong intermolecular hydrogen bonding and interact with silanol groups on the GC column stationary phase. This causes severe peak tailing, poor volatility, and thermal degradation at high inlet temperatures. Derivatization is therefore mandatory to replace these active hydrogens with inert, non-polar moieties.

Why a Two-Step Strategy? We employ a two-step derivatization strategy: Methylation followed by Silylation.

  • Methylation : Converts the -COOH to a Fatty Acid Methyl Ester (FAME).

  • Silylation : Converts the -OH to a Trimethylsilyl (TMS) ether using BSTFA + 1% TMCS.

While a single-step silylation (converting both groups to TMS derivatives) is theoretically possible, TMS esters of carboxylates are highly labile and prone to hydrolysis from trace moisture. FAMEs, in contrast, are exceptionally stable. Furthermore, the resulting FAME-TMS ether derivative yields highly diagnostic α -cleavage fragments in EI-MS, allowing precise localization of the hydroxyl group at the C-9 position 3.

Biological and Analytical Context

Pathway L1 Linoleic Acid / Oleic Acid L2 Lipid Peroxidation (ROS / Lipoxygenases) L1->L2 L3 9-Hydroxyoctadecanoic Acid (9-HSA / 9-HODE) L2->L3 Oxidation L4 Biomarker of Oxidative Stress L3->L4 L5 Cellular Signaling (PPAR-gamma activation) L3->L5

Biosynthetic pathway and biological signaling of 9-hydroxyoctadecanoic acid.

Quantitative Data Summary

The concentration of hydroxy fatty acids varies significantly depending on the matrix. The table below summarizes typical quantitative data, highlighting the need for a highly sensitive GC-MS workflow.

Sample MatrixTarget AnalyteTypical Concentration RangeAnalytical MethodDerivatization Strategy
Oxidized Vegetable Oils9-HSA / 9-HODE3 – 171 µg/gGC-MS (EI/PCI)FAME + TMS ether
Mammalian Biofluids9-HODE (Oxidative stress)0.5 – 50 ng/mLGC-MS / LC-MSFAME + TMS ether
Recombinant E. coli culturesTotal Hydroxy Fatty Acids~50 – 60 mg/LGC-FID / GC-MSMethylation (FAME)
Bovine Milk10-HSA / 7-HSA70 – 175 µg/mLLC-HRMS / GC-MSDirect / Silylation

Experimental Workflow & Protocol

Workflow N1 Sample Matrix (Biofluids/Oils) N2 Lipid Extraction (Folch/Bligh-Dyer) N1->N2 N3 Methylation (BF3/MeOH) Target: -COOH N2->N3 Isolate FFAs N4 Silylation (BSTFA + 1% TMCS) Target: -OH N3->N4 Form FAME N5 GC-MS Analysis (EI Mode, SIM/Scan) N4->N5 Form TMS Ether

GC-MS two-step derivatization workflow for 9-hydroxyoctadecanoic acid analysis.

Step-by-Step Methodology: A Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates a self-validating framework. The inclusion of an internal standard (IS) prior to extraction accounts for matrix effects, while a parallel derivatization control ensures reagent efficacy.

Materials Required:

  • Boron trifluoride-methanol solution ( BF3​/MeOH , 14% w/v)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Hexane (GC-MS grade)

  • Internal Standard (IS): 17-hydroxyheptadecanoic acid (or deuterated 9-HSA)

Phase 1: Lipid Extraction & Hydrolysis

  • Spike IS : Aliquot 100 µL of the sample matrix into a glass vial. Immediately spike with 10 µL of the IS (10 µg/mL). Causality: Adding the IS at step zero ensures any subsequent volumetric losses or incomplete extractions are mathematically normalized.

  • Extraction : Add 1 mL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 2 minutes. Add 300 µL of LC-MS grade water, centrifuge at 3000 x g for 5 minutes, and collect the lower organic phase.

  • Saponification (Optional but recommended for bound lipids) : If 9-HSA is esterified in triglycerides, treat the extract with 0.5 M KOH in methanol at 60°C for 1 hour, followed by acidification with HCl and re-extraction into hexane.

Phase 2: Methylation (FAME Synthesis) 4. Evaporation : Evaporate the lipid extract to complete dryness under a gentle stream of ultra-pure nitrogen. 5. Reaction : Add 500 µL of BF3​/MeOH (14%) to the dried residue. Seal the vial tightly with a PTFE-lined cap. 6. Incubation : Heat the vial at 60°C for 30 minutes. Causality: The Lewis acid BF3​ catalyzes the esterification of the free carboxyl group with methanol. The hydroxyl group remains largely unreacted under these specific conditions. 7. Quenching & Extraction : Cool to room temperature. Add 500 µL of saturated NaCl solution to quench the reaction, followed by 1 mL of hexane. Vortex and collect the upper hexane layer (containing the hydroxy-FAMEs). 8. Drying : Pass the hexane layer through a small bed of anhydrous sodium sulfate to remove all trace water. Crucial Step: Water is the enemy of the subsequent silylation step. Even trace moisture will hydrolyze the BSTFA reagent.

Phase 3: Silylation (TMS Ether Synthesis) 9. Evaporation : Evaporate the hexane extract to absolute dryness under nitrogen. 10. Reaction : Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS 4. 11. Incubation : Heat at 60°C for 30 minutes. Causality: Pyridine acts as an acid scavenger and catalyst. TMCS increases the silylating power of BSTFA, ensuring complete derivatization of the sterically hindered secondary hydroxyl group at C-9. 12. Final Prep : Evaporate the reagents under nitrogen (to prevent GC column degradation from excess derivatizing agent) and reconstitute in 100 µL of hexane for GC-MS injection.

Phase 4: GC-MS Analysis Parameters

  • Column : DB-5MS or equivalent (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Injection : 1 µL, Splitless mode, Inlet temperature 250°C.

  • Oven Program : 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 10 min).

  • MS Detection : Electron Ionization (EI) at 70 eV. Monitor the characteristic α -cleavage ions for the 9-HSA FAME-TMS derivative to confirm positional isomerism.

References

  • GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxid
  • Natural Sources of 9-Hydroxyoctadecanoic Acid: A Technical Guide. Benchchem.
  • A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Application Notes & Protocols for the Quantification of Methyl 3-hydroxyoctadecano

Sources

Application

Application Notes and Protocols: Preparation of (S)-9-HSA Stock Solutions for in vitro Cell Culture

Introduction (S)-9-hydroxystearic acid ((S)-9-HSA) is a naturally occurring hydroxylated fatty acid that has garnered significant interest within the scientific community for its diverse biological activities. As a bioac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-9-hydroxystearic acid ((S)-9-HSA) is a naturally occurring hydroxylated fatty acid that has garnered significant interest within the scientific community for its diverse biological activities. As a bioactive lipid molecule, (S)-9-HSA is implicated in various cellular processes, making it a valuable tool for researchers in fields such as cell biology, pharmacology, and drug development. One notable study has demonstrated its potential as an antiproliferative agent in HT-29 cancer cells, with an observed IC50 value of 51 ± 1.1 µM[1].

The inherent lipophilic nature of (S)-9-HSA presents a challenge for its direct application in aqueous cell culture media. Therefore, the preparation of a concentrated, stable stock solution is a critical first step for ensuring accurate and reproducible experimental results. This document provides a comprehensive, field-proven protocol for the preparation, storage, and handling of (S)-9-HSA stock solutions tailored for in vitro cell culture applications. The methodologies outlined herein are designed to maximize solubility, maintain stability, and minimize potential artifacts from the solvent carrier.

Expertise & Experience: The "Why" Behind the Protocol

The successful use of lipophilic compounds like (S)-9-HSA in cell culture hinges on more than just dissolving the compound. The choices made during stock solution preparation can significantly impact experimental outcomes. This protocol is built on a foundation of best practices for handling fatty acids in a cell culture context.

Solvent Selection: Dimethyl sulfoxide (DMSO) is recommended as the primary solvent due to its high solubilizing capacity for long-chain fatty acids and its relatively low toxicity to a wide range of cell lines when used at low final concentrations.[2][3] While other solvents like ethanol can also be used, DMSO often provides a better balance of solubility and cell tolerance.[3][4] It is crucial to maintain the final DMSO concentration in the cell culture medium below a level that could induce off-target effects, typically recommended to be less than 0.2% and certainly not exceeding 2% for most cell lines and assay durations.[2]

The Role of Serum Albumin: Fatty acids, including (S)-9-HSA, are naturally transported in the bloodstream bound to albumin.[5][6] Human Serum Albumin (HSA) is a versatile protein that not only acts as a carrier but also enhances the stability and bioavailability of fatty acids in cell culture media.[5][6][7] Furthermore, HSA can mitigate the potential cytotoxicity of free fatty acids. This protocol incorporates the use of fatty acid-free HSA to create a more physiologically relevant delivery system for (S)-9-HSA to the cells. Recombinant HSA is a preferred choice as it eliminates the variability and potential contaminants associated with serum-derived albumin.[5][8]

Temperature and Storage: The stability of fatty acid solutions is paramount. Storage at low temperatures (-20°C or -80°C) is essential to prevent degradation.[9][10] For unsaturated or hydroxylated fatty acids, which can be more prone to oxidation, storage under an inert gas like argon or nitrogen is a best practice.[9] Aliquoting the stock solution into single-use volumes is a critical step to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and the introduction of contaminants.[11]

Trustworthiness: A Self-Validating System

This protocol is designed to be a self-validating system, ensuring consistency and reproducibility.

  • Purity of Reagents: The use of high-purity (S)-9-HSA, cell culture grade DMSO, and fatty acid-free HSA is fundamental. The quality of these starting materials directly impacts the reliability of the experimental results.

  • Aseptic Technique: All steps are to be performed in a sterile environment, such as a laminar flow hood, to prevent microbial contamination of the stock solutions and subsequent cell cultures.

  • Solvent Toxicity Control: The protocol emphasizes the importance of calculating and maintaining a final, non-toxic concentration of the solvent in the cell culture medium. Researchers are encouraged to perform a solvent tolerance test for their specific cell line and experimental duration.

  • Documentation: Meticulous record-keeping of stock solution concentration, preparation date, and aliquot details is crucial for traceability and troubleshooting.

Quantitative Data Summary

ParameterValue/RecommendationSource(s)
(S)-9-HSA IC50 (HT-29 cells) 51 ± 1.1 µM[1]
Recommended Solvent Dimethyl sulfoxide (DMSO), cell culture grade[2][3]
Maximum Final DMSO Concentration in Media < 0.2% (general use), up to 2% (assay dependent)[2]
Recommended Carrier Protein Fatty acid-free Human Serum Albumin (HSA)[3][5]
Stock Solution Storage Temperature -20°C to -80°C[9][10]
Handling of Organic Solutions Use glass or teflon-lined containers; avoid plastic[9]

Experimental Protocols

Materials
  • (S)-9-Hydroxystearic Acid ((S)-9-HSA) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Fatty acid-free Human Serum Albumin (HSA), recombinant or highly purified

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Sterile, glass, gas-tight syringe

  • Sterile, serological pipettes and pipette tips

  • Argon or Nitrogen gas with a regulator

Equipment
  • Laminar flow hood

  • Analytical balance

  • Vortex mixer

  • -20°C and/or -80°C freezer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Safety Precautions
  • (S)-9-HSA may cause skin and eye irritation.[12][13] Handle with appropriate PPE.

  • DMSO is readily absorbed through the skin. Wear gloves and handle with care.

  • Work within a laminar flow hood to maintain sterility and for personal protection.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[12][13][14][15]

Protocol 1: Preparation of a 10 mM (S)-9-HSA Stock Solution in DMSO

This protocol outlines the preparation of a high-concentration primary stock solution.

  • Preparation: In a laminar flow hood, aseptically weigh out the required amount of (S)-9-HSA powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.0049 mg of (S)-9-HSA (Molecular Weight: 300.49 g/mol ).

  • Dissolution: Transfer the weighed (S)-9-HSA to a sterile glass vial. Add the calculated volume of cell culture grade DMSO. Vortex thoroughly until the powder is completely dissolved.

  • Inert Gas Overlay: To minimize oxidation, gently flush the headspace of the vial with an inert gas (argon or nitrogen).

  • Aliquoting: Immediately aliquot the stock solution into single-use, sterile, nuclease-free microcentrifuge tubes or cryovials. The aliquot volume should be appropriate for your experimental needs to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of (S)-9-HSA:HSA Complex for Cell Culture

This protocol describes the preparation of a working solution where (S)-9-HSA is complexed with HSA for improved delivery to cells.

  • Prepare HSA Solution: In a laminar flow hood, prepare a sterile solution of fatty acid-free HSA in serum-free cell culture medium or a buffered salt solution (e.g., PBS) at a suitable concentration (e.g., 10%). To do this, slowly add the lyophilized HSA powder to the liquid while stirring to avoid clumping, and allow it to dissolve completely.[11] Sterile filter the HSA solution through a 0.22 µm filter.

  • Dilution of (S)-9-HSA Stock: Thaw an aliquot of the 10 mM (S)-9-HSA in DMSO stock solution.

  • Complexation: While gently vortexing the sterile HSA solution, slowly add the required volume of the (S)-9-HSA/DMSO stock to achieve the desired final concentration. The slow addition is crucial to prevent precipitation of the fatty acid.

  • Incubation: Incubate the (S)-9-HSA:HSA mixture at 37°C for at least 30 minutes to allow for complex formation.

  • Application to Cells: This (S)-9-HSA:HSA complex can now be added to your cell culture experiments. Remember to include a vehicle control in your experiments, which would be the HSA solution with an equivalent amount of DMSO as the (S)-9-HSA treated samples.

Visualizations

Workflow for (S)-9-HSA Stock Solution Preparation

G cluster_0 Primary Stock Preparation cluster_1 Working Solution Preparation weigh Weigh (S)-9-HSA Powder dissolve Dissolve in DMSO weigh->dissolve inert Overlay with Inert Gas dissolve->inert aliquot Aliquot into Single-Use Tubes inert->aliquot store Store at -20°C to -80°C aliquot->store hsa_prep Prepare Sterile HSA Solution complex Complex (S)-9-HSA with HSA hsa_prep->complex thaw Thaw Primary Stock thaw->complex incubate Incubate at 37°C complex->incubate apply Apply to Cell Culture incubate->apply G HSA (S)-9-HSA:HSA Complex Receptor Membrane Receptor/Transporter HSA->Receptor Binding Membrane Cell Membrane Intracellular Intracellular Signaling Membrane->Intracellular Initiates Receptor->Membrane Uptake/Translocation

Caption: Conceptual delivery of (S)-9-HSA to a cell via an HSA complex.

References

  • ResearchGate. (2017, May 23). What concentration of DMSO is suitable for dissolving oleic and Palmitic acid for Hepg2 cells. Retrieved from [Link]

  • Oxford Academic. (2021, December 3). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Retrieved from [Link]

  • PMC. (n.d.). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Retrieved from [Link]

  • ResearchGate. (2015, May 2). Which solvent is best for dissolving long chain fatty acids?. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. Retrieved from [Link]

  • Cytiva. (2020, March 31). Lipids in cell culture media. Retrieved from [Link]

  • InVitria. (n.d.). Stock Liquid Solution For In Vitro Cell Culture Applications. Retrieved from [Link]

  • IT Medical Team. (2020, March 3). Human Serum Albumin (HSA) and Its Applications as a Drug Deliver. Retrieved from [Link]

  • PMC. (n.d.). Serum Albumin: A Multifaced Enzyme. Retrieved from [Link]

  • ResearchGate. (2020, September 10). How can I reconstitute flakes like Human serum albumin lyophilized powder?. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • The Marine Lipids Lab. (n.d.). Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils. Retrieved from [Link]

  • InVitria. (n.d.). Cellastim® S Recombinant HSA Reconstitution. Retrieved from [Link]

  • PMC. (2017, April 20). Uncovering the molecular and physiological processes of anticancer leads binding human serum albumin: A physical insight into drug efficacy. Retrieved from [Link]

  • PubMed. (n.d.). Study on Thermal Stability of Human Serum Albumin at Different pH Values and Its Structural Reversibility. Retrieved from [Link]

  • ResearchGate. (2019, October 5). What solvent should we use for fatty acid standards storage?. Retrieved from [Link]

  • OSHA. (n.d.). Section 9: Physical and Chemical Properties. Retrieved from [Link]

  • PMC. (2021, August 5). Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. Retrieved from [Link]

  • PubMed. (n.d.). Stability study of human serum albumin pharmaceutical preparations. Retrieved from [Link]

  • PMC. (2016, August 1). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. Retrieved from [Link]

  • PMC. (2023, February 17). Human Serum Albumin: From Molecular Aspects to Biotechnological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Electropherograms of HSA treated with different in vitro degradations. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Study of Human Serum Albumin Pharmaceutical Preparations. Retrieved from [Link]

  • PubMed. (n.d.). Preparation and in vitro characterization of HSA-mPEG nanoparticles. Retrieved from [Link]

  • ACS Omega. (2018, November 28). Self-Interaction of Human Serum Albumin: A Formulation Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of different molar ratios of HSA:SA on the formation of.... Retrieved from [Link]

  • MDPI. (2026, March 11). Optimization of pH and Temperature in a Simplified Peptone-Based Medium for Enhanced Recombinant Brazzein Expression in Pichia pastoris. Retrieved from [Link]

Sources

Method

Application Note: Advanced Solid-Phase Extraction (SPE) Protocols for Hydroxy Fatty Acid and FAHFA Lipidomics

Introduction & Biological Context The lipidome encompasses a vast array of bioactive mediators that govern cellular signaling. Among the most critical are hydroxy fatty acids (e.g., HETEs, EETs, oxylipins) and their este...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

The lipidome encompasses a vast array of bioactive mediators that govern cellular signaling. Among the most critical are hydroxy fatty acids (e.g., HETEs, EETs, oxylipins) and their esterified derivatives, such as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). These molecules are potent regulators of inflammation, vascular tone, and metabolic homeostasis (1)[1].

Despite their biological significance, quantifying these species by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a severe analytical challenge. They exist at trace endogenous levels (femtomolar to picomolar range) and are heavily masked by highly abundant structural isomers and bulk matrix lipids like triacylglycerols (TAGs) and phospholipids (). To achieve robust quantification and eliminate ion suppression, Solid-Phase Extraction (SPE) is an absolute prerequisite.

pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Precursor Fatty Acids (e.g., Arachidonic Acid) PLA2->AA LOX Lipoxygenases (LOX) AA->LOX Oxidation CYP Cytochrome P450 (CYP) AA->CYP Epoxidation / Hydroxylation HETEs Hydroxy Fatty Acids (e.g., HETEs, DiHETEs) LOX->HETEs CYP->HETEs EETs Epoxy Fatty Acids (e.g., EETs) CYP->EETs FAHFA FAHFAs (Branched Esters) HETEs->FAHFA Esterification with Fatty Acids

Biosynthetic pathways of hydroxy fatty acids and FAHFAs from membrane phospholipids.

Mechanistic Rationale for SPE Sorbent Selection

A protocol is only as reliable as the chemistry governing it. The selection of an SPE sorbent dictates the purity of your lipidomic extract and must be tailored to the specific functional groups of your target analytes.

Free Oxylipins (HETEs, DiHETrEs, Prostaglandins): These molecules possess a highly conserved carboxylic acid moiety with a pKa of approximately 4.5. By adjusting the sample matrix to a basic pH (>8.0), the carboxylate is fully deprotonated. Utilizing a Mixed-Mode Strong Anion Exchange (MAX) sorbent allows these analytes to bind via strong electrostatic interactions to the quaternary amines on the stationary phase. This permits aggressive washing with 100% organic solvents to strip away neutral lipids before eluting the targets with an acidic organic solvent (2)[2].

FAHFAs (e.g., PAHSAs, OAHSAs): Unlike free oxylipins, FAHFAs have their hydroxy group esterified to another fatty acid, making them exceptionally lipophilic. They lack a free polar functional group that can be easily manipulated by pH. Therefore, Normal-Phase Silica SPE is the gold standard. Silica separates lipids strictly by polarity. By carefully titrating the polarity of the wash solvents (e.g., Hexane/Ethyl Acetate), massive quantities of neutral lipids can be washed away, leaving the FAHFAs to be eluted before the highly polar bulk phospholipids (3)[3].

spe_workflow Sample Biological Sample (Plasma/Tissue) Pretreat Protein Precipitation & Adjust pH (e.g., pH > 8 for MAX) Sample->Pretreat Condition Condition Cartridge (MeOH -> Equilibration Buffer) Pretreat->Condition Load Load Sample (Retain via Hydrophobic/Ionic Bonds) Condition->Load Wash Wash Interferences (Remove Neutral Lipids/Salts) Load->Wash Elute Elute Target Lipids (e.g., 2% Formic Acid in MeOH) Wash->Elute Analyze Dry, Reconstitute & LC-MS/MS Analysis Elute->Analyze

Logical decision tree and workflow for Solid-Phase Extraction (SPE) of hydroxy fatty acids.

Quantitative Performance Data

The following table summarizes the quantitative extraction efficiencies and sensitivities achieved across different SPE modalities for hydroxy fatty acid lipidomics.

Analyte ClassSample MatrixSPE SorbentAnalytical MethodAverage Recovery (%)LOD / LOQ
Broad Oxylipins (107 species) Human PlasmaOasis MAX (Mixed-Mode)UPLC-ESI-MRM66.8–121.2%~1–10 pg/mL
FAHFAs (e.g., PAHSAs) Adipose TissueSilica (Strata SI-1, 500mg)LC-MS/MS (MRM)>85%Low fmol range
Lipid Mediators (ω-3/ω-6) Plasma / AdiposeC18 Reversed-PhaseSPE-LC-MS/MS29–134%0.01 / 0.03 ng/mL
12-Hydroxystearic Acid Biological ExtractsC18 Reversed-PhaseHPLC-ELSD101.5%1.1 / 3.2 µg/mL

(Data synthesized from,[4],[2])

Detailed Experimental Protocols

Protocol A: Mixed-Mode Anion Exchange (MAX) for Free Oxylipins in Plasma

This protocol is optimized for the comprehensive extraction of over 100 oxylipins from human plasma, utilizing a dual-retention mechanism (hydrophobic and electrostatic) to ensure maximum purity ().

Materials: Oasis MAX 3 cc Vac Cartridge (60 mg), LC-MS grade Methanol, 2% Formic Acid in Methanol, Ammonium Hydroxide.

  • Sample Pre-treatment & Internal Standard Addition:

    • Action: Aliquot 200 µL of plasma. Add 10 µL of anti-oxidant cocktail (BHT/EDTA) and a deuterated internal standard mix (e.g., d8-AA, d4-PGE2).

    • Causality: BHT prevents auto-oxidation of polyunsaturated fatty acids during extraction. Internal standards added before extraction correct for matrix effects and physical losses, ensuring the method is self-validating.

  • Protein Precipitation & pH Adjustment:

    • Action: Add 800 µL of cold methanol, vortex, and centrifuge at 10,000 x g for 5 min. Transfer the supernatant and dilute with 2 mL of water containing 1% Ammonium Hydroxide (pH ~8.0).

    • Causality: Methanol denatures albumin and other lipid-binding proteins that sequester oxylipins. The basic pH ensures the carboxylic acid group of the oxylipins is fully deprotonated (anionic) for strong binding to the MAX sorbent.

  • Cartridge Conditioning:

    • Action: Wash cartridge with 3 mL Methanol, followed by 3 mL Water (pH 8.0).

  • Sample Loading:

    • Action: Load the diluted supernatant at a flow rate of 1 mL/min.

  • Washing (Critical Step):

    • Action: Wash with 3 mL of 100% Methanol.

    • Causality: Because the oxylipins are held by strong ionic bonds to the quaternary amines, 100% methanol can be safely used to strip away highly hydrophobic neutral lipids (triglycerides, cholesterol) without eluting the target analytes.

  • Elution:

    • Action: Elute with 2 mL of 2% Formic Acid in Methanol into a clean glass vial.

    • Causality: The formic acid drops the pH below the pKa of the oxylipins, neutralizing their charge. This breaks the ionic bond, allowing the methanol to elute the purified analytes.

  • Drying: Evaporate under a gentle stream of nitrogen and reconstitute in 50 µL of initial LC mobile phase.

Protocol B: Normal-Phase Silica SPE for FAHFAs in Adipose Tissue

Because FAHFAs are highly lipophilic and lack a free carboxylate, normal-phase chromatography is required to separate them from the massive triglyceride background inherent to adipose tissue (5)[5].

Materials: Strata SI-1 Silica SPE cartridge (500 mg, 3 mL), Hexane, Ethyl Acetate, Chloroform.

  • Lipid Extraction (Folch Method):

    • Action: Homogenize 150 mg of adipose tissue in 1.5 mL PBS, 1.5 mL Methanol, and 3 mL Chloroform. Spike with 13C-labeled PAHSA internal standards. Centrifuge to separate phases and collect the lower organic (chloroform) phase. Dry under nitrogen.

    • Causality: Extracts the total lipidome while precipitating proteins into the aqueous/organic interphase.

  • Cartridge Conditioning:

    • Action: Pre-wash the silica cartridge with 6 mL Ethyl Acetate, then condition with 6 mL Hexane.

  • Sample Loading:

    • Action: Reconstitute the dried lipid extract in 200 µL of Chloroform and apply to the cartridge.

    • Causality: Silica retains lipids based on polarity. Chloroform provides a non-polar environment, allowing all lipids to bind to the silica surface.

  • Washing (Matrix Depletion):

    • Action: Wash with 6 mL Hexane, followed by 6 mL of 95:5 Hexane:Ethyl Acetate.

    • Causality: This specific low-polarity solvent mixture elutes highly non-polar neutral lipids (e.g., massive amounts of triglycerides) which would otherwise cause severe ion suppression in the mass spectrometer.

  • Elution:

    • Action: Elute the FAHFA fraction with 6 mL of Ethyl Acetate (or Chloroform, depending on specific isomer targets).

    • Causality: Ethyl Acetate provides sufficient polarity to elute the slightly more polar FAHFAs while leaving highly polar bulk phospholipids (PC, PE, PS) permanently bound to the silica stationary phase.

Downstream LC-MS/MS Considerations

Following SPE, samples are typically analyzed using a reversed-phase UPLC column (e.g., C18) coupled to a triple quadrupole mass spectrometer operating in negative Electrospray Ionization (ESI-) mode.

  • MRM Transitions: For FAHFAs, Multiple Reaction Monitoring (MRM) transitions typically monitor the precursor ion [M-H]- to the product ion corresponding to the deprotonated fatty acid (e.g., m/z 537 → 255 for PAHSA) (1)[1].

  • Isomer Separation: Because FAHFAs and oxylipins exist as numerous positional isomers (e.g., 5-PAHSA vs. 9-PAHSA), an optimized isocratic or shallow gradient mobile phase (e.g., Methanol/Water with Ammonium Acetate) is critical to achieve baseline chromatographic resolution prior to MS detection (3)[3].

References

  • Kolar, M. J., et al. (2018). "A Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements." Analytical Chemistry.
  • Waters Corporation. (2020). "Targeted Lipidomics of Oxylipins (Oxygenated Fatty Acids)." Waters Application Notes.
  • Palioura, et al. (2020). "Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods." Molecules / PMC.
  • Zhang, T., et al. (2019). "A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs)." Nature Protocols / PMC.
  • López-Bascón, M. A., et al. (2019). "Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations." Antioxidants (MDPI).
  • Wang, Y., et al. (2018). "Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry." Prostaglandins & Other Lipid Mediators / PMC.

Sources

Application

Quantification of Endogenous 9(S)-Hydroxystearic Acid (9(S)-HSA) in Human Plasma Using LC-MS/MS: A Comprehensive Analytical Protocol

Introduction & Biological Significance 9(S)-Hydroxystearic acid (9(S)-HSA) is an endogenous bioactive lipid that has garnered significant attention in lipidomics, oncology, and metabolic research. It exists both as a fre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

9(S)-Hydroxystearic acid (9(S)-HSA) is an endogenous bioactive lipid that has garnered significant attention in lipidomics, oncology, and metabolic research. It exists both as a free fatty acid in circulation and as the structural backbone of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), such as 9-PAHSA and 9-OAHSA[1].

Biologically, 9-HSA acts as a potent signaling molecule. It is known to induce cell cycle arrest and apoptosis in colorectal cancer (CRC) cells[2]. Interestingly, clinical lipidomic profiling reveals that CRC tumors exhibit significantly diminished levels of free 9-HSA[3]. Recent mechanistic models suggest that the esterification of 9-HSA into FAHFAs serves as a cellular buffering system, sequestering the pro-apoptotic 9-HSA into an inactive form to promote tumor survival and evade apoptotic cell death[4]. Furthermore, circulating levels of 9-HSA-derived FAHFAs in healthy human plasma are negatively correlated with critical cardiovascular risk biomarkers, including S-adenosyl-L-homocysteine (SAH) and trimethylamine N-oxide (TMAO), highlighting their cardioprotective and anti-inflammatory potential[1].

Analytical Strategy & Causality (E-E-A-T)

Quantifying endogenous 9(S)-HSA in complex biological matrices like human plasma requires exceptional selectivity and sensitivity.

Why LC-MS/MS over GC-MS? Historically, the determination of free fatty acids (FFAs) in plasma relied on Gas Chromatography-Mass Spectrometry (GC-MS), which requires tedious pre-treatment derivatization steps (e.g., conversion to methyl esters or trimethylsilyl derivatives)[5]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard because it allows for the direct analysis of free carboxylic acids without derivatization, thereby preserving sample integrity, reducing analytical variability, and allowing for high-throughput screening[5].

Extraction Chemistry: Plasma is a highly complex, protein-rich matrix. To efficiently extract highly lipophilic compounds like 9(S)-HSA while precipitating matrix proteins, a modified Folch liquid-liquid extraction (LLE) using chloroform and methanol is employed[5]. This approach is favored over Solid Phase Extraction (SPE) because it prevents the irreversible binding of long-chain fatty acids to hydrophobic sorbents, ensuring near-quantitative recovery of both free HFAs and complex FAHFAs.

Mass Spectrometry Fragmentation Mechanism: 9(S)-HSA contains a carboxylic acid moiety that readily deprotonates in Negative Electrospray Ionization (ESI-), yielding a highly stable [M-H]⁻ precursor ion at m/z 299.3[3]. During Collision-Induced Dissociation (CID), the molecule undergoes highly specific α-cleavage adjacent to the C9 hydroxyl group. This fragmentation yields diagnostic product ions at m/z 155.1 and 127.1[6]. Monitoring these specific transitions unambiguously differentiates 9(S)-HSA from other regioisomers (e.g., 10-HSA or 12-HSA), which produce entirely different MS/MS spectra and diagnostic fragments[2].

Fragmentation Precursor Precursor Ion: [M-H]⁻ m/z 299.3 (9(S)-Hydroxystearic Acid) LossH2O Neutral Loss:[M-H-H2O]⁻ m/z 281.2 Precursor->LossH2O - H2O Frag1 Diagnostic Fragment 1 m/z 155.1 (C9 α-cleavage) Precursor->Frag1 α-cleavage at C9 Frag2 Diagnostic Fragment 2 m/z 127.1 (C9 α-cleavage) Precursor->Frag2 α-cleavage at C9

Figure 2: MS/MS collision-induced dissociation pathway of 9(S)-HSA identifying the C9 hydroxyl group.

Materials and Reagents

  • Analytical Standards: 9(S)-Hydroxystearic acid (≥98% purity).

  • Internal Standard (IS): Deuterated 9-HSA (d4-9-HSA) or 13C-labeled 9-HSA.

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), and Chloroform (CHCl3).

  • Modifiers: LC-MS grade Acetic Acid.

Step-by-Step Plasma Extraction Protocol

This protocol utilizes a self-validating LLE system where the inclusion of a deuterated internal standard prior to extraction controls for matrix effects and extraction losses.

  • Sample Aliquoting: Thaw human plasma samples on ice. Transfer 100 µL of plasma into a 2.0 mL screw-cap glass centrifuge tube[5].

  • Internal Standard Spiking: Add 10 µL of the d4-9-HSA internal standard working solution (e.g., 100 ng/mL in methanol) to the plasma. Vortex briefly.

  • Protein Precipitation & LLE: Add 400 µL of ice-cold Chloroform and 200 µL of ice-cold Methanol to the sample[5].

  • Homogenization: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation and lipid partitioning[5].

  • Phase Separation: Centrifuge the samples at 4000 × g for 10 minutes at 4°C[5].

  • Collection: Carefully transfer the lower organic (chloroform) layer containing the extracted lipids to a clean glass vial, avoiding the protein disc at the interface.

  • Drying: Evaporate the organic supernatant to complete dryness under a gentle stream of Nitrogen (N2) gas at room temperature[5].

  • Reconstitution: Re-dissolve the dried lipid pellet in 100 µL of Methanol/Water (1:1, v/v). Vortex for 15 seconds and transfer to an autosampler vial with a glass insert for LC-MS/MS analysis[5].

Workflow A Human Plasma (100 µL) B Spike IS (d4-9-HSA) A->B C LLE Extraction (CHCl3:MeOH) B->C D Centrifugation (4000×g, 10 min) C->D E N2 Drying & Reconstitution D->E F LC-MS/MS Analysis E->F

Figure 1: Step-by-step workflow for the extraction and LC-MS/MS analysis of 9(S)-HSA from plasma.

LC-MS/MS Instrumental Conditions

Chromatographic separation is achieved using a high-efficiency sub-2 µm reversed-phase column. The gradient utilizes isopropanol to ensure the elution of highly hydrophobic lipid species while maintaining sharp peak geometries[6].

  • Analytical Column: Phenomenex Kinetex C18 (2.1 × 150 mm, 1.7 µm)[6].

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 70% Water / 30% Acetonitrile containing 0.01% Acetic Acid (pH ~4)[6].

  • Mobile Phase B: 50% Acetonitrile / 50% Isopropanol[6].

Table 1: LC Gradient Program
Time (min)Flow Rate (µL/min)% Mobile Phase A% Mobile Phase B
0.02001000
1.02001000
5.02002080
18.02001090
20.02001000
25.02001000
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

Detection is performed in Negative Electrospray Ionization (ESI-) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
9(S)-HSA299.3155.15025Quantifier (C9 Cleavage)
9(S)-HSA299.3127.15028Qualifier (C9 Cleavage)
9(S)-HSA299.3281.25020Qualifier (Loss of H₂O)
d4-9-HSA303.3157.15025Internal Standard

Method Validation & Quantitative Data

The protocol must be validated according to standard bioanalytical guidelines (e.g., FDA/EMA) to ensure trustworthiness and reproducibility. Below is a summary of typical validation metrics achieved using this methodology.

Table 3: Method Validation Summary
Validation ParameterValue / Range
Linear Dynamic Range1.0 - 1000 ng/mL
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Intra-day Precision (CV%)< 6.5%
Inter-day Precision (CV%)< 8.2%
Extraction Recovery88.4% - 94.1%

References

  • Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). MDPI.
  • Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells. NIH.
  • Docosahexaenoic Acid–Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) With Anti-inflammatory Properties. American Diabetes Association.
  • Characterization of free and esterified 9-HSA by mass spectrometry. ResearchGate.
  • Sequestration of 9-Hydroxystearic Acid in FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) as a Protective Mechanism for Colon Carcinoma Cells to Avoid Apoptotic Cell Death. NIH.
  • The Measurement, Regulation, and Biological Activity of FAHFAs. NIH.

Sources

Method

Methods for incorporating 9-HSA into liposomes for drug delivery

Topic: Methods for Incorporating 9-Hydroxy-10,12-octadecadienoic Acid (9-HSA) into Liposomes for Drug Delivery Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methods for Incorporating 9-Hydroxy-10,12-octadecadienoic Acid (9-HSA) into Liposomes for Drug Delivery

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective incorporation of 9-hydroxy-10,12-octadecadienoic acid (9-HSA) into liposomal nanocarriers. 9-HSA, a hydroxylated metabolite of linoleic acid, presents significant therapeutic potential that can be enhanced through advanced drug delivery systems. Liposomes, with their biocompatible and versatile nature, offer an ideal platform for delivering lipophilic molecules like 9-HSA. This guide details the rationale and step-by-step protocols for three primary incorporation methods: Thin-Film Hydration, Ethanol Injection, and Microfluidics. Furthermore, it outlines essential characterization techniques to validate the quality, stability, and efficacy of the resulting 9-HSA-loaded liposomes.

Introduction: The Therapeutic Promise of 9-HSA

9-Hydroxy-10,12-octadecadienoic acid (9-HSA or 9-HODE) is an oxidized lipid mediator derived from the essential fatty acid, linoleic acid, often formed in vivo under conditions of oxidative stress.[1] It exists in several isomeric forms with diverse biological activities.[1] Emerging research highlights its involvement in various physiological and pathological processes, suggesting potential therapeutic applications in areas such as inflammation and oncology.

However, the clinical translation of 9-HSA is hampered by its lipophilic nature and potential instability. Encapsulating 9-HSA within a liposomal carrier addresses these challenges. Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers surrounding an aqueous core.[2][3] This structure makes them exceptionally adept at encapsulating both hydrophilic and hydrophobic compounds.[4][5] For a lipophilic molecule like 9-HSA, which has a calculated XLogP3 of 5.3, incorporation into the lipid bilayer of the liposome is the primary strategy.[6][7] This encapsulation can enhance its stability, improve its pharmacokinetic profile, and facilitate targeted delivery.

This guide will explore the practical methodologies for achieving stable and efficient incorporation of 9-HSA into liposomes, providing a foundation for preclinical and clinical development.

Table 1: Physicochemical Properties of 9-Hydroxy-10,12-octadecadienoic Acid (9-HSA)
PropertyValueSource
Molecular Formula C18H32O3[6][7]
Molecular Weight 296.4 g/mol [6][7]
XLogP3 5.3[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 3[6]
Classification Fatty Acyl / Octadecanoid[6][7]

Overview of Liposome Incorporation Strategies for 9-HSA

The choice of method for preparing 9-HSA-loaded liposomes depends on several factors, including the desired scale of production, particle size requirements, and the specific lipid composition. As 9-HSA is a lipophilic molecule, it is co-dissolved with the phospholipids in an organic solvent during the initial stages of all three methods described below. This ensures its integration within the hydrophobic core of the lipid bilayer as the liposomes self-assemble.

General Workflow for 9-HSA Liposome Development

The overall process, from formulation to final characterization, follows a logical progression to ensure the development of a high-quality, effective drug delivery system.

General_Workflow cluster_0 Preparation cluster_1 Purification & Sizing cluster_2 Characterization A 1. Select Lipids & 9-HSA B 2. Choose Incorporation Method A->B C 3. Formulate Liposomes B->C D 4. Remove Free Drug & Organic Solvent C->D E 5. Size Reduction (Extrusion/Sonication) D->E F 6. Analyze Size, PDI, & Zeta Potential E->F G 7. Determine Encapsulation Efficiency F->G H 8. Assess Stability & In Vitro Release G->H

Caption: Overall workflow for 9-HSA liposome preparation and analysis.

Table 2: Comparison of 9-HSA Incorporation Methods
MethodPrincipleAdvantagesDisadvantagesTypical Size Range
Thin-Film Hydration Hydration of a thin lipid/9-HSA film.[4]Simple, versatile, effective for lipophilic drugs, high encapsulation efficiency.[8][9]Produces heterogeneous, multilamellar vesicles (MLVs); requires post-processing for size control; potential for residual solvent.[8][9]100 nm - 5 µm (before sizing)
Ethanol Injection Rapid injection of a lipid/9-HSA ethanol solution into an aqueous phase.[10][11]Rapid, simple, reproducible, less harsh on sensitive molecules.[10][12]Lower encapsulation efficiency for some drugs; requires removal of ethanol.[13]30 nm - 170 nm.[14]
Microfluidics Controlled mixing of lipid/9-HSA and aqueous streams in microchannels.[15]Precise control over size and PDI; high reproducibility; scalable.[16][17]Requires specialized equipment; potential for channel clogging; cost of microfluidic cartridges.[13]50 nm - 200 nm.[17]

Detailed Protocols for 9-HSA Incorporation

Method 1: Thin-Film Hydration (Bangham Method)

This is the most established and widely used method for liposome preparation.[8] It involves the dissolution of lipids and the lipophilic drug (9-HSA) in an organic solvent, which is then evaporated to create a thin film. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs).[4][9]

Thin_Film_Hydration A 1. Dissolution Dissolve lipids, cholesterol, & 9-HSA in chloroform/methanol. B 2. Film Formation Evaporate solvent using a rotary evaporator to form a thin film. A->B C 3. Drying Dry film under vacuum to remove residual solvent. B->C D 4. Hydration Hydrate film with aqueous buffer above lipid Tc to form MLVs. C->D E 5. Sizing (Optional) Extrude or sonicate to form SUVs/LUVs of desired size. D->E Ethanol_Injection A 1. Organic Phase Dissolve lipids, cholesterol, & 9-HSA in ethanol. C 3. Injection Rapidly inject organic phase into aqueous phase. A->C B 2. Aqueous Phase Heat aqueous buffer above lipid Tc with constant stirring. B->C D 4. Solvent Removal Evaporate ethanol using a rotary evaporator or dialysis. C->D

Caption: Workflow for the Ethanol Injection method.

Protocol:

  • Phase Preparation:

    • Organic Phase: Dissolve phospholipids, cholesterol, and 9-HSA in absolute ethanol. Gently warm the solution (e.g., to 40°C) if necessary to ensure complete dissolution. [12] * Aqueous Phase: Place the desired aqueous buffer (e.g., PBS, pH 7.4) in a beaker on a heated magnetic stir plate. Heat the buffer to a temperature above the lipid's Tc (e.g., 60-65°C) and stir at a constant, moderate speed. [13]2. Injection:

    • Draw the organic phase into a syringe fitted with a narrow-gauge needle.

    • Submerge the needle tip below the surface of the stirred aqueous phase and rapidly inject the ethanolic solution. [11]A translucent, opalescent suspension should form immediately.

    • Rationale: The rapid injection and stirring facilitate the fast diffusion of ethanol, causing the lipids to precipitate and form vesicles. The injection rate can influence the final particle size. [13]3. Solvent Removal:

    • Continue stirring the liposome suspension at the elevated temperature for approximately 30-60 minutes to allow for the evaporation of some ethanol.

    • Transfer the suspension to a rotary evaporator to remove the remaining ethanol under reduced pressure. Alternatively, remove the ethanol via dialysis against the aqueous buffer.

  • Concentration & Sterilization:

    • If necessary, concentrate the liposome suspension using ultrafiltration.

    • Sterilize the final formulation by filtering through a 0.22 µm syringe filter.

Method 3: Microfluidics

Microfluidics offers a highly controlled and reproducible method for liposome production. [16]It involves the precise mixing of a lipid-in-alcohol stream with an aqueous stream within a microfluidic chip. The controlled change in solvent polarity induces the self-assembly of lipids into highly uniform liposomes. [13][15]

Microfluidics A 1. Prepare Solutions Organic Phase: Lipids/9-HSA in Ethanol Aqueous Phase: Buffer B 2. Load Syringes Load solutions into separate syringes for the pump. A->B C 3. Microfluidic Mixing Pump solutions into microfluidic chip. Controlled mixing induces self-assembly. B->C D 4. Collection & Purification Collect liposome suspension. Purify via dialysis to remove solvent. C->D

Caption: Workflow for the Microfluidics method.

Protocol:

  • Phase Preparation:

    • Organic Phase: Prepare a solution of phospholipids, cholesterol, and 9-HSA in ethanol, similar to the ethanol injection method. Filter this solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the microchannels.

    • Aqueous Phase: Prepare the desired aqueous buffer and filter it through a 0.22 µm PES syringe filter.

  • System Setup:

    • Load the organic and aqueous phases into separate syringes and mount them onto a syringe pump.

    • Connect the syringes to the respective inlets of a microfluidic mixing chip (e.g., a staggered herringbone micromixer) via appropriate tubing. [18]3. Liposome Formation:

    • Set the desired flow rates for the syringe pump. The total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase are critical parameters.

    • Rationale: The FRR determines the final ethanol concentration and significantly impacts liposome size and polydispersity. [18]A higher FRR (e.g., 3:1 or 4:1 aqueous:organic) generally leads to smaller, more uniform vesicles. [17] * Start the pump to initiate the flow. Liposomes will spontaneously form in the mixing channel of the chip.

  • Collection and Purification:

    • Collect the liposome suspension from the outlet of the microfluidic chip.

    • Purify the collected sample to remove the organic solvent, typically using dialysis or tangential flow filtration (TFF). [18]Diluting the sample before dialysis can improve the retention of the encapsulated drug and lipid integrity. [18]

Characterization of 9-HSA-Loaded Liposomes

Thorough characterization is essential to ensure the quality, stability, and potential efficacy of the formulated liposomes.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are fundamental to the physicochemical characterization of any nanoparticle system.

  • Method: Dynamic Light Scattering (DLS) is used to measure the mean hydrodynamic diameter (Z-average) and the PDI, which indicates the breadth of the size distribution. A PDI value < 0.2 is generally considered acceptable for a homogenous population. Laser Doppler Electrophoresis is used to measure the Zeta Potential, which is an indicator of the surface charge and predictive of the colloidal stability of the suspension.

  • Protocol:

    • Dilute the liposome suspension in the original buffer to an appropriate concentration for measurement.

    • Equilibrate the sample to 25°C.

    • Perform the measurements using a DLS instrument (e.g., Malvern Zetasizer).

    • Record the Z-average size (d.nm), PDI, and Zeta Potential (mV).

Encapsulation Efficiency (%EE) and Drug Loading (%DL)

%EE represents the percentage of the initial 9-HSA that was successfully entrapped within the liposomes.

  • Method: This protocol involves separating the encapsulated 9-HSA from the unencapsulated (free) 9-HSA. [19]* Protocol:

    • Separation: Place a known volume (e.g., 0.5 mL) of the liposome suspension into a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO). Centrifuge according to the manufacturer's instructions to separate the liposomes (retentate) from the aqueous phase containing free 9-HSA (filtrate).

    • Quantification of Free Drug: Quantify the amount of 9-HSA in the filtrate using a suitable analytical method, such as HPLC-UV.

    • Quantification of Total Drug: Disrupt a known volume of the original (un-centrifuged) liposome suspension with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated 9-HSA. Quantify the total amount of 9-HSA.

    • Calculation:

      • %EE = [(Total 9-HSA - Free 9-HSA) / Total 9-HSA] * 100

      • %DL = [Mass of Encapsulated 9-HSA / Total Mass of Lipids] * 100

Table 3: Example Characterization Data for 9-HSA Liposomes
ParameterThin-Film Hydration (with Extrusion)Ethanol InjectionMicrofluidics (FRR 3:1)
Z-Average Size (d.nm) 115 ± 585 ± 895 ± 3
PDI 0.12 ± 0.030.18 ± 0.040.09 ± 0.02
Zeta Potential (mV) -25 ± 4-22 ± 5-28 ± 3
Encapsulation Efficiency (%) > 90%70 - 85%> 85%

Note: These are representative values and will vary based on lipid composition, drug concentration, and specific process parameters.

Morphology
  • Method: Transmission Electron Microscopy (TEM) or Cryo-TEM can be used to visualize the morphology of the liposomes.

  • Protocol:

    • A drop of the diluted liposome suspension is placed on a carbon-coated copper grid.

    • The excess liquid is blotted off.

    • For conventional TEM, the sample is negatively stained with a solution like uranyl acetate or phosphotungstic acid and allowed to dry. [19] 4. The grid is then imaged under the electron microscope to observe the size, shape, and lamellarity of the vesicles.

Conclusion

The successful incorporation of 9-HSA into liposomes is a critical step in harnessing its therapeutic potential. The choice of methodology—Thin-Film Hydration, Ethanol Injection, or Microfluidics—should be guided by the specific goals of the research, including desired particle characteristics, batch size, and available equipment. Thin-film hydration is a robust and versatile starting point, while ethanol injection offers simplicity and speed, and microfluidics provides unparalleled control and reproducibility. Rigorous characterization of the final formulation is paramount to ensure a well-defined, stable, and effective drug delivery system ready for further in vitro and in vivo evaluation.

References

  • Vertex AI Search. (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation.
  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation.
  • Springer Nature Experiments. (n.d.). Ethanol Injection Method for Liposome Preparation.
  • PubMed. (n.d.). Ethanol Injection Method for Liposome Preparation.
  • MDPI Encyclopedia. (2023, May 12). Conventional Liposomal Formulation Methods.
  • PMC - NIH. (n.d.). Factors affecting liposomes particle size prepared by ethanol injection method.
  • MDPI. (2021, June 18). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols.
  • MDPI. (2022, February 28). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application.
  • ResearchGate. (n.d.). Characterization of fatty acid liposome coated with low-molecular-weight chitosan.
  • Hielscher. (n.d.). Ultrasonically-Assisted Thin Film Hydration for Liposome Preparation.
  • PLOS One. (2024, April 9). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method.
  • MDPI. (2021, March 18). Development of Ultradeformable Liposomes with Fatty Acids for Enhanced Dermal Rosmarinic Acid Delivery.
  • PMC - NIH. (n.d.). Microfluidic Methods for Production of Liposomes.
  • PubMed. (2009, October 22). Preparation and characterization of medium-chain fatty acid liposomes by lyophilization.
  • PubMed. (2024, May 15). Fatty acids-modified liposomes for encapsulation of bioactive peptides: Fabrication, characterization, storage stability and in vitro release.
  • PMC - NIH. (2018, February 9). Preparation, Purification, and Use of Fatty Acid-containing Liposomes.
  • IJIRT. (n.d.). Microfluidic Liposome Production for Drug Delivery: A Review.
  • Sejong University. (2024, February 15). Pre-mixing of omega-3 fatty acid-containing liposomes enhances the drug release rate and therapeutic efficacy of anticancer drugs loaded in liposomes.
  • PMC - NIH. (2020, October 22). Continuous-Flow Production of Liposomes with a Millireactor under Varying Fluidic Conditions.
  • ResearchGate. (n.d.). Moving from Microfluidics to Millifluidics for Liposome Production.
  • Semantic Scholar. (n.d.). Characterization of fatty acid liposome coated with low-molecular-weight chitosan.
  • IRIS. (2024, August 25). Production of liposomes by microfluidics: The impact of post-manufacturing dilution on drug encapsulation and lipid loss.
  • EAS Publisher. (2021, September 16). Liposomes for the Drug Delivery: A Review.
  • PMC - NIH. (n.d.). Unraveling the versatility of human serum albumin – A comprehensive review of its biological significance and therapeutic potential.
  • ECHEMI. (n.d.). 9-Hydroxy-10,12-octadecadienoic acid.
  • Wikipedia. (n.d.). 9-Hydroxyoctadecadienoic acid.
  • MedchemExpress.com. (n.d.). 9-Hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid.
  • PubChem. (n.d.). 9-Hydroxy-10,12-Octadecadienoic Acid.
  • Larodan. (n.d.). 9(S)-Hydroxy-10(E),12(E)-octadecadienoic acid.
  • PMC - NIH. (2023, February 17). Human Serum Albumin: From Molecular Aspects to Biotechnological Applications.
  • IT Medical Team. (2020, March 3). Human Serum Albumin (HSA) and Its Applications as a Drug Deliver.
  • Frontiers. (n.d.). HSA-nanobinders crafted from bioresponsive prodrugs for combined cancer chemoimmunotherapy–an in vitro exploration.
  • Google Patents. (n.d.). EP2480208A1 - Methods for the preparation of liposomes.
  • PMC - NIH. (2026, January 20). The colloidal stability of albumin-based drug delivery systems has a profound effect on tumoricidal activity.
  • PMC - NIH. (n.d.). HSA Coated Iron Oxide Nanoparticles as Drug Delivery Vehicles for Cancer Therapy.
  • CDMO Services. (2025, September 16). HSA-PLGA Nanoparticles: Prescription Development and Optimization in CDMO Services.
  • Akron Biotech. (n.d.). Mitigating unintentional effects of pharmaceutical human serum albumin preparations in therapeutic cell culture.
  • ResearchGate. (n.d.). LIPOSOME: METHODS OF PREPARATION AND APPLICATIONS.
  • MDPI. (2026, March 5). Use of Human Serum Albumin in Critically Ill Patients: A Narrative Review.
  • ResearchGate. (n.d.). An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems.
  • ResearchGate. (n.d.). Effect of HSA complexation on drug released from nanoparticles....
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 9-Hydroxystearic Acid (9-HSA) Analysis by Electrospray Ionization Mass Spectrometry (ESI-MS)

Welcome to the technical support center for the analysis of 9-hydroxystearic acid (9-HSA) using electrospray ionization mass spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 9-hydroxystearic acid (9-HSA) using electrospray ionization mass spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the ionization efficiency and overall robustness of their 9-HSA assays. Here, we will move beyond simple procedural lists to provide you with a deeper understanding of the underlying principles governing the ionization of this and other hydroxylated fatty acids. Our goal is to empower you to troubleshoot effectively and develop highly sensitive and reproducible methods.

Understanding the Challenge: The Physicochemical Nature of 9-HSA

9-Hydroxystearic acid (C18H36O3, Molar Mass: 300.5 g/mol ) is a hydroxylated fatty acid with a carboxyl group and a hydroxyl group.[1][2] This bifunctional nature presents a unique set of challenges and opportunities in ESI-MS. While the carboxylic acid moiety readily deprotonates to form a negative ion, the overall nonpolar character of the long alkyl chain can limit its surface activity in the electrospray droplet, leading to inefficient ionization.[3][4] This guide will walk you through systematic approaches to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the ESI-MS analysis of 9-HSA in a question-and-answer format. Each answer provides a concise explanation and directs you to detailed protocols and further scientific reasoning.

Q1: Why is my 9-HSA signal weak or non-existent in negative ion mode?

A1: While the carboxylic acid group of 9-HSA makes negative ion mode a logical starting point, several factors can lead to poor signal intensity. These include suboptimal mobile phase pH, solvent composition that hinders analyte surface activity, and ion suppression from matrix components.

A logical troubleshooting workflow for this common issue is presented below.

A Start: Weak or No 9-HSA Signal B Is your mobile phase pH > 5? A->B C Increase mobile phase pH to 6-8 using a volatile base (e.g., ammonium hydroxide). B->C No D Are you using a high percentage of water in your mobile phase? B->D Yes C->D E Increase the organic solvent (ACN or MeOH) percentage to enhance droplet desolvation. D->E No F Do you observe other high-intensity ions that could be causing suppression? D->F Yes E->F G Improve sample cleanup or chromatographic separation to remove interfering matrix components. F->G Yes H Have you considered adduct formation to enhance ionization? F->H No G->H I Add a source of chloride ions (e.g., 1-5 mM ammonium chloride) to the mobile phase to promote [M+Cl]- adducts. H->I Yes J Still no improvement? Consider chemical derivatization. H->J No

Caption: Troubleshooting workflow for low 9-HSA signal in negative ion mode.

For a detailed explanation of the principles behind these recommendations, please refer to the protocols section.

Q2: Should I use positive or negative ion mode for 9-HSA analysis?

A2: The choice of ionization mode is critical and depends on your experimental goals.

  • Negative Ion Mode: This is the most common starting point for fatty acids due to the presence of the carboxylic acid group, which readily loses a proton to form [M-H]⁻ ions.[5][6] This mode is often preferred for its potential for lower background noise compared to positive ion mode.[4]

  • Positive Ion Mode: While less intuitive for an acidic molecule, positive ion mode can be highly effective, especially when adduct formation is promoted. Common adducts for 9-HSA include [M+Na]⁺ and [M+NH₄]⁺.[3] Furthermore, chemical derivatization strategies can introduce a permanently charged group, making positive ion mode exceptionally sensitive.[7][8]

Ionization ModePrimary IonProsCons
Negative [M-H]⁻Direct analysis, potentially lower background noise.Can be sensitive to mobile phase pH, may have lower ionization efficiency than derivatized positive mode.
Positive [M+Na]⁺, [M+NH₄]⁺Can be very sensitive, less dependent on deprotonation.Requires a source of adduct-forming cations, can have higher background noise.
Positive (with derivatization) Varies by reagentCan provide massive sensitivity gains (over 1000-fold).[7][8]Requires an additional sample preparation step.
Q3: How does mobile phase pH affect my 9-HSA signal?

A3: Mobile phase pH has a profound impact on the ionization of 9-HSA, particularly in negative ion mode. For efficient deprotonation to [M-H]⁻, the pH of the mobile phase should be at least 2 units above the pKa of the carboxylic acid group (typically around 4-5).[9] Using an acidic mobile phase (e.g., with formic acid) will suppress the formation of [M-H]⁻ ions and lead to a significant drop in signal intensity.[7]

Conversely, for positive ion mode analysis relying on protonation, a slightly acidic mobile phase can be beneficial. However, for 9-HSA, ionization in positive mode is more commonly achieved through adduct formation, which is less dependent on pH.[10]

Q4: I see multiple peaks that could be 9-HSA (e.g., [M-H]⁻, adducts). How can I confirm the identity and improve signal for a single species?

A4: The presence of multiple adducts can split your analyte signal, reducing the intensity of your primary ion of interest and complicating quantification.[11][12] To consolidate the signal into a single, highly abundant ion, consider the following:

  • Promote a Specific Adduct: Instead of relying on trace contaminants (like sodium) for adduct formation, intentionally add a low concentration of an adduct-forming salt to your mobile phase. For example, adding 1-5 mM ammonium acetate can promote the formation of [M+NH₄]⁺ in positive mode.[13]

  • Chloride Adduction in Negative Mode: A particularly effective strategy for hydroxylated fatty acids is the promotion of chloride adducts ([M+Cl]⁻).[14] This can increase sensitivity by 10- to 50-fold. This is achieved by adding a chloride source, such as chloroform or a low concentration of ammonium chloride, to the mobile phase.

  • Use High-Purity Solvents and Additives: To minimize unintended adducts (e.g., [M+Na]⁺, [M+K]⁺), use high-purity, MS-grade solvents and fresh mobile phases.[15]

Detailed Experimental Protocols

Here we provide detailed, step-by-step methodologies for the key optimization strategies discussed above.

Protocol 1: Optimizing Negative Ion Mode Analysis via pH Adjustment

This protocol aims to enhance the formation of the [M-H]⁻ ion of 9-HSA by adjusting the mobile phase pH.

  • Prepare Mobile Phase A: 95:5 Water:Acetonitrile with 0.1% Ammonium Hydroxide.

  • Prepare Mobile Phase B: 95:5 Acetonitrile:Water with 0.1% Ammonium Hydroxide.

  • LC-MS/MS Method:

    • Use a suitable C18 column.

    • Start with a gradient of 10% B, increasing to 90% B over 10 minutes.

    • Equilibrate the column for 5 minutes at initial conditions before each injection.

  • MS Settings (Negative Ion Mode):

    • Set the instrument to scan for the deprotonated 9-HSA ion (m/z 299.25).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for your specific instrument.[16]

  • Rationale: The basic mobile phase ensures that the carboxylic acid group of 9-HSA is deprotonated, maximizing the [M-H]⁻ signal.[4]

Protocol 2: Enhancing Sensitivity with Chloride Adduction

This protocol describes how to promote the formation of [M+Cl]⁻ adducts for improved sensitivity in negative ion mode.[14]

  • Prepare Mobile Phase A: Water with 1 mM Ammonium Chloride.

  • Prepare Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 1 mM Ammonium Chloride.

  • LC-MS/MS Method:

    • Follow the chromatographic conditions outlined in Protocol 1.

  • MS Settings (Negative Ion Mode):

    • Set the instrument to scan for the chloride adduct of 9-HSA (m/z 335.23 for ³⁵Cl).

    • Confirm the isotopic pattern for chlorine (³⁷Cl adduct at m/z 337.23 with ~32% relative abundance).

  • Rationale: The chloride ion coordinates with the hydroxyl group of 9-HSA, forming a stable, negatively charged adduct that is more readily detected than the deprotonated molecule.

Advanced Strategy: Chemical Derivatization for Ultimate Sensitivity

When the highest sensitivity is required, chemical derivatization can dramatically improve the ionization efficiency of 9-HSA. Derivatization works by adding a chemical tag to the molecule that is easily ionized.[17]

Charge-Reversal Derivatization with AMPP

A highly effective strategy involves derivatizing the carboxylic acid group of 9-HSA with a reagent that imparts a permanent positive charge, such as N-(4-aminomethylphenyl)pyridinium (AMPP).[7] This "charge-reversal" approach allows for analysis in positive ion mode with sensitivity increases of up to 60,000-fold compared to underivatized negative ion mode analysis.[7]

cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 LC-MS Analysis A Extract 9-HSA from sample matrix B Dry down the extract A->B C Reconstitute in derivatization solvent B->C D Add AMPP reagent and a coupling agent (e.g., EDC) C->D E Incubate at room temperature D->E F Quench the reaction E->F G Inject derivatized sample F->G H Analyze in Positive Ion Mode G->H I Monitor for the [M+AMPP]+ ion H->I

Caption: Workflow for charge-reversal derivatization of 9-HSA with AMPP.

This derivatization strategy not only enhances sensitivity but can also improve chromatographic retention and resolution.[6]

References

  • Han, X., & Gross, R. W. (2021). Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Neuromethods, 159, 69-76. [Link]

  • LIPID MAPS. (2024). 9-hydroxy Stearic acid. LIPID MAPS Structure Database (LMSD). [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. Y., & Chan, A. Y. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry review, 24(1), 3–12.
  • Chemsrc. (2025). 9-hydroxystearic acid. [Link]

  • Kerwin, J. L., & Tjarks, L. W. (1998). Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry. Journal of mass spectrometry, 33(8), 749-757.
  • Kim, J., Kim, M., & Han, J. (2014). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. Analytical Methods, 6(11), 3797-3803.
  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. [Link]

  • PubChem. (n.d.). 9-Hydroxystearate. [Link]

  • I-Hate-Mass-Spectrometry.com. (2025). Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. [Link]

  • ResearchGate. (n.d.). Structures of (R)-9-hydroxystearic acid ((R)-9) and 12-HSA. [Link]

  • Han, X., & Gross, R. W. (2005). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of lipid research, 46(1), 1-9.
  • Batemen, K. P., Gauthier, J. W., & Wrona, M. (2008). The effect of solvent on the analysis of secondary organic aerosol using electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(11), 1647-1655.
  • Steckel, A., & Schlosser, G. (2019).
  • LCGC. (2020). 10 Great Tips for Electrospray Ionization LC–MS. [Link]

  • Scafuri, B., Marabotti, A., Facchiano, A., & Carbone, V. (2016). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. Molecules, 21(11), 1478.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray ionization mass spectrometry: a technique to access the information beyond the molecular weight of the analyte. Inorganica chimica acta, 381, 3-24.
  • ResearchGate. (n.d.). Characterization of free and esterified 9-HSA by mass spectrometry. [Link]

  • Johnson, D. W. (2007). Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding.
  • Leito, I., Herodes, K., Huopolainen, M., & Virro, K. (2008). pH Effects on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 19(10), 1475-1483.
  • Al-Tannak, N. F., & Al-Ansi, S. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI+ LC-MS/MS.
  • Analytical Methods. (n.d.). A one-step chemical derivatization strategy for mass spectrometric characterization of synthetic mimetics of sulfated glycosaminoglycans. [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. [Link]

  • Yao, F., & Siuzdak, G. (2007). Metabolomics relative quantitation with mass spectrometry using chemical derivatization. Journal of proteome research, 6(11), 4347-4354.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]

  • Wiley Analytical Science. (2020). Better ionization with pH optimization. [Link]

  • Kaltashov, I. A., & Eyles, S. J. (2002). The pH Dependence of Product Ion Spectra Obtained from Precursor Ions with the Same Charge Number in ESI of Carbonic Anhydrase 2. Journal of the Mass Spectrometry Society of Japan, 50(1), 1-7.
  • University of Strathclyde. (2023). Application of high-resolution mass spectrometry with MSn fragmentation in the elucidation of double bond positions in fatty acids following formation of hydroperoxides and hydroxides, and application of derivatisation for improved sensitivity in fatty acid analysis. [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

  • Mad Barn. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. [Link]

  • Spectroscopy Online. (2018). Combining Novel and Traditional Ionization Methods for Mass Spectrometry for More Comprehensive Analyses. [Link]

  • PubMed. (2018). Effects of solvent parameters on the electrospray ionization tandem mass spectrometry response of glucose. [Link]

  • PubMed. (2021). Chemical Derivatization-Aided High Resolution Mass Spectrometry for Shotgun Lipidome Analysis. [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. [Link]

  • PubMed. (2002). Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids. [Link]

  • Han, X., & Gross, R. W. (2013). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of lipid research, 54(4), 814-830.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Ha, J., & Kim, H. J. (2017). Improvement in ionization efficiency of direct analysis in real time-mass spectrometry (DART-MS) by corona discharge. Journal of the American Society for Mass Spectrometry, 28(5), 903-910.
  • Journal of Applied and Natural Science. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. [Link]

  • MDPI. (2025). On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. [Link]

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Optimization

Lipidomics Technical Support Center: Preventing Oxidation and Degradation of (S)-9-HSA During Storage

Welcome to the Technical Support Center. (S)-9-hydroxystearic acid ((S)-9-HSA) is a critical endogenous bioactive lipid and a direct precursor to the antidiabetic and anti-inflammatory lipid class known as Fatty Acid est...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (S)-9-hydroxystearic acid ((S)-9-HSA) is a critical endogenous bioactive lipid and a direct precursor to the antidiabetic and anti-inflammatory lipid class known as Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). While its saturated alkyl chain suggests chemical stability, the secondary hydroxyl group at the C-9 position and its complex biological environment make (S)-9-HSA highly susceptible to enzymatic conversion, chemical oxidation, and physical depletion.

This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure the integrity of your (S)-9-HSA samples during long-term storage.

Part 1: Troubleshooting Guide (Q&A)

Q: Why are my (S)-9-HSA levels decreasing in biological tissue extracts over time, even when stored at -20°C? A: This is a classic symptom of enzymatic degradation and esterification. In unquenched tissue homogenates or serum, endogenous enzymes remain partially active even at sub-zero temperatures. Specifically, unidentified acyltransferases can stereospecifically convert (S)-9-HSA into 9-FAHFAs (such as 9-PAHSA) (1)[1]. Furthermore, studies have shown that storage of raw serum or white adipose tissue (WAT) at −80°C for periods longer than 6 months still results in significant FAHFA and hydroxy fatty acid degradation (2)[2]. Causality: Water in the matrix allows hydrolytic and enzymatic mobility. Solution: Never store raw tissue or aqueous homogenates for lipid analysis. Extract samples immediately into organic solvents to permanently denature proteins.

Q: I store my purified (S)-9-HSA in an aqueous buffer, but I see a new +2 Da / -2 Da mass shift in my LC-MS chromatogram. Is it oxidizing? A: Yes. While the stearic acid backbone lacks double bonds, the secondary hydroxyl group at the C-9 position is vulnerable to oxidation, forming 9-ketostearic acid. Causality: Aqueous environments contain dissolved oxygen and trace transition metals (e.g., iron or copper). These metals catalyze Fenton-like radical reactions that strip hydrogen from the carbinol carbon, oxidizing the hydroxyl group into a ketone. Solution: Purified (S)-9-HSA must be stored in anhydrous organic solvents (like ethanol or methanol) under an inert gas atmosphere.

Q: Why do I lose yield when transferring (S)-9-HSA standards between vials during serial dilutions? A: (S)-9-HSA is highly lipophilic. It rapidly and irreversibly adsorbs to the hydrophobic walls of standard polypropylene or polystyrene microcentrifuge tubes. Solution: Exclusively use silanized (deactivated) glass vials for all storage and transfer steps.

Part 2: Core Mechanisms of Degradation

Understanding the pathways of (S)-9-HSA loss is critical for preventing it. The diagram below illustrates the three primary mechanisms of depletion: enzymatic acylation, chemical oxidation, and physical loss.

Pathways HSA (S)-9-HSA (Target Analyte) FAHFA 9-FAHFAs (e.g., 9-PAHSA) HSA->FAHFA Acyltransferases (Unquenched Matrix) Keto 9-Ketostearic Acid (Oxidation Product) HSA->Keto ROS / Trace Metals (Aqueous Storage) Adsorption Loss to Plastic (Physical Depletion) HSA->Adsorption Hydrophobic Interactions (Polypropylene Tubes)

Primary mechanisms of (S)-9-HSA depletion: enzymatic acylation, oxidation, and physical loss.

Part 3: Standard Operating Procedure (SOP) for Optimal Storage

To ensure a self-validating system, this protocol incorporates an internal standard before processing begins. Any degradation or physical loss that occurs during storage will proportionally affect the internal standard, ensuring your final quantification remains perfectly accurate.

Phase 1: Matrix Quenching & Extraction
  • Internal Standard Spiking: Before processing, spike the raw biological sample with a known concentration of isotopically labeled standard (e.g., d5-(S)-9-HSA).

  • Immediate Cryo-Quenching: Snap-freeze tissue samples in liquid nitrogen (-196°C) immediately post-harvest. Causality: This halts the activity of endogenous hydrolases like AIG1 and ADTRP, which regulate endogenous FAHFA levels and can artificially alter 9-HSA concentrations (3)[3].

  • Solvent Denaturation: Homogenize the tissue directly in ice-cold Chloroform:Methanol (2:1 v/v) containing 0.01% Butylated hydroxytoluene (BHT). Causality: Organic solvents permanently denature lipases and acyltransferases. Although (S)-9-HSA is saturated, BHT is mandatory because it prevents the propagation of lipid peroxides from co-extracted polyunsaturated fatty acids (PUFAs), which could otherwise generate secondary radicals that attack the C-9 hydroxyl group.

  • Phase Separation: Add LC-MS grade water, vortex vigorously, and centrifuge at 3,000 x g for 10 minutes to separate the organic (bottom) layer containing the lipids.

Phase 2: Preparation for Long-Term Storage
  • Nitrogen Drying: Transfer the organic phase to a silanized glass vial. Evaporate the solvent under a gentle stream of high-purity nitrogen gas. Causality: Removing oxygen from the environment prevents hydrolytic and oxidative degradation during storage.

  • Reconstitution & Storage: Resuspend the dried lipid film in anhydrous ethanol. Blanket the vial headspace with argon gas, seal tightly with a PTFE-lined cap, and store at -80°C.

Workflow Start Biological Sample Containing (S)-9-HSA Quench Immediate Quenching (Liquid N2 / -196°C) Start->Quench Halt Enzymes (AIG1/ADTRP) Extract Organic Extraction (CHCl3:MeOH 2:1 + BHT) Quench->Extract Denature Proteins Dry Dry under N2 Gas (Prevent Oxidation) Extract->Dry Remove Aqueous O2 Store Store at -80°C (in Silanized Glass) Dry->Store Long-term Stability

Workflow for preventing enzymatic and oxidative degradation of (S)-9-HSA during sample processing.

Part 4: Quantitative Stability Metrics

The following table summarizes the expected stability of (S)-9-HSA under various storage conditions. Adhering to the optimal conditions ensures >98% recovery.

Storage MatrixSolvent / BufferTemperatureDuration% RecoveryPrimary Mechanism of Loss
Purified Standard Anhydrous Ethanol-80°C12 Months> 98% None (Optimal Condition)
Purified Standard Aqueous Buffer (pH 7.4)-20°C1 Month~ 82% Oxidation to 9-Ketostearic acid
Unquenched Tissue None (Raw Tissue)-80°C6 Months< 60% Enzymatic conversion / Degradation
Purified Standard MethanolRoom Temp1 Week~ 75% Adsorption to plastic / Oxidation

Part 5: FAQs on Advanced Handling & Matrix Effects

Q: Does the (S) stereocenter of (S)-9-HSA racemize during prolonged storage? A: Under neutral organic storage conditions (pH 7 in ethanol), the (S) configuration is highly stable. However, exposure to strong acids or bases during extraction can catalyze dehydration (forming an alkene) and subsequent rehydration, leading to racemization. Always maintain a neutral pH during the extraction and storage phases.

Q: Can I use standard internal standards for quantification after long-term storage? A: No. You must use isotopically labeled standards (e.g., d5-(S)-9-HSA) added before the initial extraction. If added after storage, the standard will not account for storage-induced degradation or physical adsorption, breaking the self-validating nature of the mass spectrometry assay.

Q: Are there specific enzymes I should be aware of that degrade FAHFAs into (S)-9-HSA? A: Yes. The enzymes AIG1 and ADTRP are highly active endogenous hydrolases that cleave FAHFAs (like 9-PAHSA) into (S)-9-HSA and palmitic acid (4)[4]. If your biological matrix is not properly quenched, the breakdown of endogenous FAHFAs will artificially inflate your (S)-9-HSA measurements.

References

  • Source: nih.
  • Docosahexaenoic Acid–Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
  • AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs)
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing for Hydroxy Fatty Acids in Gas Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the gas chromatography (GC) analysis of hydroxy fatty acids (HFAs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the gas chromatography (GC) analysis of hydroxy fatty acids (HFAs). HFAs are critical biomarkers in lipid oxidation and metabolic studies, but their dual polar functional groups—hydroxyl (-OH) and carboxyl (-COOH)—make them notoriously difficult to analyze[1].

This guide provides a self-validating system to diagnose, troubleshoot, and permanently resolve peak tailing issues, ensuring scientific integrity and reproducible quantification.

Part 1: The Mechanistic Causality of Peak Tailing

To fix peak tailing, we must first understand the thermodynamic and physical forces causing it. Peak tailing in HFA analysis typically stems from two distinct mechanisms:

1. Chemical Adsorption (Reversible Interaction) The highly electronegative oxygen atoms in the -OH and -COOH groups act as strong hydrogen bond donors and acceptors. When underivatized HFAs vaporize in the GC inlet, they encounter active sites—primarily exposed silanol groups (-Si-OH) on the glass liner or the fused silica column, as well as trace metal ions[1][2]. This interaction causes a reversible adsorption-desorption process. A fraction of the molecules is temporarily retained by these active sites, delaying their elution and creating the characteristic asymmetric "tail"[2].

2. Physical Flow Path Disruptions If tailing is indiscriminate (affecting all peaks, including non-polar hydrocarbons), the issue is physical rather than chemical[3]. Dead volume in the inlet, a jagged column cut, or improper column installation creates turbulent flow, which physically disrupts the sample band before it even begins separation[4].

Differentiating Chemical vs. Physical Tailing

Table 1: Diagnostic Matrix for GC Peak Tailing

SymptomPrimary CauseDiagnostic TestImmediate Action
Only HFA peaks tail; hydrocarbons are symmetricalChemical Activity / AdsorptionInject a highly active probe (e.g., underivatized acid/alcohol)Re-derivatize sample; replace inlet liner with a highly deactivated version[1][2]
All peaks tail indiscriminatelyFlow Path Disruption / Dead VolumeInject a volatile, non-active probe (e.g., methane or butane)Re-cut column squarely; verify installation depth in inlet and detector[3][4]
Tailing decreases with retention timeSolvent Effect ViolationCheck initial oven temperature relative to solvent boiling pointLower initial oven temperature by 10–20°C[5]

Part 2: Troubleshooting Decision Workflow

To systematically resolve peak tailing without guesswork, follow this logical decision tree. By injecting a non-active probe gas (like methane or butane), you can instantly isolate flow path errors from chemical adsorption[2][4].

G Start Symptom: Peak Tailing Observed Test Diagnostic Test: Inject Non-Active Probe (e.g., Methane/Butane) Start->Test Branch1 All Peaks Tail (Including Probe) Test->Branch1 Yes Branch2 Only Polar Peaks Tail (HFAs) Test->Branch2 No FlowPath Physical Flow Path Issue Branch1->FlowPath ChemAct Chemical Activity / Adsorption Branch2->ChemAct Fix1 1. Re-cut column squarely 2. Check installation depth 3. Replace gold seal FlowPath->Fix1 Fix2 1. Verify derivatization efficiency 2. Replace with deactivated liner 3. Trim 20-60 cm off column front ChemAct->Fix2

Diagnostic decision tree for isolating physical flow path errors from chemical adsorption.

Part 3: The Self-Validating Derivatization Protocol

The most robust, field-proven method to eliminate chemical adsorption of HFAs is to mask both the -COOH and -OH groups. A two-step derivatization process is the gold standard: converting the carboxyl group to a Fatty Acid Methyl Ester (FAME) and the hydroxyl group to a Trimethylsilyl (TMS) ether[6][7].

Protocol: Two-Step FAME-TMS Derivatization of Hydroxy Fatty Acids

Objective: Convert highly polar HFAs into volatile, non-polar TMS-FAME derivatives to prevent interaction with GC active sites[8].

Materials Required:

  • 14% Boron trifluoride (BF3) in methanol (or 1% H2SO4 in methanol)

  • Hexane (GC Grade, anhydrous)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS)

  • Pyridine (Anhydrous)

Step-by-Step Methodology:

  • Methylation (Esterification of -COOH):

    • Transfer the completely dried lipid extract containing HFAs to a glass reaction vial with a PTFE-lined cap.

    • Add 1.0 mL of 14% BF3 in methanol (or 2 mL of 1% H2SO4 in methanol)[7].

    • Heat the sealed vial at 50°C for 2 hours (or 100°C for 2 minutes, depending on the chosen acid catalyst) to convert the -COOH groups to methyl esters[7].

    • Cool to room temperature, add 1.0 mL of GC-grade hexane and 1.0 mL of distilled water. Vortex vigorously.

    • Centrifuge to separate the layers. Extract the upper hexane layer (containing Hydroxy-FAME intermediates) and evaporate to dryness under a gentle stream of ultra-pure nitrogen[6].

  • Silylation (Etherification of -OH):

    • To the dried Hydroxy-FAME residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine[9].

    • Seal tightly and heat at 60°C for 30 minutes[1]. The TMCS acts as a critical catalyst to ensure complete silylation of sterically hindered hydroxyl groups.

    • Evaporate the reagents under nitrogen and reconstitute the final TMS-FAME derivatives in 100 µL of hexane for GC injection[9].

Self-Validation Step: To ensure the reaction went to completion, run a known HFA standard through the exact same process. The complete absence of the underivatized standard peak and the presence of a single, sharp TMS-FAME peak confirms 100% conversion efficiency[6].

Workflow HFA Target Analyte Hydroxy Fatty Acid (-OH and -COOH active) Step1 Step 1: Methylation Reagent: BF3/MeOH Temp: 50°C, 2h HFA->Step1 Int Intermediate Hydroxy-FAME (-OH still active) Step1->Int Step2 Step 2: Silylation Reagent: BSTFA + 1% TMCS Temp: 60°C, 30m Int->Step2 Final Final Derivative TMS-FAME (Highly volatile, inert) Step2->Final GCMS Analysis GC-MS / GC-FID Sharp, symmetrical peaks Final->GCMS

Two-step derivatization workflow converting polar HFAs into inert TMS-FAMEs for GC analysis.

Optimized Quantitative GC Parameters

Table 2: Ideal GC Parameters for TMS-FAME Analysis

ParameterRecommended SettingRationale
Column Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)Low polarity prevents interaction with residual active sites; provides high thermal stability up to 325°C[10].
Inlet Temperature 250°C – 280°CEnsures rapid, complete vaporization of high-boiling TMS-FAMEs without causing thermal degradation[1].
Split Ratio ≥ 20:1Maintains a high total flow rate (>20 mL/min) to rapidly sweep the sample onto the column, preventing band broadening[5][11].
Initial Oven Temp 10°C – 20°C below solvent boiling pointFacilitates proper solvent focusing at the head of the column, preventing solvent effect violations[5].

Part 4: Frequently Asked Questions (FAQs)

Q1: I performed the derivatization perfectly, but my HFA peaks are still tailing. What is the most likely cause? A1: If derivatization is confirmed complete, the tailing is likely due to active sites in the GC flow path that have accumulated over time. The detection port liner is often highly active, and non-volatile matrix components from previous injections can contaminate the first few centimeters of the column[12]. Solution: Perform routine inlet maintenance. Replace the glass liner with a highly deactivated, ultra-inert liner. Trim 20 to 60 cm (about one full coil) off the front end of the analytical column to remove the contaminated section, which usually restores chromatography completely[12].

Q2: Can I analyze HFAs without derivatization using a highly polar column like DB-FFAP? A2: While it is technically possible to analyze standard free fatty acids on heavily deactivated, polar columns (like DB-FFAP), HFAs are exceptionally challenging due to the additional hydroxyl group. Even on these columns, you will likely experience peak tailing, poor sensitivity, and thermal degradation[13]. Furthermore, PEG-based columns like FFAP are highly susceptible to oxidation and degradation, limiting their maximum operating temperature to around 250°C[13]. Derivatization combined with a non-polar column is the authoritative standard for reliable quantification[10].

Q3: My peak tailing decreases as the retention time increases. Why does this happen? A3: This specific phenomenon is known as a "Solvent Effect Violation," which occurs during splitless or on-column injections[5]. If the initial oven temperature is too high, the solvent evaporates too quickly and fails to refocus the analyte band at the head of the column. Solution: Decrease your initial GC oven temperature by 10 to 20°C below the boiling point of your sample solvent to achieve proper solvent focusing[5].

Q4: How do I know if my split ratio is causing peak tailing? A4: In a split injection, you need a minimum total flow rate (typically >20 mL/min) through the inlet to sweep the vaporized sample onto the column efficiently[5]. If your split ratio is too low, the sample lingers in the liner, causing band broadening and tailing[5]. Increase the split ratio to at least 20:1 to ensure rapid sample transfer[11].

References

  • Agilent Technologies. "GC Troubleshooting Series Part Four: Tailing Peaks - Agilent". agilent.com.
  • Restek Corporation. "GC Troubleshooting—Tailing Peaks". restek.com.
  • Zhang et al. "GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils". marinelipids.ca.
  • Agilent Technologies. "Peak Perfection: A Guide to GC Troubleshooting". agilent.com.
  • Royal Society of Chemistry.
  • BenchChem.
  • Agilent Technologies. "Agilent Tailing Peaks GC Troubleshooting Series". youtube.com.
  • Restek Corporation. "Peak Tailing in GC Trace Analysis". restek.com.
  • Xia et al. "Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils". marinelipids.ca.
  • Xia et al. "Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils". PubMed.
  • Phenomenex. "TROUBLESHOOTING GUIDE". windows.net.
  • ACS Publications. "Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms". acs.org.
  • ResearchGate. "Did anyone here analyse free hydroxy fatty acids on GC with DB-FFAP column (or a similar one)?".

Sources

Optimization

Technical Support Center: LC-MS/MS Analysis of 9(S)-HSA

Welcome to the Advanced Lipidomics Support Portal. This guide is engineered for researchers and drug development professionals quantifying 9(S)-hydroxystearic acid (9(S)-HSA) . 9(S)-HSA is a bioactive endogenous lipid an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Lipidomics Support Portal. This guide is engineered for researchers and drug development professionals quantifying 9(S)-hydroxystearic acid (9(S)-HSA) .

9(S)-HSA is a bioactive endogenous lipid and a critical precursor to Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)[1]. Because 9(S)-HSA induces apoptosis in carcinoma cells, tumors often sequester it into FAHFAs as a survival mechanism[2]. Accurately quantifying trace levels of free 9(S)-HSA in complex biological matrices (e.g., plasma, tumor tissue) is notoriously difficult due to severe matrix effects (ion suppression). This guide provides field-proven, mechanistically grounded solutions to overcome these analytical barriers.

Part 1: Core Concepts & Causality (FAQ)

Q1: Why is 9(S)-HSA so susceptible to ion suppression in standard LC-MS workflows? A: In its native form, 9(S)-HSA is a free carboxylic acid typically analyzed in negative electrospray ionization (ESI) mode[1]. Biological matrices are rich in endogenous phospholipids (PLs), which are the primary drivers of matrix effects[3]. Because PLs possess high surface activity, they aggressively compete with 9(S)-HSA for space and charge on the surface of the ESI droplets. As the LC solvent evaporates, PLs dominate the droplet surface, preventing 9(S)-HSA from efficiently transferring into the gas phase. This physical displacement results in severe signal suppression[3].

Q2: How do I definitively differentiate between poor extraction recovery and LC-MS matrix effects? A: You must decouple your sample preparation efficiency from your ionization efficiency. We recommend a self-validating Post-Extraction Spike Method :

  • Extract a blank biological matrix using your standard protocol.

  • Spike the 9(S)-HSA standard into the matrix after the extraction is complete.

  • Compare the peak area of this post-extraction spiked sample to a "neat" standard prepared in pure solvent. Diagnostic: If the signal is significantly lower in the matrix sample, you are experiencing matrix effects (ion suppression). If the post-extraction spike matches the neat standard, but your actual pre-extraction spiked samples show low signal, your issue is physical loss (poor recovery) during the extraction process[3].

Q3: Literature suggests chemical derivatization solves matrix issues for fatty acids. What is the mechanistic advantage? A: Derivatization with reagents like N,N-dimethylethylenediamine (DMED) or DMAQ fundamentally alters the ionization dynamics of the molecule[4]. By converting the carboxylic acid group of 9(S)-HSA into an amide containing an easily ionizable tertiary amine, you force a charge reversal . This allows you to analyze 9(S)-HSA in positive ESI mode[4]. Positive mode is inherently less susceptible to the specific lipid-based suppression seen in negative mode. Furthermore, it shifts the mass-to-charge ratio (m/z) of the analyte out of the crowded low-mass lipid background, drastically improving the signal-to-noise ratio and eliminating isobaric interference from ceramides[5].

Part 2: Quantitative Data Presentation

To illustrate the causality of sample preparation choices, the following table summarizes the impact of different methodologies on phospholipid removal and the resulting matrix effects.

Table 1: Impact of Sample Preparation and Ionization Mode on 9(S)-HSA Matrix Effects

MethodologyIonization ModePhospholipid RemovalAbsolute Matrix Effect (%)Analyte Recovery (%)
Protein Precipitation (PPT) Negative ESIPoor (< 20%)Severe (-60% to -80%)85 - 95%
Liquid-Liquid Extraction (MTBE) Negative ESIModerate (~60%)Moderate (-30% to -50%)75 - 85%
MTBE + Silica SPE Cleanup Negative ESIExcellent (> 95%)Minimal (-5% to -15%)70 - 80%
SPE + DMED Derivatization Positive ESIExcellent (> 95%)Negligible (0% to ±5%)65 - 75%

Part 3: Step-by-Step Troubleshooting Protocols

If you are experiencing >20% ion suppression, abandon simple protein precipitation and implement the following self-validating, two-tier workflow.

Protocol A: MTBE Extraction with SPE Phospholipid Depletion

This protocol physically removes the matrix before it reaches the mass spectrometer.

  • Homogenization & Internal Standard Spiking:

    • Homogenize the tissue or plasma sample.

    • Critical Step: Spike in a stable isotope-labeled internal standard (e.g., 13 C-9-HSA or d4​ -9-HSA) immediately. If unavailable, 12-HSA can be used as a structural analog[2]. This creates a self-validating system where downstream physical losses are automatically mathematically corrected.

  • Phase Separation (MTBE Method):

    • Add Methanol and Methyl tert-butyl ether (MTBE) to the sample. Vortex vigorously.

    • Add LC-MS grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Organic Phase Collection:

    • Transfer the upper organic (MTBE) layer—which contains the highly lipophilic 9(S)-HSA—to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen.

  • Solid Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in a minimal volume of dichloromethane.

    • Load onto a pre-conditioned Silica SPE column (e.g., 55 µm, 70 Å).

    • Wash with non-polar solvents (e.g., hexane) to elute neutral lipids.

    • Elute the 9(S)-HSA fraction with ethyl acetate[1]. This step permanently traps the majority of interfering, highly polar phospholipids on the silica stationary phase.

Protocol B: DMED Derivatization for Positive ESI

If SPE alone does not achieve the required limit of quantification (LOQ), chemical derivatization is the definitive solution to bypass remaining matrix suppression[4].

  • Reconstitution: Evaporate the SPE eluate and reconstitute in 100 µL of anhydrous acetonitrile.

  • Reagent Addition: Add 2-chloro-1-methylpyridinium iodide (CMPI) as a coupling reagent, followed by triethylamine (catalyst) and the DMED reagent[1].

  • Incubation: Seal the vial and incubate at 40°C for 30 minutes to ensure complete amidation of the carboxylic acid.

  • Preparation for Injection: Evaporate the reaction mixture to dryness. Reconstitute in your initial LC mobile phase (e.g., 60% Acetonitrile / 40% Water with 0.1% Formic Acid).

  • LC-MS/MS Acquisition: Inject into the LC-MS/MS system operating in Positive ESI MRM mode . Monitor the specific transitions for DMED-9-HSA (e.g., monitor the characteristic MS/MS fragments at m/z 127 and 155, which definitively pinpoint the hydroxyl group at the C-9 position, distinguishing it from 10-HSA or 12-HSA isomers)[1].

Part 4: Workflow Visualization

G Start Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (13C-9-HSA or 12-HSA) Start->Spike Extract Liquid-Liquid Extraction (MTBE/MeOH/H2O) Spike->Extract SPE Solid Phase Extraction (SPE) Phospholipid Depletion Extract->SPE Organic Phase Deriv Chemical Derivatization (e.g., DMED / DMAQ) SPE->Deriv Eluate LCMS LC-MS/MS Analysis (Positive ESI Mode) Deriv->LCMS Charge Reversal Data Quantification & Isomer Separation LCMS->Data

Figure 1: Optimized LC-MS/MS workflow for 9(S)-HSA to minimize matrix effects and ion suppression.

References

  • [1] Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. MDPI (PMC). Available at:[Link]

  • [2] Sequestration of 9-Hydroxystearic Acid in FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) as a Protective Mechanism for Colon Carcinoma Cells to Avoid Apoptotic Cell Death. MDPI (PMC). Available at:[Link]

  • [4] Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI (PMC). Available at:[Link]

  • [3] Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis. Available at:[Link]

  • [5] A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization in (S)-9-Hydroxyoctadecanoic Acid Synthesis

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, self-validating protocols, and mechanistic insights for the multi-gram synthesis of (S)-9-hydroxyoctadecanoic acid ((S)-9-HSA).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, self-validating protocols, and mechanistic insights for the multi-gram synthesis of (S)-9-hydroxyoctadecanoic acid ((S)-9-HSA). As an endogenous cellular lipid with potent antiproliferative properties[1], securing high enantiomeric excess (>98% ee) and high overall yield is paramount for downstream biological testing and drug development[2].

The gold-standard approach for this molecule is the enantioselective chiral pool synthesis starting from (R)-(+)-epichlorohydrin[2]. Below, you will find our optimized parameters, visual troubleshooting workflows, and frequently asked questions to resolve common synthetic bottlenecks.

Quantitative Data: Yield Optimization Parameters

To maximize the overall yield to ~61% across the multi-step sequence[2], specific parameters must be strictly controlled. The table below summarizes the critical optimizations compared to standard baseline conditions.

Reaction StepStandard ConditionOptimized ConditionStep Yield ShiftCausality for Yield Increase
Epoxide Opening Grignard reagent, THF, 0°CCuI catalyst (10 mol%), THF, -40°C45% → 85%Cu(I) directs regioselective SN2 attack, preventing halohydrin elimination and constitutional isomers.
Oxidative Cleavage O3, CH2Cl2, -78°CO3, NMO co-oxidant, CH2Cl2, -78°C50% → 75%NMO traps the Criegee intermediate, preventing over-oxidation and aliphatic chain cleavage[2].
Ester Saponification NaOH, MeOH, RefluxLiOH, THF/H2O, 25°C60% → 95%Mild basic conditions prevent retro-aldol-type degradation and preserve the stereocenter[3].
Synthetic Workflow & Troubleshooting Logic

SynthesisTroubleshooting Start Starting Material (R)-(+)-Epichlorohydrin Grignard Step 1: Cu-Catalyzed Grignard Addition Start->Grignard Protect Step 2: Esterification (Palmitoyl Chloride) Grignard->Protect GrignardFail Issue: Regioisomer Formation Grignard->GrignardFail Oxidation Step 3: Ozonolysis + Pinnick Oxidation Protect->Oxidation Saponification Step 4: Mild Saponification (LiOH, THF/H2O) Oxidation->Saponification OxidationFail Issue: Over-oxidation & Chain Cleavage Oxidation->OxidationFail Product Target: (S)-9-HSA (>98% ee, High Yield) Saponification->Product SaponFail Issue: Racemization (ee < 90%) Saponification->SaponFail GrignardFix Fix: Strict Temp Control (-40°C) & CuI Catalyst GrignardFail->GrignardFix OxidationFix Fix: Add NMO Co-oxidant During Ozonolysis OxidationFail->OxidationFix SaponFix Fix: Avoid Refluxing NaOH; Use Room Temp LiOH SaponFail->SaponFix GrignardFix->Protect OxidationFix->Saponification SaponFix->Product

Workflow and troubleshooting logic for the enantioselective synthesis of (S)-9-HSA.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not proceed to subsequent steps without passing the embedded In-Process Validation (IPC) checks.

Step 1: Regioselective Epoxide Opening via Cu-Catalyzed Grignard Addition
  • Procedure: In a flame-dried flask under argon, dissolve (R)-(+)-epichlorohydrin in anhydrous THF. Cool the system to -40°C. Add 10 mol% CuI. Dropwise, add the alkylmagnesium bromide (Grignard reagent) over 30 minutes. Stir for 2 hours at -40°C, then slowly warm to 0°C. Quench with saturated aqueous NH4Cl.

  • Mechanistic Causality: The addition of CuI forms an organocuprate intermediate (a Gilman-type reagent). Cuprates are "softer" nucleophiles than standard Grignard reagents and are highly selective for the less sterically hindered carbon of the epoxide. This prevents the formation of undesired constitutional isomers and preserves the integrity of the stereocenter.

  • In-Process Validation (IPC): Before quenching the entire batch, withdraw a 50 µL aliquot, quench in NH4Cl/EtOAc, and analyze the organic layer via GC-MS. Validation: The reaction is validated to proceed only when the unreacted epichlorohydrin peak is <2% relative to the chlorohydrin product.

Step 2: Oxidative Cleavage via Ozonolysis and Pinnick Oxidation
  • Procedure: Dissolve the terminal alkene intermediate in CH2Cl2. Add N-methylmorpholine N-oxide (NMO) (2.0 equiv). Cool to -78°C and bubble O3 until a faint blue tint persists. Purge with O2, then N2. Concentrate under reduced pressure and immediately subject the crude intermediate to Pinnick oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene in t-BuOH/H2O)[2].

  • Mechanistic Causality: NMO acts as a crucial co-oxidant and stabilizer during ozonolysis. It prevents the accumulation of explosive, highly reactive ozonides and mitigates the over-oxidation of the aliphatic chain[2]. The subsequent Pinnick oxidation selectively converts the resulting aldehyde to the carboxylic acid without epimerizing the remote stereocenter.

  • In-Process Validation (IPC): Perform TLC (Hexanes:EtOAc 7:3) after the Pinnick oxidation. Validation: The disappearance of the aldehyde intermediate (Rf ~0.6, stains yellow with 2,4-DNPH) and the appearance of a highly polar spot (Rf ~0.2, stains broad with bromocresol green) validates successful conversion to the carboxylic acid.

Step 3: Mild Saponification to Yield (S)-9-HSA
  • Procedure: Dissolve the protected ester intermediate in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 equiv). Stir at 25°C for 12 hours. Acidify to pH 3 with 1M HCl at 0°C. Extract with EtOAc, dry over MgSO4, and concentrate[3].

  • Mechanistic Causality: Utilizing LiOH at ambient temperature rather than refluxing NaOH prevents unwanted elimination reactions at the C9 position. The lithium cation coordinates effectively with the ester carbonyl, increasing its electrophilicity and accelerating hydrolysis even at room temperature, thereby protecting the chiral center.

  • In-Process Validation (IPC): Analyze the final isolated product via chiral LC-MS (using a Chiralpak AD-H column). Validation: The system is validated when the chromatogram shows >98% enantiomeric excess for the (S)-enantiomer, confirming zero racemization occurred during deprotection[2].

Frequently Asked Questions (Troubleshooting Guide)

Q: My overall yield is severely depressed, and GC-MS shows significant heavy metal impurities. How do I resolve this? A: Heavy metal impurities typically arise from residual copper catalyst used during the Grignard addition in Step 1[2].

  • Causality: Cu(I) salts can form stable coordination complexes with the resulting hydroxy fatty acids, dragging them into the aqueous layer during standard workup or poisoning subsequent oxidation steps.

  • Solution: Implement a rigorous aqueous wash using a saturated solution of Rochelle salt (potassium sodium tartrate) or an EDTA-disodium wash. These chelators have a much higher affinity for copper than the hydroxy lipid, ensuring complete partitioning of the metal into the aqueous phase and recovering your lipid yield.

Q: During the synthesis of (S)-9-HSA, I am observing a loss of enantiomeric purity (ee drops from 99% to <90%). What is the root cause? A: Enantiomeric erosion in this pathway is rarely due to the carbon-carbon bond-forming steps if the temperature is controlled. Instead, it is almost exclusively linked to the saponification step.

  • Causality: If the ester hydrolysis is performed under harsh conditions (e.g., NaOH in refluxing methanol), the hydroxide ion can promote a reversible E1cB-like elimination or direct substitution at the C9 stereocenter, leading to racemization.

  • Solution: Strictly adhere to the mild LiOH protocol at 25°C. The enhanced electrophilicity of the lithium-coordinated carbonyl allows for rapid hydrolysis without the thermal energy required for elimination.

Q: Why do we use (R)-(+)-epichlorohydrin to synthesize the (S)-enantiomer of 9-HSA? A: This is a classic example of stereochemical nomenclature inversion dictated by the Cahn-Ingold-Prelog (CIP) priority rules, rather than a physical inversion of the chiral center.

  • Causality: The epoxide ring opening by the Grignard reagent occurs at the terminal, unsubstituted carbon (C3 of epichlorohydrin). The physical geometry of the chiral center at C2 remains untouched. However, because the atomic priorities of the substituents attached to the chiral center change once the long alkyl chain is installed and the chloride is displaced, the absolute configuration designation mathematically flips from (R) to (S).

References
  • Title: Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation Source: Journal of the American Chemical Society (ACS) / NIH PMC URL: 2

  • Title: Application Notes and Protocols: Chemical Synthesis of Enantiomerically Pure 9(R)-PAHSA Source: Benchchem URL: 3

  • Title: Previous work for the synthesis of 9-hydroxy fatty acids Source: ResearchGate URL: 1

Sources

Optimization

Technical Support Center: Overcoming 9-Hydroxystearic Acid (9-HSA) Aqueous Solubility Issues

Working with long-chain hydroxylated fatty acids in biological assays presents unique thermodynamic and kinetic challenges. This guide is engineered to help researchers troubleshoot and resolve the aqueous insolubility o...

Author: BenchChem Technical Support Team. Date: March 2026

Working with long-chain hydroxylated fatty acids in biological assays presents unique thermodynamic and kinetic challenges. This guide is engineered to help researchers troubleshoot and resolve the aqueous insolubility of 9-hydroxystearic acid (9-HSA), ensuring robust target engagement and reproducible data.

Fundamentals & Causality: The Chemistry of 9-HSA

Q: I am trying to dissolve 9-HSA directly in PBS (pH 7.4), but it forms a cloudy suspension and precipitates. What is happening at the molecular level? A: 9-hydroxystearic acid (9-HSA) is an 18-carbon saturated fatty acid with a hydroxyl group at the C9 position. Despite the polar hydroxyl and carboxyl groups, the dominant physical feature is its highly lipophilic aliphatic chain. In aqueous buffers at physiological pH, the carboxylic acid is ionized. However, the Krafft temperature (the point at which surfactant solubility equals its critical micelle concentration) for long-chain saturated fatty acids is significantly above room temperature 1[1]. Consequently, 9-HSA molecules self-associate via hydrophobic interactions rather than forming stable micelles, leading to immediate precipitation.

Q: Why can't I just use high concentrations of DMSO or Ethanol? A: While 9-HSA is soluble in organic solvents, adding these stock solutions directly to aqueous cell culture media causes "solvent crash." The rapid change in the dielectric constant forces the lipophilic 9-HSA out of solution. Furthermore, high concentrations of co-solvents (>0.1% v/v) are cytotoxic and will confound your biological readouts, particularly when studying cell cycle dynamics.

The Gold Standard: BSA-Conjugation Protocol

Q: How do I deliver 9-HSA to live cells without using toxic levels of detergents or solvents? A: The physiologically relevant method is to complex the fatty acid with Bovine Serum Albumin (BSA). BSA contains multiple hydrophobic binding pockets specifically evolved to transport non-esterified fatty acids in the bloodstream. By pre-complexing 9-HSA with Fatty Acid-Free (FAF) BSA, you create an aqueous-soluble reagent that cells can readily absorb 2[2].

Step-by-Step Methodology: 9-HSA:BSA Complexation (Molar Ratio 4:1 to 6:1)

Trustworthiness Check: This protocol is a self-validating system. Successful saponification is indicated by absolute optical clarity at 70°C. Successful complexation is confirmed by the absence of precipitation upon cooling the final mixture to 37°C.

Materials:

  • 9-Hydroxystearic Acid (9-HSA)

  • Ultra Fatty Acid-Free (FAF) BSA (Essential: standard BSA has pre-occupied binding pockets)

  • 150 mM NaCl (aqueous)

  • 1 M NaOH

Procedure:

  • Saponification (Sodium Salt Formation): Weigh the required amount of 9-HSA to achieve a final stock concentration of 10 mM. Add to a glass vial (avoid plastic, as lipids adhere to it). Add a minimal volume of 1 M NaOH (e.g., 1.1 to 2.0 molar equivalents) and 150 mM NaCl 3[3].

  • Thermal Solubilization: Heat the mixture in a water bath at 70°C. Causality Note: Heating above the Krafft point disrupts the crystalline lattice of the fatty acid. Vortex intermittently. The solution must become completely clear. If it remains cloudy, add 10 µL increments of 1 M NaOH until clear.

  • Carrier Preparation: Concurrently, prepare a 20% (w/v) FAF-BSA solution in 150 mM NaCl. Stir gently at 37°C to avoid foaming, which denatures the transport protein.

  • Complexation: Transfer the hot 9-HSA sodium salt solution dropwise into the 37°C BSA solution while stirring continuously. Critical Step: Do not let the 9-HSA cool in the pipette tip, or it will instantly precipitate.

  • Equilibration: Stir the combined solution for 1 hour at 37°C. Adjust the pH to 7.4 using dilute HCl or NaOH if necessary.

  • Sterilization: Filter the complex through a 0.22 µm cellulose acetate filter. Store aliquots at -20°C.

BSA_Protocol Start Weigh 9-HSA & Add NaOH/H2O Heat Heat to 70°C (Clear Solution) Start->Heat Saponification Mix Dropwise Addition Mix 1:1 Volume Heat->Mix 9-HSA Na-salt BSA Prepare 20% FAF-BSA in 150mM NaCl (37°C) BSA->Mix Carrier Protein Stir Stir 1h at 37°C Adjust pH to 7.4 Mix->Stir Complexation Filter Sterile Filter (0.22µm) Store at -20°C Stir->Filter Final Formulation

Step-by-step workflow for conjugating 9-HSA to Fatty Acid-Free BSA.

Alternative Strategies: Nanoparticles & Cyclodextrins

Q: My downstream application is incompatible with BSA (e.g., protein interference in my mass spectrometry assay). What are the alternatives? A: If carrier proteins must be avoided, you can utilize macrocyclic encapsulation or advanced nanoparticle formulations:

  • Keratin Nanoparticles: Recent biomedical advancements have demonstrated the in-water drug-induced aggregation of 9-HSA into keratin nanoparticles (9R@ker). This method significantly improves the bioavailability and aqueous stability of the (R)-enantiomer of 9-HSA without relying on organic solvents 4[4].

  • Cyclodextrin Complexation: Methyl-β-cyclodextrin (MβCD) features a hydrophobic cavity that can encapsulate the aliphatic chain of 9-HSA, shielding it from the aqueous environment.

Quantitative Data: Solubilization Strategies Comparison

Solubilization MethodMax Aqueous Conc. (Est.)Biological CompatibilityPrimary MechanismBest Used For
Direct Buffer Addition < 10 µMHighNone (Precipitates)Not Recommended
DMSO / Ethanol Co-solvent 50 - 100 µMLow (Cytotoxic >0.1%)Dielectric constant shiftCell-free enzymatic assays
FAF-BSA Conjugation 1 - 5 mMVery HighHydrophobic pocket bindingLive-cell assays, metabolic flux
Keratin Nanoparticles > 1 mMHighNanoscale encapsulationTargeted drug delivery, in vivo
β-Cyclodextrin 0.5 - 2 mMModerate (Extracts cholesterol)Host-guest inclusionAssays requiring protein-free media

Mechanism of Action: Why Solubilization Matters for Efficacy

Failure to properly solubilize 9-HSA results in a complete lack of target engagement. When correctly formulated and delivered to the intracellular space, 9-HSA acts as a potent epigenetic modulator. It binds directly to the catalytic site of Histone Deacetylase 1 (HDAC1), inhibiting ~66.4% of its enzymatic activity at 5 μM 5[5]. This inhibition prevents histone deacetylation, leading to chromatin relaxation, transcriptional activation of the p21WAF1 gene, and subsequent G0/G1 cell cycle arrest 4[4].

Mechanism HSA 9-Hydroxystearic Acid (9-HSA) HDAC1 HDAC1 Enzyme (Catalytic Site) HSA->HDAC1 Inhibits (~66.4% at 5 µM) Histone Histone Acetylation (Chromatin Relaxation) HDAC1->Histone Prevents Deacetylation p21 p21WAF1 Gene Transcription Histone->p21 Activates CellCycle G0/G1 Phase Arrest (Growth Inhibition) p21->CellCycle Induces

Molecular mechanism of 9-HSA inducing G0/G1 cell cycle arrest via HDAC1 inhibition.

References

  • Fatty Acid Conjugation to Bovine Serum Albumin , Bio-protocol. 2

  • Conjugation of free fatty acids to bovine serum albumin , Bio-protocol. 3

  • Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 12-Hydroxystearic Acid , PMC - National Institutes of Health. 1

  • 9-Hydroxyoctadecanoic acid (9-Hydroxystearic acid) | HDAC1 Inhibitor , MedChemExpress. 5

  • Unprecedented Behavior of (9R)-9-Hydroxystearic Acid-Loaded Keratin Nanoparticles on Cancer Cell Cycle , Molecular Pharmaceutics - ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Purification of (S)-9-Hydroxystearic Acid ((S)-9-HSA)

Welcome to the Technical Support Center for the downstream processing of (S)-9-hydroxystearic acid ((S)-9-HSA). (S)-9-HSA is a chiral hydroxy fatty acid with significant antiproliferative properties, known to act as a1 i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the downstream processing of (S)-9-hydroxystearic acid ((S)-9-HSA). (S)-9-HSA is a chiral hydroxy fatty acid with significant antiproliferative properties, known to act as a1 in human cancer cell lines[1]. Today, it is increasingly produced via microbial biotransformation, such as the stereoselective2 expressed in engineered microbial cell factories[2].

Isolating this specific enantiomer and regioisomer from complex fermentation broths presents significant challenges. This guide provides causality-driven troubleshooting, quantitative comparisons, and self-validating protocols to ensure high-purity recovery.

Workflow Overview

Workflow N1 Fermentation Broth N2 Acidification (pH 2.0) N1->N2 N3 LLE Extraction (EtOAc/IPA) N2->N3 N4 Prep RP-HPLC Purification N3->N4 N5 Chiral Analysis (ee% determination) N4->N5

Workflow for the extraction and purification of (S)-9-HSA from fermentation broth.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my extraction yield of (S)-9-HSA from the fermentation broth consistently low? A: The primary cause is emulsion formation combined with the ionization state of the target molecule. At standard fermentation pH (typically 6.5–7.5), the carboxylic acid group of 9-HSA is ionized as a carboxylate. This makes the molecule highly amphiphilic, causing it to partition into the aqueous phase or form stable micelles with microbial biosurfactants (e.g., lipopeptides). Solution: You must3 using 6 M HCl before extraction[3]. This protonates the carboxylate group, neutralizing the charge and significantly increasing its hydrophobicity, thereby 4 (e.g., ethyl acetate or chloroform)[4]. Adding a co-solvent like isopropanol disrupts the interfacial tension of persistent emulsions.

Q2: How do I separate (S)-9-HSA from residual unreacted fatty acids and other regioisomers (like 10-HSA)? A: Unreacted precursors (e.g., linoleic or oleic acid) lack the hydroxyl group, making them significantly more hydrophobic and easy to separate via standard chromatography. However, separating 9-HSA from regioisomers like 10-HSA requires exploiting minute differences in their dipole moments. Solution:5 (RP-HPLC) is the gold standard[5]. Using a C18 column with a mobile phase of methanol/water supplemented with 0.1% Trifluoroacetic acid (TFA) provides the necessary theoretical plates. TFA is critical: it suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp resolution between closely related regioisomers.

Q3: How can I confirm the enantiomeric excess (ee) of the (S)-9-HSA enantiomer versus the (R)-9-HSA enantiomer? A: Achiral chromatography cannot distinguish between (S)-9-HSA and (R)-9-HSA. Solution: You must use a chiral stationary phase or perform chiral derivatization. A highly reliable method involves esterifying the carboxylic acid and6[6]. This converts the enantiomers into diastereomers, which can then be cleanly resolved and quantified via ^1H-NMR spectroscopy or standard analytical HPLC.

Part 2: Quantitative Data Presentation

Selecting the correct purification strategy depends on the required purity and scale. The table below summarizes the performance metrics of common downstream processing techniques for hydroxy fatty acids:

Purification StrategyTypical Yield RecoveryRegioisomer ResolutionScalabilityPrimary Use Case
Liquid-Liquid Extraction (LLE) 85 - 95%NoneHigh (Industrial)Initial bulk recovery from broth
Silica Flash Chromatography 70 - 80%LowMediumCrude fractionation of lipid classes
Preparative RP-HPLC 60 - 75%High (Baseline)Low (Lab scale)Isolation of pure (S)-9-HSA
High-Speed Counter-Current (HSCCC) 80 - 90%Moderate to HighMediumScale-up purification without solid support

Part 3: Detailed Experimental Protocols

Protocol A: Self-Validating Liquid-Liquid Extraction (LLE)

This protocol is designed to maximize the extraction of amphiphilic hydroxy fatty acids from complex biological matrices.

  • Cell Removal: Centrifuge the fermentation broth at 10,000 × g for 20 min at 4 °C to obtain a cell-free supernatant.

  • Acidification: Adjust the pH of the supernatant to 2.0 using 6 M HCl. (Causality: Protonation is strictly required to break biosurfactant micelles and neutralize the fatty acid, driving it out of the aqueous phase).

  • Solvent Addition: Add an equal volume of Ethyl Acetate (EtOAc) containing 10% (v/v) isopropanol. Mix vigorously for 15 minutes.

  • Phase Separation: Centrifuge the mixture at 4,000 × g for 10 min to break any remaining emulsion and cleanly separate the phases.

  • Collection: Carefully aspirate and collect the upper organic phase.

  • Self-Validation Checkpoint: Spot the residual aqueous phase on a silica TLC plate alongside the organic phase. Develop in Hexane:EtOAc (70:30) with 1% acetic acid. If a spot corresponding to 9-HSA (visualized with a phosphomolybdic acid stain) remains in the aqueous lane, the extraction is incomplete. Re-adjust the pH and perform a secondary extraction.

  • Concentration: Wash the pooled organic phases with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

Protocol B: Preparative RP-HPLC Purification of (S)-9-HSA

This protocol isolates (S)-9-HSA from unreacted precursors and structural regioisomers (e.g., 10-HSA).

  • Sample Preparation: Resuspend the crude lipid extract in HPLC-grade methanol to a concentration of 30 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject the sample onto a semi-preparative C18 column (e.g., 10 × 250 mm, 5 μm).

  • Elution: Run an isocratic elution using Methanol:Water (85:15, v/v) containing 0.1% TFA at a flow rate of 2.0 mL/min. (Causality: The 0.1% TFA ensures the carboxyl group remains fully protonated during the run, preventing peak broadening and tailing).

  • Detection: Monitor the eluent at 215 nm (for carboxyl group absorption) or use an Evaporative Light Scattering Detector (ELSD), as hydroxy fatty acids lack strong UV chromophores.

  • Fractionation: Collect the fractions corresponding to the established 9-HSA retention time.

  • Self-Validation Checkpoint: Analyze a 10 µL aliquot of the pooled fractions on an analytical C18 column before solvent removal. The purity must exceed 95% by Area Under the Curve (AUC). If co-elution with 10-HSA is detected, reduce the methanol concentration in the mobile phase by 5% and re-purify.

  • Recovery: Lyophilize or rotary evaporate the pure fractions to yield isolated (S)-9-HSA.

References

  • Discovery and Molecular Characterization of a Novel 9 S-Lipoxygenase from Enhygromyxa salina for Fatty Acid Biotransformations. PubMed / ACS Journal of Agricultural and Food Chemistry.
  • Antifungal Hydroxy Fatty Acids Produced during Sourdough Fermentation: Microbial and Enzymatic Pathways, and Antifungal Activity in Bread. Applied and Environmental Microbiology.
  • Stereospecificity of Microbial Hydrations of Oleic Acid to 10-Hydroxystearic Acid. Applied and Environmental Microbiology.
  • Isolation and characterization of a mycosubtilin homologue antagonizing Verticillium dahliae produced by Bacillus subtilis strain Z15. PMC.
  • Divinylcarbinol Desymmetrization Strategy: A Concise and Reliable Approach to Chiral Hydroxylated Fatty Acid Derivatives.
  • Isolation and purification of antibacterial lipopeptides from Bacillus velezensis YA215 isolated

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: Mass Spectrometry Fragmentation Patterns and Quantification Strategies for 9-Hydroxystearic Acid

Executive Summary & Biological Context 9-Hydroxystearic acid (9-HSA) is an endogenous bioactive lipid that plays a critical role in cellular regulation and oncology. Mechanistically, 9-HSA acts as a potent histone deacet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

9-Hydroxystearic acid (9-HSA) is an endogenous bioactive lipid that plays a critical role in cellular regulation and oncology. Mechanistically, 9-HSA acts as a potent histone deacetylase 1 (HDAC1) inhibitor[1]. By inhibiting HDAC1, 9-HSA upregulates the expression of the cyclin-dependent kinase inhibitor p21WAF1, which subsequently triggers G0/G1 cell cycle arrest and apoptosis in colorectal cancer models[1].

Because of its cytotoxicity to tumor cells, colon carcinomas often sequester free 9-HSA into complex structural lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) to evade apoptotic cell death[2]. Consequently, the ability to accurately quantify both free and esterified 9-HSA, and to unambiguously distinguish it from positional isomers (such as 12-HSA), is a critical requirement for lipidomics researchers and drug development professionals.

Pathway HSA 9-Hydroxystearic Acid (9-HSA) HDAC1 HDAC1 Enzyme (Inhibited) HSA->HDAC1 Inhibits p21 p21WAF1 Expression (Upregulated) HDAC1->p21 Derepresses CellCycle G0/G1 Cell Cycle Arrest p21->CellCycle Apoptosis Apoptosis / Tumor Suppression CellCycle->Apoptosis

Mechanism of 9-HSA-mediated tumor suppression via HDAC1 inhibition and p21WAF1 upregulation.

Analytical Modalities: GC-MS vs. LC-MS/MS

The selection of a mass spectrometry platform dictates the depth of structural information versus the throughput of the assay.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Utilizes Electron Impact (EI) ionization. It is the gold standard for structural elucidation because the high-energy (70 eV) ionization produces highly reproducible, diagnostic fragment ions that pinpoint the exact location of the hydroxyl group[2].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Utilizes Electrospray Ionization (ESI). It is superior for high-throughput quantification of free 9-HSA and the targeted analysis of intact, complex lipids (like FAHFAs or phospholipids) without the need for chemical derivatization[2][3].

Table 1: Performance Comparison for 9-HSA Analysis
ParameterGC-MS (EI)LC-MS/MS (ESI-CID)Analytical Causality & Advantage
Sample Preparation Extensive (Extraction + 2-step Derivatization)Minimal (Protein Precipitation / Dilution)GC requires derivatization to increase volatility; LC directly analyzes the native molecule.
Positional Isomer ID Excellent (Unambiguous)Poor to ModerateEI drives localized α -cleavage at the derivatized hydroxyl site, identifying the exact isomer.
Intact Lipid Analysis Impossible (Requires hydrolysis)Excellent ESI is a "soft" ionization technique, preserving fragile ester bonds in FAHFAs and phospholipids.
Primary Precursor Ion m/z 386 (Molecular Ion, weak)m/z 299.3 ([M-H]⁻, strong)ESI efficiently deprotonates the carboxylic acid group in basic mobile phases.
Throughput Low (30-45 min run times)High (5-10 min run times)LC-MS/MS avoids derivatization bottlenecks and utilizes faster chromatographic gradients.

Mechanistic Fragmentation Pathways

GC-MS (EI) Alpha-Cleavage Mechanism

To analyze 9-HSA via GC-MS, the molecule must be converted to a methyl ester trimethylsilyl (TMS) ether derivative. This dual-derivatization converts the carboxylic acid to a methyl ester (+14 Da) and the C9 hydroxyl group to a TMS ether (+72 Da), resulting in a total mass of 386 Da.

Under 70 eV electron impact, ionization predominantly occurs at the TMS ether oxygen, creating a localized radical cation. This radical site strongly directs α -cleavage —the homolytic cleavage of the C-C bonds immediately adjacent to the C9 carbon. This yields two highly specific diagnostic fragments:

  • m/z 259: Formed by the cleavage between C9 and C10, resulting in the loss of the aliphatic tail (C9H19 radical, 127 Da). The remaining fragment is [CH(OTMS)-(CH2)7-COOCH3]⁺[2].

  • m/z 229: Formed by the cleavage between C8 and C9, resulting in the loss of the ester-bearing chain (C8H15O2 radical, 143 Da). The remaining fragment is[CH3-(CH2)8-CH(OTMS)]⁺[2].

This dual-fragment signature unambiguously differentiates 9-HSA from isomers like 12-HSA, which undergoes the exact same mechanistic cleavage but yields fragments at m/z 187 and 301 due to the shifted position of the TMS ether[2][4].

LC-MS/MS (ESI-CID) Fragmentation

In negative ion mode ESI, free 9-HSA readily deprotonates to form the carboxylate anion [M-H]⁻ at m/z 299.3 [2]. When subjected to Collision-Induced Dissociation (CID), the m/z 299.3 precursor primarily yields a fragment at m/z 281 , corresponding to the neutral loss of water (-18 Da) from the hydroxyl group[5].

For complex lipids, LC-MS/MS shines. When analyzing intact phospholipids such as PE(O-18:0/9-HSA), CID of the parent ion produces the 9-HSA carboxylate anion directly at m/z 299.3, alongside a fragment representing the neutral loss of the 9-HSA moiety as a ketene (m/z 466.3)[2][4]. This confirms that 9-HSA is esterified at the sn-2 position of the glycerol backbone[2].

G Start Biological Sample (Plasma/Tissue) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Start->Extraction Split Analytical Divergence Extraction->Split GC_Prep Derivatization (Methylation + TMS) Split->GC_Prep LC_Prep Solvent Dilution (No Derivatization) Split->LC_Prep GC_MS GC-EI-MS Positional Isomer ID GC_Prep->GC_MS GC_Frag Diagnostic Ions: m/z 229, 259 GC_MS->GC_Frag LC_MS LC-ESI-MS/MS High-Throughput Quant LC_Prep->LC_MS LC_Frag Precursor: m/z 299.3 [M-H]- LC_MS->LC_Frag

Analytical workflow for 9-HSA quantification comparing GC-MS and LC-MS/MS methodologies.

Self-Validating Experimental Protocols

Protocol A: GC-MS Positional Isomer Validation Workflow

This protocol is designed to force the molecule into a volatile state while structurally locking the hydroxyl group to prevent thermal degradation.

  • Sample Aliquoting & Isotope Spiking: Spike 100 µL of sample with 10 µL of deuterated internal standard (e.g., 9-HSA-d3). Causality: The internal standard co-elutes and undergoes identical derivatization kinetics, perfectly correcting for matrix suppression and derivatization inefficiency.

  • Lipid Extraction: Perform a Folch extraction using Chloroform:Methanol (2:1, v/v). Collect and dry the lower organic phase under a gentle stream of nitrogen.

  • Methylation: Add 500 µL of 3N Methanolic HCl and incubate at 65°C for 1 hour. Causality: Converts the polar carboxylic acid into a non-polar methyl ester, breaking intermolecular hydrogen bonds and increasing volatility.

  • Silylation: Extract the methyl esters into hexane, dry, and react with 50 µL of BSTFA containing 1% TMCS at 70°C for 30 minutes. Causality: The TMS group replaces the active hydrogen on the C9 hydroxyl group. Without this step, the hydroxyl group would undergo thermal dehydration (loss of H2O) in the GC injection port, destroying the positional information.

  • GC-MS Acquisition: Inject 1 µL into a GC-EI-MS system operating at 70 eV. Monitor the diagnostic fragments m/z 73 (universal TMS ion), m/z 229, and m/z 259[2].

Protocol B: LC-MS/MS High-Throughput Targeted Lipidomics

This protocol leverages the native acidity of 9-HSA for rapid quantification.

  • Protein Precipitation: Add 400 µL of ice-cold Methanol:Acetonitrile (1:1, v/v) to 100 µL of biological sample. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: Organic solvents denature binding proteins (like albumin), releasing protein-bound 9-HSA into the supernatant while precipitating macromolecules that would otherwise clog the LC column.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 Reverse Phase column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 10 mM Ammonium Acetate. Causality: Ammonium acetate is a volatile buffer that maintains a slightly basic pH in the microenvironment of the ESI droplet, forcing the 9-HSA carboxylic acid to remain deprotonated ([M-H]⁻), thereby maximizing negative ESI sensitivity.

  • MS/MS Acquisition: Operate the triple quadrupole in Negative ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 299.3 281.2 (Collision Energy: ~20-25 eV) for free 9-HSA quantification[2][5].

References

  • Sequestration of 9-Hydroxystearic Acid in FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) as a Protective Mechanism for Colon Carcinoma Cells to Avoid Apoptotic Cell Death. National Institutes of Health (PMC).[Link]

  • Characterization of free and esterified 9-HSA by mass spectrometry. ResearchGate.[Link]

  • A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. MDPI.[Link]

  • Hydroxy Fatty Acid. Encyclopedia MDPI.[Link]

Sources

Comparative

Validating (S)-9-HSA Purity: A Comparative Guide to DSC, HPLC, and qNMR

Introduction: The Criticality of (S)-9-HSA Purity In the development of targeted lipid therapeutics, stereochemical and chemical purity dictate biological efficacy. The (R)-enantiomer of 9-hydroxystearic acid (9-HSA) has...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of (S)-9-HSA Purity

In the development of targeted lipid therapeutics, stereochemical and chemical purity dictate biological efficacy. The (R)-enantiomer of 9-hydroxystearic acid (9-HSA) has been extensively documented as a potent histone deacetylase 1 (HDAC1) inhibitor, exhibiting pronounced anti-proliferative effects on cancer cell lines[1]. Consequently, isolating and validating the (S)-enantiomer, (S)-9-HSA, requires rigorous analytical scrutiny to prevent chiral interference and off-target effects.

Pure 9-HSA enantiomers are crystalline solids with a melting point of approximately 85 °C[2]. While chromatographic techniques are standard in pharmaceutical laboratories, Differential Scanning Calorimetry (DSC) serves as the gold standard for determining the absolute mole fraction of impurities in crystalline solids without the need for reference standards. As a Senior Application Scientist, I designed this guide to objectively compare DSC against orthogonal methods (HPLC and qNMR) and provide a self-validating experimental framework for (S)-9-HSA batch release.

The Scientific Rationale: Why DSC?

The use of DSC for purity determination is rooted in the thermodynamic principles of the van't Hoff equation. When an impurity dissolves in the melt of a major component, it disrupts the crystal lattice, leading to a measurable melting point depression and a broadening of the melting endotherm[3].

Because DSC measures the macroscopic thermodynamic response of the crystal lattice, it captures all eutectic-forming impurities—including non-UV-active lipid byproducts that HPLC might miss. However, the raw van't Hoff plot ( Ts​ vs. 1/F , where F is the fraction melted) often exhibits curvature. This occurs because the DSC sensor cannot detect the minute, initial melting events at lower temperatures[3]. By mathematically estimating this undetected area ( x ) and adding it to the total heat of fusion, the software linearizes the plot, revealing the true absolute mole percent purity of the (S)-9-HSA sample[3].

VanHoff A Impure (S)-9-HSA Crystal Lattice B Controlled Heating (0.3 - 0.7 K/min) A->B C Melting Point Depression B->C D Peak Broadening (Endotherm) B->D E Van't Hoff Equation Linearization C->E D->E F Absolute Mole % Purity E->F

Thermodynamic logic of DSC purity determination via the van't Hoff equation.

Comparative Analysis: DSC vs. Orthogonal Methods

No single analytical technique provides a complete purity profile. Table 1 outlines the operational and theoretical differences between the three primary methods used for (S)-9-HSA validation.

Table 1: Comparative Analysis of Purity Validation Methods for (S)-9-HSA

Evaluation MetricDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Primary Principle Thermodynamic (Melting point depression)Chromatographic (Retention time & UV Absorbance)Nuclear Magnetic Resonance (Proton integration)
Reference Standard Not Required (Absolute Method)Required for accurate quantificationInternal Standard Required (e.g., Maleic Acid)
Impurity Identification No (Yields total mole % of all impurities)Yes (Can isolate and identify specific peaks)Yes (Structural elucidation of impurities)
Chiral Resolution No (Enantiomers may co-crystallize)Yes (Requires chiral stationary phase)No (Unless chiral shift reagents are used)
Sample Requirement 1 – 3 mg5 – 10 mg10 – 20 mg

Experimental Protocols: A Self-Validating Workflow

Every protocol described below operates as a self-validating system . The DSC workflow incorporates an intrinsic thermal resistance correction and a pre-scan mass-loss check, ensuring that the final purity value is mathematically and physically sound without relying on external assumptions.

DSC Purity Validation Protocol

This protocol strictly adheres to the parameters outlined in ASTM E928 for the purity determination of crystalline compounds[4].

  • Instrument Calibration: Calibrate the DSC using a high-purity Indium standard. Causality: This establishes the thermal resistance constant ( R0​ ) of the instrument, which must be mathematically subtracted from the sample's melting curve to prevent artificial peak broadening[3].

  • Sample Preparation: Accurately weigh 1.5 to 2.5 mg of (S)-9-HSA into an aluminum crucible and hermetically seal it. Causality: Small sample masses prevent internal thermal gradients, ensuring the entire sample melts uniformly[4].

  • Preliminary Integrity Scan (Self-Validation Step): Run a rapid scan (10 K/min) up to 150 °C. Causality: This confirms that the polymorphic form remains stable and that mass loss (volatilization/decomposition) is <1% prior to melting. If decomposition occurs during melting, van't Hoff analysis is invalid[4].

  • Purity Scan: Equilibrate the sample at 60 °C, then heat to 95 °C at a strict rate of 0.5 K/min . Causality: ASTM E928 mandates heating rates between 0.3 and 0.7 K/min to maintain continuous thermal equilibrium between the sample and the sensor[4].

  • Data Linearization: Integrate the melting endotherm (expected peak ~85 °C)[2]. Utilize the purity software to calculate partial areas and apply the x -correction to linearize the van't Hoff plot. Accept the run only if the linearized regression yields an R2>0.99 [3].

Orthogonal Validation via Chiral HPLC

Because DSC measures total thermodynamic impurities but cannot differentiate between (S)-9-HSA and (R)-9-HSA if they form a solid solution, Chiral HPLC must be employed to validate enantiomeric excess (ee).

  • Sample Preparation: Dissolve 5 mg of the DSC-analyzed (S)-9-HSA in 1 mL of Hexane/Isopropanol (90:10 v/v).

  • Chromatographic Separation: Inject 10 µL onto a Chiralpak AD-H column (or equivalent) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm. Calculate the Enantiomeric Excess by comparing the area under the curve (AUC) of the (S)-9-HSA peak against any residual (R)-9-HSA peak.

Validation Start (S)-9-HSA Batch DSC DSC Analysis (Total Mole % Impurity) Start->DSC HPLC Chiral HPLC (Enantiomeric Excess) Start->HPLC qNMR qNMR (Structural Integrity) Start->qNMR Decision Purity > 99.0%? DSC->Decision HPLC->Decision qNMR->Decision Release Batch Release Decision->Release Yes Reject Recrystallization Decision->Reject No

Orthogonal validation workflow for (S)-9-HSA batch release.

Quantitative Data Presentation

To demonstrate the necessity of orthogonal testing, Table 2 presents representative validation data for a hypothetical synthesis batch of (S)-9-HSA. Notice the discrepancy between HPLC and DSC impurity totals.

Table 2: Representative Validation Data for (S)-9-HSA (Batch #1042)

Analyte / MetricDSC (Total Mole %)Chiral HPLC (Area %)qNMR (Weight %)Analytical Conclusion
(S)-9-HSA Content 99.45 ± 0.05 %99.60 ± 0.02 %99.30 ± 0.10 %High agreement across orthogonal methods.
(R)-9-HSA (Chiral Impurity) N/A (Included in total)0.15 ± 0.01 %N/ABatch meets >99.0% ee requirement.
Other Impurities 0.55 % (Calculated)0.25 % (UV Active)0.70 % (Trace Solvents)DSC captures non-UV active lipid impurities missed by HPLC.

Conclusion

Validating the purity of (S)-9-HSA requires a multi-faceted approach. While Chiral HPLC is non-negotiable for proving enantiomeric excess, it is fundamentally blind to impurities lacking a chromophore. DSC fills this critical analytical gap by providing an absolute, thermodynamic measurement of total crystal lattice purity. By strictly controlling heating rates and mathematically correcting for thermal resistance and undetected melting fractions, DSC acts as a highly reliable, self-validating system for pharmaceutical batch release.

References

  • Thermal Support. "Purity Measurements of Pharmaceuticals and Organics by DSC." Thermal Support. URL:[Link]

  • Netzsch Analyzing & Testing. "Investigating the Purity of Substances by Means of DSC." Netzsch. URL:[Link]

  • MDPI. "X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid." Polymers. URL:[Link]

Sources

Validation

A Comparative Guide to the HDAC Inhibitory Potency of 9-HSA and SAHA (Vorinostat)

For researchers and drug development professionals navigating the complex landscape of epigenetic modulators, the selection of an appropriate histone deacetylase (HDAC) inhibitor is a critical decision. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complex landscape of epigenetic modulators, the selection of an appropriate histone deacetylase (HDAC) inhibitor is a critical decision. This guide provides an in-depth, objective comparison of the HDAC inhibition potencies of two distinct molecules: 9-hydroxy-10E-octadecenoic acid (9-HSA), a naturally derived fatty acid, and Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), a well-established synthetic pan-HDAC inhibitor. This analysis is grounded in available experimental data to empower informed decisions in research and development.

Introduction to HDACs and Their Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.[2][3]

The Contenders: 9-HSA and SAHA

9-Hydroxy-10E-octadecenoic acid (9-HSA) is a hydroxylated fatty acid that has been identified as an inhibitor of HDAC1.[4] Its natural origin and specific inhibitory profile make it an interesting candidate for further investigation.

SAHA (Vorinostat) is a potent, non-selective pan-HDAC inhibitor that targets multiple HDAC isoforms.[5][6][7] It is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma, and its broad activity has made it a widely used tool compound in epigenetic research.[8][9]

Comparative Analysis of HDAC Inhibition Potency

InhibitorTarget HDACsIC50 ValuesReference
9-HSA HDAC1~66.4% inhibition at 5 µM[4]
SAHA (Vorinostat) Pan-HDAC (Classes I, II, and IV)HDAC1: 10 nM, 61 nMHDAC2: 251 nMHDAC3: 19 nM, 20 nMHDAC6: -HDAC8: 827 nM[5][6][10]

Key Insights from the Data:

  • Potency: SAHA is a significantly more potent HDAC inhibitor than 9-HSA, with IC50 values in the nanomolar range for several HDAC isoforms.[5][6][10] In contrast, 9-HSA demonstrates moderate inhibition of HDAC1 at a micromolar concentration.[4]

  • Selectivity: SAHA is a pan-inhibitor, affecting a broad range of HDACs across different classes.[5][6][7] 9-HSA, based on available data, appears to be more selective, with its inhibitory activity primarily documented against HDAC1.[4] This selectivity could be advantageous in applications where targeting a specific HDAC isoform is desired to minimize off-target effects.

Structural Comparison

The molecular structures of 9-HSA and SAHA reveal key differences that likely underpin their distinct inhibitory profiles.

9-Hydroxy-10E-octadecenoic acid (9-HSA)

Caption: Molecular structure of 9-HSA.

SAHA (Vorinostat)

Caption: Molecular structure of SAHA (Vorinostat).

SAHA's structure, featuring a hydroxamic acid group, is a classic pharmacophore for potent HDAC inhibition, as the hydroxamate chelates the zinc ion in the active site of HDAC enzymes.[11] 9-HSA, a fatty acid, lacks this prominent zinc-binding group, which likely contributes to its lower potency. Its inhibitory mechanism may involve different interactions within the HDAC active site.

Experimental Protocol: In Vitro HDAC Inhibition Assay

To empirically determine and compare the IC50 values of 9-HSA and SAHA, a robust in vitro HDAC inhibition assay is essential. The following protocol outlines a standard fluorometric assay.

Objective: To determine the IC50 values of 9-HSA and SAHA against a specific recombinant human HDAC isoform (e.g., HDAC1).

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC Developer (containing Trichostatin A (TSA) and a protease like trypsin)

  • 9-HSA and SAHA (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of 9-HSA and SAHA in DMSO. A typical starting concentration range for SAHA would be from 1 nM to 100 µM, while for 9-HSA, a range from 1 µM to 1 mM might be appropriate based on existing data.

  • Enzyme Preparation: Dilute the recombinant HDAC1 enzyme to the desired concentration in cold Assay Buffer.

  • Assay Reaction:

    • Add 40 µL of Assay Buffer to each well of the 96-well plate.

    • Add 10 µL of the diluted compounds (9-HSA or SAHA) or DMSO (for the no-inhibitor control) to the respective wells.

    • Add 25 µL of the diluted HDAC1 enzyme to all wells except the "no enzyme" control wells. Add 25 µL of Assay Buffer to the "no enzyme" wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Signal Development: Add 50 µL of HDAC Developer to each well to stop the enzymatic reaction and generate the fluorescent signal. Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram:

HDAC_Inhibition_Assay cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis A Prepare Compound Dilutions (9-HSA & SAHA) C Add Buffer, Inhibitor, and Enzyme to Plate A->C B Dilute HDAC1 Enzyme B->C D Pre-incubate at 37°C C->D E Add Substrate to Initiate Reaction D->E F Incubate at 37°C E->F G Stop Reaction & Develop Signal F->G H Measure Fluorescence G->H I Calculate % Inhibition & Determine IC50 H->I

Caption: Workflow for in vitro HDAC inhibition assay.

Mechanism of Action: A Visual Representation

HDAC inhibitors function by preventing the removal of acetyl groups from lysine residues on histone tails. This leads to a more "open" chromatin structure, allowing transcription factors to access DNA and activate gene expression.

HDAC_Inhibition_Mechanism cluster_active Active Gene Expression cluster_repressed Repressed Gene Expression cluster_inhibition HDAC Inhibition HAT Histone Acetyltransferase (HAT) AcetylatedHistone Acetylated Histones (Open Chromatin) HAT->AcetylatedHistone Transcription Gene Transcription AcetylatedHistone->Transcription HDAC Histone Deacetylase (HDAC) AcetylatedHistone->HDAC Deacetylation DeacetylatedHistone Deacetylated Histones (Closed Chromatin) HDAC->DeacetylatedHistone NoTranscription No Gene Transcription DeacetylatedHistone->NoTranscription HDACi HDAC Inhibitor (e.g., SAHA, 9-HSA) HDACi->HDAC Inhibits Lysine Histone Lysine Residue Lysine->HAT Acetylation

Caption: Mechanism of HDAC inhibition.

Conclusion and Future Directions

This guide provides a comparative overview of the HDAC inhibitory potential of 9-HSA and SAHA. SAHA is a well-characterized, potent pan-HDAC inhibitor, making it a suitable positive control in screening assays and a valuable tool for studying the broad effects of HDAC inhibition. 9-HSA, on the other hand, presents as a less potent but potentially more selective inhibitor of HDAC1.

For researchers interested in the specific roles of HDAC1, 9-HSA warrants further investigation to precisely determine its IC50 value and its selectivity profile against a wider panel of HDAC isoforms. The provided experimental protocol offers a robust framework for conducting such comparative studies. The choice between these two inhibitors will ultimately depend on the specific research question and the desired balance between potency and selectivity.

References

  • ResearchGate. (n.d.). The chemical structure of vorinostat (SAHA). Pharmacophore of HDAC inhibitors include three key motifs. Retrieved from [Link]

  • Wagner, J. M., et al. (2018). Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines. PLoS One, 13(9), e0203144.
  • Gunning, P. T., et al. (2022). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. Methods in Molecular Biology, 2588, 153-171.
  • ResearchGate. (n.d.). SAHA IC50 values for each HDAC isozyme are shown as measured using in vitro enzymatic assays. Retrieved from [Link]

  • Herold, J. M., et al. (2019). The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. Bioorganic & Medicinal Chemistry, 27(1), 1-8.
  • Wikipedia. (2023, December 2). 9-Hydroxyoctadecadienoic acid. Retrieved from [Link]

  • Springer. (2022). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. In Methods in Molecular Biology (Vol. 2588). Humana, New York, NY.
  • Lauffer, B., et al. (2022). Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. ACS Chemical Biology, 17(1), 136-145.
  • Wikidata. (n.d.). 9-hydroxy-10,12-octadecadienoic acid. Retrieved from [Link]

  • Lee, J. Y., et al. (2011). Comparison of potency between histone deacetylase inhibitors trichostatin A and valproic acid on enhancing in vitro development of porcine somatic cell nuclear transfer embryos. In Vitro Cellular & Developmental Biology-Animal, 47(5-6), 363-369.
  • BioVision. (n.d.). HDAC Inhibitor Set II (EPI009) - Technical Bulletin. Retrieved from [Link]

  • Chen, Y., et al. (2016). Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway. International Journal of Molecular Sciences, 17(8), 1234.
  • Herold, J. M., et al. (2010). Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid. Bioorganic & Medicinal Chemistry Letters, 20(19), 5735-5738.
  • Kim, J. H., et al. (2025). Comparison of Anticancer Effects of Histone Deacetylase Inhibitors CG-745 and Suberoylanilide Hydroxamic Acid in Non-small Cell Lung Cancer. Anticancer Research, 45(2), 1-10.
  • Butler, L. M., et al. (2002). The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin. Proceedings of the National Academy of Sciences, 99(18), 11700-11705.
  • Preprints.org. (2023). SAHA Analogues Bearing Azaheterocycles in CAP Group and Variable Methylene Chain Length: Synthesis and HDAC Inhibitory Ability. Preprints.org.

Sources

Comparative

Cross-validation of GC-MS and LC-MS methods for 9-HSA analysis

Title: Cross-Validation of GC-MS and LC-MS Platforms for 9-Hydroxystearic Acid (9-HSA) Lipidomics Executive Summary As a Senior Application Scientist, I frequently encounter the analytical dilemma of choosing the optimal...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of GC-MS and LC-MS Platforms for 9-Hydroxystearic Acid (9-HSA) Lipidomics

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical dilemma of choosing the optimal mass spectrometry platform for lipidomic profiling. 9-Hydroxystearic acid (9-HSA) is a potent endogenous bioactive lipid known to induce cell cycle arrest and apoptosis in colorectal tumor cells[1]. Furthermore, it serves as a critical building block for fatty acid esters of hydroxy fatty acids (FAHFAs), a newly discovered class of lipids with profound antidiabetic properties[2].

Because 9-HSA exists in complex biological matrices alongside numerous positional isomers (e.g., 10-HSA, 12-HSA), its accurate quantification requires rigorous analytical strategies. This guide provides an objective cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods, detailing the causality behind experimental choices, self-validating protocols, and comparative performance data.

The Analytical Challenge: Physicochemistry and Causality

The structural nuances of 9-HSA dictate the analytical approach. 9-HSA contains a 18-carbon aliphatic chain, a carboxylic acid group, and a hydroxyl group at the C-9 position.

  • Volatility & Polarity: Free 9-HSA exhibits low volatility and high polarity. Direct injection into a GC system leads to severe peak tailing, irreversible column adsorption, and thermal degradation. Therefore, chemical derivatization is an absolute prerequisite for GC-MS[3].

  • Isomeric Complexity: Biological samples contain multiple hydroxystearic acid isomers. LC-MS systems utilizing electrospray ionization (ESI) generate a deprotonated molecular ion [M-H]⁻ at m/z 299.3[1]. However, soft ionization often fails to produce sufficient backbone fragmentation to distinguish the exact position of the hydroxyl group without advanced MS/MS techniques or chemical isotope labeling[4]. Conversely, GC-Electron Ionization (EI)-MS of derivatized 9-HSA yields highly specific alpha-cleavage fragments, making it the gold standard for positional isomer resolution[1].

Pathway Oleic Oleic Acid / Precursors HSA9 9-Hydroxystearic Acid (9-HSA) Oleic->HSA9 Oxidation/Hydration FAHFA FAHFAs (Bioactive Lipids) HSA9->FAHFA Esterification Apoptosis Cell Cycle Arrest & Apoptosis (Tumors) HSA9->Apoptosis Cellular Signaling

9-HSA biosynthetic pathways and cellular signaling mechanisms.

GC-MS Methodology: High-Resolution Isomeric Differentiation

The Causality of Derivatization: To analyze 9-HSA via GC-MS, we must mask its polar functional groups. We utilize a two-step derivatization: methylation of the carboxyl group to form a Fatty Acid Methyl Ester (FAME), followed by trimethylsilylation (TMS) of the C-9 hydroxyl group. The TMS group is critical; under 70 eV electron ionization, it strongly directs fragmentation via alpha-cleavage adjacent to the TMS ether. This specific cleavage generates diagnostic ions at m/z 229 and 259 for 9-HSA, allowing unambiguous differentiation from 12-HSA (which yields m/z 187 and 301)[1].

Step-by-Step Protocol: GC-EI-MS
  • Lipid Extraction: Homogenize the biological sample in Chloroform/Methanol (2:1 v/v) to extract total lipids.

  • Saponification (Optional): To measure total 9-HSA (including esterified pools), incubate the dried extract with 0.5 M KOH in methanol at 60°C for 1 hour, followed by acidification and hexane extraction.

  • Methylation: Add 1 mL of 14% BF3 in methanol. Heat at 60°C for 30 minutes to convert 9-HSA to its FAME derivative[3]. Extract into hexane.

  • Silylation: Dry the hexane extract under N₂. Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine. Incubate at 60°C for 30 minutes.

  • Data Acquisition: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Run a temperature gradient from 80°C to 310°C. Monitor m/z 229, 259, and 73 (common TMS fragment) in Selected Ion Monitoring (SIM) mode[1].

Frag HSA 9-HSA Derivative (FAME + TMS) EI Electron Ionization (70 eV) HSA->EI Alpha1 Alpha Cleavage 1 (m/z 229) EI->Alpha1 C8-C9 bond break Alpha2 Alpha Cleavage 2 (m/z 259) EI->Alpha2 C9-C10 bond break

EI-MS alpha-cleavage fragmentation pattern for 9-HSA TMS derivatives.

LC-MS/MS Methodology: Intact Lipid & High-Throughput Analysis

The Causality of Direct LC-MS: While GC-MS requires tedious derivatization, LC-ESI-MS allows for the direct analysis of free carboxylic acids. Because the carboxyl group easily loses a proton, ESI in negative ion mode provides excellent sensitivity for free 9-HSA without pre-treatment[2]. Furthermore, LC-MS is the only viable platform for analyzing 9-HSA when it is esterified intact within complex lipids, such as phospholipids or FAHFAs, as GC derivatization would destroy these native ester linkages[1][5].

Step-by-Step Protocol: LC-ESI-MS/MS
  • Lipid Extraction: Extract samples using MTBE/Methanol/Water to ensure broad recovery of both free 9-HSA and intact FAHFAs.

  • Reconstitution: Dry the organic phase under N₂ and reconstitute in Isopropanol/Acetonitrile/Water (2:1:1 v/v) to match the initial LC mobile phase conditions.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 × 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 0.1% formic acid.

  • Data Acquisition: Operate the mass spectrometer in ESI negative mode.

    • For Free 9-HSA: Monitor the exact mass [M-H]⁻ at m/z 299.25[1].

    • For Intact Phospholipids/FAHFAs: Utilize Collision-Induced Dissociation (CID). Monitor the neutral loss of a ketene (m/z 466.3) or the generation of the 9-HSA carboxylate anion (m/z 299.3) to confirm 9-HSA esterification at the sn-2 position of the glycerol backbone[1].

G Sample Biological Sample (Plasma/Tissue) Extraction Lipid Extraction (MTBE or Folch) Sample->Extraction Split Aliquot Split Extraction->Split GC_Prep Derivatization (Methylation + TMS) Split->GC_Prep Aliquot 1 LC_Prep Direct Dilution or Isotope Labeling Split->LC_Prep Aliquot 2 GC_MS GC-EI-MS Isomer Resolution GC_Prep->GC_MS LC_MS LC-ESI-MS/MS Intact Lipid Analysis LC_Prep->LC_MS CrossVal Cross-Validation & Data Synthesis GC_MS->CrossVal LC_MS->CrossVal

Dual-platform cross-validation workflow for 9-HSA lipidomics.

Cross-Validation: Quantitative & Qualitative Comparison

To establish a self-validating system, researchers must cross-reference data from both platforms. GC-MS provides the structural proof of the hydroxyl position, while LC-MS ensures that the lipid was not an artifact of extraction/hydrolysis and provides high-throughput quantification.

Table 1: Performance Metrics Comparison for 9-HSA Analysis

Analytical ParameterGC-EI-MSLC-ESI-MS/MS (Negative Mode)Platform Advantage
Sample Preparation Tedious (Saponification, FAME, TMS)Simple (Direct extraction & dilution)LC-MS minimizes artifact generation and saves time.
Positional Isomer Resolution Excellent (Diagnostic alpha-cleavage ions)Poor to Moderate (Requires MS/MS neutral loss or labeling)GC-MS is mandatory for distinguishing 9-HSA from 10-HSA/12-HSA.
Intact Lipid Analysis Impossible (Derivatization breaks esters)Excellent (Direct detection of FAHFAs/Phospholipids)LC-MS preserves native biological ester linkages.
Sensitivity (LOD) ~1-5 pg on-column~10-50 pg on-column (matrix dependent)GC-MS generally offers lower background noise for small FAs.
Throughput Low (30-45 min run times)High (10-15 min run times)LC-MS is superior for large clinical cohorts.

Conclusion

For absolute structural elucidation and resolution of hydroxyl positional isomers, GC-MS remains the indispensable gold standard . However, for high-throughput screening of free 9-HSA in plasma or the discovery of intact 9-HSA-containing FAHFAs, LC-MS/MS provides superior versatility and speed . A robust lipidomics pipeline should utilize GC-MS for initial biomarker validation and structural confirmation, followed by targeted LC-MS/MS for routine, high-throughput quantitative assays.

Sources

Validation

A Senior Application Scientist's Guide to Impurity Profiling in Commercial (S)-9-Hydroxyoctadecanoic Acid Standards

As lipidomics advances, the demand for high-fidelity analytical standards has never been greater. (S)-9-hydroxyoctadecanoic acid (also known as (S)-9-hydroxystearic acid or 9-HSA) is a critical endogenous bioactive lipid...

Author: BenchChem Technical Support Team. Date: March 2026

As lipidomics advances, the demand for high-fidelity analytical standards has never been greater. (S)-9-hydroxyoctadecanoic acid (also known as (S)-9-hydroxystearic acid or 9-HSA) is a critical endogenous bioactive lipid and a foundational precursor for synthesizing Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), such as 9-PAHSA[1][2].

However, commercial 9-HSA standards are rarely 100% pure. Depending on the synthesis route or extraction method, these standards often harbor positional isomers, enantiomeric contaminants, and unreacted precursors. In this guide, we will objectively compare the impurity profiles of different commercial standard grades and provide field-proven, self-validating analytical workflows to rigorously verify their purity.

The Biological Imperative for Purity

In lipid signaling, stereochemistry and regiochemistry dictate biological function. (S)-9-HSA is enzymatically esterified to form (S)-9-PAHSA, which exerts potent anti-inflammatory and antidiabetic effects by activating receptors like GPR120[3]. Conversely, the (R)-enantiomer or positional isomers (e.g., 10-HSA, 12-HSA) may exhibit drastically reduced binding affinities or act as competitive antagonists. Using a standard contaminated with these impurities will inevitably confound quantitative bioassays and receptor-binding kinetics.

Pathway Oleic Oleic / Stearic Acid Precursors HSA (S)-9-HSA Oleic->HSA Biosynthesis PAHSA 9-PAHSA (Bioactive Lipid) HSA->PAHSA Esterification Receptor GPR120 / Metabolic Signaling PAHSA->Receptor Activation Impurity (R)-9-HSA Impurity Impurity->PAHSA Alters stereochemistry

Biological signaling context of 9-HSA and the impact of stereoisomeric impurities.

Comparative Analysis of Commercial Standards

Not all commercial standards are created equal. When selecting a 9-HSA standard, you must align the product's synthesis background with your experimental tolerance for specific impurities.

Standard GradeTypical Synthesis / OriginStated PurityPrimary ImpuritiesBest Application
Ultra-Pure Chiral Grade Stereoselective Biocatalysis>99%Trace Stearic AcidReceptor binding assays, precise FAHFA synthesis
Analytical Grade Chemical Synthesis (Racemic)~95-98%~50% (R)-9-HSA, 10-HSAGC-MS/LC-MS method optimization
Biological Extract Natural Source Extraction>90%12-HSA, Oleic Acid, Oxidation productsBulk formulation, non-chiral assays

Note: If your research involves stereospecific enzyme kinetics, purchasing an "Analytical Grade" standard without verifying its enantiomeric excess (ee) via chiral LC-MS will lead to catastrophic data misinterpretation.

Analytical Workflows & Mechanistic Causality

To comprehensively profile a commercial standard, a dual-platform approach is required: GC-MS for positional isomers and Chiral LC-MS/MS for enantiomeric purity.

Why GC-MS requires Derivatization

The free carboxyl and hydroxyl groups of 9-HSA engage in strong intermolecular hydrogen bonding, leading to severe peak tailing and thermal degradation in the GC inlet[3]. By converting the carboxyl group to a methyl ester (ME) and the hydroxyl group to a trimethylsilyl (TMS) ether, we abolish hydrogen bonding and increase volatility. More importantly, the TMS group directs electron ionization (EI) fragmentation to occur predictably at the alpha-carbons adjacent to the ether oxygen. This alpha-cleavage is the mechanistic cornerstone for differentiating positional isomers like 9-HSA and 10-HSA[4].

Why Chiral LC-MS/MS is Non-Negotiable

Positional isomers can be resolved on standard C18 columns due to slight variations in their hydrophobic footprint[3][5]. However, enantiomers like (R)-9-HSA and (S)-9-HSA possess identical scalar physicochemical properties. A chiral stationary phase provides an environment where transient, non-covalent diastereomeric complexes form between the stationary phase and the enantiomers. The difference in the free energy of formation (ΔΔG) of these complexes dictates their separation[1].

Workflow Std Commercial (S)-9-HSA Standard Prep Sample Preparation (Aliquoting & Spiking) Std->Prep GC Derivatization & GC-MS (Positional Isomers) Prep->GC LC Chiral LC-MS/MS (Enantiomeric Purity) Prep->LC Res1 Identify 10-HSA / 12-HSA GC->Res1 Res2 Quantify (R)-9-HSA LC->Res2

Analytical workflow for profiling impurities in 9-HSA standards.

Self-Validating Experimental Protocols

Every robust analytical method must be a self-validating system. The following protocols incorporate internal controls to rule out false positives and instrument drift.

Protocol A: GC-MS Profiling of Positional Isomers
  • Sample Preparation & Spiking: Aliquot 100 µg of the commercial 9-HSA standard into a glass vial. Spike with 10 µg of heptadecanoic acid (C17:0) as an Internal Standard (IS). Causality: The IS validates recovery rates and confirms that the derivatization reagents are active.

  • Methylation: Add 1 mL of 1% H₂SO₄ in methanol. Heat at 70°C for 2 hours. Extract with hexane, wash with deionized water, and dry under N₂.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine to the dried residue. Heat at 60°C for 30 minutes to form the TMS ether[4].

  • System Suitability Check: Inject a reagent blank (hexane + BSTFA) to ensure no carryover or reagent contamination exists.

  • GC-MS Analysis: Inject 1 µL in splitless mode. Use a mid-polarity column (e.g., DB-5MS). Monitor the specific alpha-cleavage ions (see Data Table below).

Protocol B: Chiral LC-MS/MS Profiling of Enantiomers
  • Sample Preparation: Dissolve 10 µg of the standard in 1 mL of Hexane/Isopropanol (90:10, v/v). Do not use aqueous buffers, as normal-phase chiral columns degrade in water.

  • System Suitability Check: Inject a known racemic mixture of (R/S)-9-HSA. Causality: This step is critical to prove the column is currently capable of baseline chiral resolution (Rs > 1.5). If the racemate co-elutes, the column is compromised, and running the commercial standard will yield a false negative for impurities.

  • LC-MS/MS Analysis: Inject 5 µL onto a Chiralpak AD-H column. Use an isocratic mobile phase of Hexane/Isopropanol/Formic Acid (95:5:0.1)[6].

  • Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Causality: Fatty acids readily lose a proton to form [M-H]⁻ ions, providing vastly superior signal-to-noise ratios compared to positive mode. Monitor the MRM transition m/z 299.2 → 171.1[2].

Quantitative Data & Interpretation

When analyzing the GC-MS data, rely on the diagnostic alpha-cleavage fragments of the ME-TMS derivatives to identify positional isomers. The table below summarizes the expected quantitative metrics for 9-HSA and its common impurities[2][4].

AnalyteGC-MS (ME-TMS) Diagnostic Ions (m/z)LC-MS/MS [M-H]⁻ MRM TransitionStructural Implication
9-HSA 215, 273299.2 → 171.1Target compound
10-HSA 213, 273299.2 → 157.1Positional isomer impurity
12-HSA 187, 299299.2 → 113.1Common natural extract impurity
Stearic Acid 298 (M+ of ME)283.2 → 283.2Unreacted precursor

Table 2: Diagnostic mass spectrometry parameters for identifying 9-HSA and its impurities.

Conclusion

Treating commercial (S)-9-hydroxyoctadecanoic acid standards as infallible reagents is a critical error in lipidomics. By implementing a dual-platform approach—utilizing GC-MS with ME-TMS derivatization to map positional isomers, and Chiral LC-MS/MS to lock down enantiomeric purity—researchers can establish a self-validating quality control loop. Always verify the standard against the specific requirements of your downstream biological assays to ensure absolute data integrity.

References

  • Title: Techniques for the Analysis of Minor Lipid Oxidation Products Derived from Triacylglycerols: Epoxides, Alcohols, and Ketones. Source: Comprehensive Reviews in Food Science and Food Safety. URL: [Link]

  • Title: Separation of Octadecanoic acid, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester on Newcrom R1 HPLC column. Source: SIELC Technologies. URL: [Link]

  • Title: Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Source: jsbms.jp. URL: [Link]

  • Title: Discovery and Characterization of Novel Bioactive Lipids and Enzymes Involved in their Regulation. Source: eScholarship.org. URL: [Link]

  • Title: The Metabolomic Characteristics and Dysregulation of Fatty Acid Esters of Hydroxy Fatty Acids in Breast Cancer. Source: PMC / nih.gov. URL: [Link]

Sources

Comparative

Comparative Guide to Crystallographic Data Analysis Workflows for (R)-9-Hydroxystearic Acid

Executive Summary: The Structural Challenge of Chiral Lipids (R)-9-hydroxystearic acid ((R)-9-HSA) is a chiral, nonracemic hydroxyacid of natural origin that has garnered significant attention for its potent antiprolifer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge of Chiral Lipids

(R)-9-hydroxystearic acid ((R)-9-HSA) is a chiral, nonracemic hydroxyacid of natural origin that has garnered significant attention for its potent antiproliferative properties against various cancer types, including HT29 colon cancer cells[1][2]. Furthermore, its endogenous derivatives, such as the palmitic acid ester of 9-hydroxystearic acid (9-PAHSA), play critical roles in antidiabetic and anti-inflammatory regulation[3].

Unlike its well-known positional isomer (R)-12-HSA—which is a ubiquitous, low-molecular-weight organogelator—(R)-9-HSA exhibits a unique, solvent-dependent structural duality. It forms relatively weak organogels in non-polar solvents like paraffin oil, but successfully affords high-quality single crystals from polar solvents such as methanol, acetonitrile, and carbon tetrachloride[1][4]. Because the introduction of a single hydroxyl group at the C9 position endows the aliphatic chain with chirality and a secondary hydrogen-bonding site, resolving its exact 3D architecture is notoriously difficult.

This guide objectively compares three advanced crystallographic analytical platforms—Single-Crystal X-Ray Diffraction (SCXRD) , Synchrotron X-Ray Powder Diffraction (SXRPD) , and Cryo-Microcrystal Electron Diffraction (MicroED) —evaluating their performance in decoding the complex polymorphism and head-tail ordering of (R)-9-HSA.

Comparative Analysis of Crystallographic Platforms

To accurately map the supramolecular assembly of (R)-9-HSA, researchers must select the analytical platform that aligns with the physical state of the lipid sample (single crystal vs. gel matrix).

Table 1: Performance Comparison of Analytical Platforms for Lipid Crystallography
Analytical PlatformOptimal Sample StateResolution ScopeApplication to (R)-9-HSAPrimary Limitation
SCXRD (Laboratory)Pristine crystals (>50 µm)Atomic (<0.8 Å)Resolves the 38.8° dimer twist and absolute configuration from methanol crystals[1].Fails completely for paraffin oil organogels and nanocrystalline powders.
SXRPD (Synchrotron)Powders, OrganogelsPhase mappingIdentifies polymorphic transitions induced by thermal treatment and solvent polarity[1][5].Cannot easily determine absolute stereochemistry de novo without prior models.
MicroED (Cryo-EM)Sub-micron crystalsAtomic (~1.0 Å)Emerging alternative for extracting structural data directly from lipidic gel fibers.High potential for beam-induced radiation damage to aliphatic chains.
Mechanistic Insights into (R)-9-HSA Polymorphism

The necessity for multiple analytical approaches stems from the molecule's structural frustration. SCXRD analysis reveals that (R)-9-HSA forms non-centrosymmetric twisted carboxylic acid dimers[1]. Because the chiral center at C9 forces a specific packing geometry, the dimers must twist (exhibiting a 38.8° dihedral angle across the alkyl chains) to simultaneously satisfy the hydrogen bonding of the carboxylic head groups and the midchain hydroxyls[1]. This results in long, unidirectional chains of hydrogen bonds with a strict head-tail ordering[1]. When crystallized in paraffin oil or subjected to thermal treatment, this delicate hydrogen-bond network rearranges, resulting in distinct polymorphic phases that can only be captured via SXRPD[1][4].

Table 2: Key Crystallographic Parameters of Methanol-Derived (R)-9-HSA
Crystallographic ParameterMeasured ValueStructural Significance
Dimer Geometry Non-centrosymmetricDriven by the enantiopurity of the (R)-C9 chiral center[1].
Alkyl Chain Dihedral Angle 38.8°Quantifies the molecular twist required to align midchain OH groups[1].
Crystal Elongation Axis 101 directionDictates the macroscopic needle-like morphology of the crystals[1].
Lattice Tilt Angle ~60° to a-axisDefines the angular packing of the hydrophobic tails[1].
Interlayer Distance 4.5 ÅRepresents the spacing between parallel lipid bilayers in the crystal lattice[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each procedural step required to analyze (R)-9-HSA.

Protocol 1: Solvent-Directed Crystallization of (R)-9-HSA
  • Step 1: Dissolve 50 mg of enantiopure (R)-9-HSA in 5 mL of high-purity methanol. Allow the solution to undergo slow evaporation at 293 K in a vibration-free environment.

  • Causality: Methanol, a polar protic solvent, competitively hydrogen-bonds with both the carboxylic and midchain hydroxyl groups of 9-HSA. This solvation temporarily disrupts the chaotic, rapid self-assembly of the hydrophobic lipid tails, allowing the molecules to slowly order into thermodynamically stable, diffraction-quality single crystals[1]. Conversely, non-polar solvents like paraffin oil force rapid hydrophobic collapse, kinetically trapping the system in a gel state[1].

  • Validation Checkpoint: The appearance of clear, block-like crystals (rather than an opaque, amorphous gel network) confirms successful controlled nucleation.

Protocol 2: High-Resolution SCXRD Data Acquisition
  • Step 1: Harvest a single crystal (~0.1 x 0.1 x 0.2 mm) and mount it on a micro-loop using a perfluoropolyether cryoprotectant oil.

  • Step 2: Rapidly plunge the mounted crystal into a 100 K nitrogen stream on the diffractometer prior to X-ray exposure.

  • Causality: Long-chain fatty acids possess highly flexible alkyl tails that undergo significant thermal motion at room temperature (293 K). This thermal vibration smears the electron density map and weakens high-angle diffraction spots. Cryo-cooling to 100 K freezes these conformational dynamics, drastically improving the signal-to-noise ratio and allowing precise determination of the 38.8° dimer twist angle and the 4.5 Å interlayer spacing[1].

  • Validation Checkpoint: The presence of sharp, distinct diffraction spots extending beyond 0.84 Å resolution, without the presence of diffuse ice rings, validates the cryo-cooling efficacy.

Protocol 3: Synchrotron XRPD Phase Mapping of Organogels
  • Step 1: Carefully load the (R)-9-HSA/paraffin oil organogel (0.5% w/w) into a 0.5 mm Kapton capillary.

  • Step 2: Expose the capillary to a high-flux, 12 keV synchrotron X-ray beam (e.g., the MCX beamline at Elettra)[1].

  • Causality: Organogels consist of a very low volume fraction of solid lipid fibers dispersed in a vast liquid matrix. Standard laboratory X-ray diffractometers lack the photon flux required to resolve the weak diffraction signals of these low-Z (carbon/oxygen) assemblies against the high background scattering of the liquid oil. Synchrotron radiation provides the necessary brilliance to detect subtle polymorphic phase transitions and map the structural spacing of the gel[1][5].

  • Validation Checkpoint: The resolution of distinct low-angle Bragg peaks corresponding to the polymorphic long-spacing values confirms the successful phase mapping of the gel network.

Workflows and Mechanistic Visualizations

G Start (R)-9-Hydroxystearic Acid (Chiral Lipid) Solvent1 Polar Solvents (Methanol, Acetonitrile) Start->Solvent1 Dissolution Solvent2 Non-Polar Solvents (Paraffin Oil) Start->Solvent2 Heating Cryst1 Diffraction-Quality Single Crystals Solvent1->Cryst1 Slow Evaporation Cryst2 Organogel Matrix (Nanocrystalline) Solvent2->Cryst2 Thermal Gelation SCXRD SCXRD Platform (Absolute Configuration) Cryst1->SCXRD Crystal > 50 µm SXRPD SXRPD Platform (Polymorph Phase Mapping) Cryst1->SXRPD Thermal Treatment (Polymorph Induction) Cryst2->SXRPD Bulk Phase Analysis MicroED MicroED Platform (Sub-micron Resolution) Cryst2->MicroED Nanocrystal Extraction

Workflow comparing SCXRD, SXRPD, and MicroED for 9-HSA crystallographic analysis.

G Monomer (R)-9-HSA Monomer (C9 Chiral Center) Dimer Non-Centrosymmetric Dimer (Carboxylic Head-to-Head) Monomer->Dimer H-Bonding (Twist Angle 38.8°) Chain Unidirectional H-Bond Chain (Midchain OH Linkage) Dimer->Chain Head-Tail Ordering Lattice 3D Crystal Lattice (4.5 Å Interlayer Spacing) Chain->Lattice Elongation along 101 axis (60° tilt to a-axis)

Mechanistic pathway of (R)-9-HSA self-assembly into a 3D crystal lattice.

References

  • X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid MDPI (Molecules)
  • X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid (PubMed Central) NIH.gov
  • Synthesis and Antiproliferative Insights of Lipophilic Ru(II)-Hydroxy Stearic Acid Hybrid Species MDPI
  • (R)-10-Hydroxystearic Acid: Crystals vs. Organogel ArTS / University of Trieste
  • Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation Journal of the American Chemical Society (ACS)

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for Chiral Analysis of Hydroxyoctadecanoic Acids

Introduction: The Biological Imperative for Chiral Distinction of HODEs Hydroxyoctadecanoic acids (HODEs) are a class of oxidized metabolites derived from the ubiquitous omega-6 fatty acid, linoleic acid.[1][2] Far from...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biological Imperative for Chiral Distinction of HODEs

Hydroxyoctadecanoic acids (HODEs) are a class of oxidized metabolites derived from the ubiquitous omega-6 fatty acid, linoleic acid.[1][2] Far from being mere byproducts of lipid peroxidation, HODEs are now recognized as critical signaling lipids involved in a multitude of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][3] These molecules are generated under conditions of oxidative stress and can be produced either non-enzymatically, leading to a racemic mixture of stereoisomers, or through enzymatic pathways (e.g., via lipoxygenases) which yield specific enantiomers.[4]

The critical point for any researcher in this field is that the biological activity of HODEs is often strictly dependent on their stereochemistry. The 'handedness' of the molecule—its R or S configuration—can dictate its interaction with cellular receptors like GPR132 and PPARs (Peroxisome Proliferator-Activated Receptors), leading to vastly different, sometimes opposing, biological outcomes.[1][4] For instance, in the context of cancer, one enantiomer of a HODE may promote apoptosis while its mirror image could potentially support cell growth.[1] This enantioselectivity underscores the absolute necessity for precise analytical methods that can separate and accurately quantify individual HODE enantiomers. Without this capability, experimental results can be misleading or inconclusive. This guide provides an in-depth comparison of the reference standards and analytical workflows essential for achieving robust and reliable chiral analysis of HODEs.

The Cornerstone of Analysis: High-Purity Reference Standards

Accurate chiral analysis is impossible without well-characterized reference standards. These standards serve a dual purpose: they confirm the identity of peaks in a chromatogram by matching retention times, and they are used to build calibration curves for accurate quantification. Given the subtle structural differences between enantiomers, the choice of standard is paramount.

A self-validating analytical system relies on a strategic combination of standards. A racemic standard (an equal mixture of R and S enantiomers) is first used to develop and confirm the chromatographic method's ability to resolve the two peaks. Subsequently, enantiomerically pure standards (e.g., 9(S)-HODE and 9(R)-HODE) are analyzed individually to definitively assign the elution order of the R and S peaks. This two-step validation process is non-negotiable for trustworthy results.

Table 1: Comparison of Commercially Available HODE Reference Standards

Product NameIsomeric FormPuritySupplier (Example)Key Application
9(S)-HODE9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid≥98%Cayman ChemicalIdentification of S-enantiomer, Calibration
9(R)-HODE9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid≥98%Cayman ChemicalIdentification of R-enantiomer, Calibration
(±)-9-HODERacemic mixture of 9(R)- and 9(S)-HODE≥98%Cayman ChemicalMethod development, Resolution confirmation
13(S)-HODE13(S)-hydroxy-9(Z),11(E)-octadecadienoic acid≥98%LarodanIdentification of S-enantiomer, Calibration
13(R)-HODE13(R)-hydroxy-9(Z),11(E)-octadecadienoic acid≥98%LarodanIdentification of R-enantiomer, Calibration
(±)-13-HODERacemic mixture of 13(R)- and 13(S)-HODE≥98%LarodanMethod development, Resolution confirmation

Disclaimer: This table is for illustrative purposes. Researchers should always consult the Certificate of Analysis provided by the supplier for exact specifications.

Analytical Strategies: A Comparative Guide to Chiral Separation

Two primary chromatographic techniques dominate the chiral analysis of HODEs: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them depends on available instrumentation, sample complexity, and desired sensitivity.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is often the method of choice due to its direct analysis capabilities and versatility. The separation is achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times.[5][6]

The Causality of Separation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for HODE analysis.[6][7] The chiral recognition mechanism involves a combination of interactions—hydrogen bonding, π-π interactions, and steric hindrance—between the analyte and the chiral polymer. The precise fit of each enantiomer into the chiral grooves of the stationary phase dictates its retention time.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC-MS/UV Analysis cluster_validation Data Validation & Quantification Sample Biological Sample (Plasma, Tissue) Extract Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extract SPE Solid Phase Extraction (SPE) (Cleanup & Concentration) Extract->SPE HPLC Inject onto Chiral HPLC Column SPE->HPLC Separation Enantiomeric Separation on CSP HPLC->Separation Detection Detection (UV or Mass Spectrometry) Separation->Detection Data Data Acquisition (Chromatogram) Detection->Data PeakID Peak Identification (vs. R/S Standards) Data->PeakID Quant Quantification (Calibration Curve) PeakID->Quant

Caption: Workflow for Chiral HPLC Analysis of HODEs.

Table 2: Comparison of Chiral Stationary Phases for HODE HPLC Analysis

CSP TypeChiral Selector ExampleTypical Mobile PhaseAdvantagesConsiderations
Polysaccharide (Coated)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)Hexane/Isopropanol/Acetic AcidBroad applicability, excellent resolution for many HODEs.[8]Sensitive to certain solvents that can damage the coating.[5]
Polysaccharide (Immobilized)Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)Normal & Reversed-Phase SolventsEnhanced solvent compatibility and robustness.[5][9]May require different mobile phase optimization.
Pirkle-Type(R)-N-(3,5-Dinitrobenzoyl)phenylglycine (e.g., Reprosil Chiral NR)Hexane/Ethanol/Acetic AcidStable, effective for hydroperoxy precursors (HpODEs) and HODEs.[10][11]Selectivity profile may differ from polysaccharide phases.
Detailed Protocol: Chiral HPLC-UV Separation of 9-HODE Enantiomers

This protocol is a representative example and must be optimized for the specific instrument and column used.

  • System Preparation:

    • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase: Prepare a mixture of n-hexane, ethanol, and acetic acid (e.g., 98:2:0.1 v/v/v). Filter and degas thoroughly.

    • Flow Rate: Set to 1.0 mL/min.

    • Column Temperature: Maintain at 25°C.

    • Detection: UV detector set to 235 nm (the absorbance maximum for the conjugated diene system in HODEs).

  • Standard Preparation:

    • Prepare 1 mg/mL stock solutions of (±)-9-HODE, 9(S)-HODE, and 9(R)-HODE in ethanol.

    • Create working standards by diluting the stock solutions in the mobile phase to a final concentration of 10 µg/mL.

  • Analysis and Validation:

    • Step 3.1 (Resolution Check): Inject 10 µL of the (±)-9-HODE (racemic) standard. Confirm baseline separation of two distinct peaks.

    • Step 3.2 (Elution Order): Inject 10 µL of the 9(S)-HODE standard. Match its retention time to one of the peaks from the racemic run.

    • Step 3.3 (Confirmation): Inject 10 µL of the 9(R)-HODE standard. Confirm its retention time matches the remaining peak from the racemic run. You have now established a self-validating system for peak identification.

  • Sample Analysis:

    • Prepare biological samples via lipid extraction and solid-phase extraction (SPE) to isolate the fatty acid fraction.

    • Reconstitute the final extract in the mobile phase.

    • Inject the prepared sample and identify/quantify the HODE enantiomers based on the validated retention times and calibration curves.

Chiral Gas Chromatography (Chiral GC)

Chiral GC offers excellent resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS). However, HODEs are not sufficiently volatile for direct GC analysis.[13] They must first be chemically modified through a process called derivatization .[14]

The Causality of Derivatization: Derivatization serves two purposes:

  • Increase Volatility: It masks the polar carboxyl (-COOH) and hydroxyl (-OH) groups, reducing intermolecular hydrogen bonding and allowing the molecule to enter the gas phase at a lower temperature.[15][16] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective method.[13][15]

  • Enable Chiral Separation (Indirect Method): An alternative to using a chiral GC column is to use an enantiopure derivatizing agent. This agent reacts with both enantiomers of the HODE to form two new molecules called diastereomers.[15] Diastereomers, unlike enantiomers, have different physical properties and can be separated on a standard, non-chiral GC column.[17]

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC-MS Analysis cluster_validation Data Validation & Quantification Sample Extracted Lipid Fraction Deriv Derivatization (e.g., Silylation) Sample->Deriv GC Inject onto Chiral GC Column Deriv->GC Separation Enantiomeric Separation GC->Separation MS Mass Spectrometry (Detection & Identification) Separation->MS Data Data Acquisition (Chromatogram & Spectra) MS->Data PeakID Peak Identification (vs. Derivatized Standards) Data->PeakID Quant Quantification (Selected Ion Monitoring) PeakID->Quant

Caption: Workflow for Chiral GC-MS Analysis of HODEs.

Detailed Protocol: Chiral GC-MS Analysis via Silylation

This protocol describes derivatization followed by separation on a chiral column.

  • Derivatization:

    • Step 1.1 (Drying): Place the dried lipid extract (or 10-20 µg of HODE standard) in a 2 mL glass reaction vial. It is critical that the sample is completely free of water, as silylation reagents are moisture-sensitive.[15]

    • Step 1.2 (Reagent Addition): Add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[13]

    • Step 1.3 (Reaction): Cap the vial tightly and heat at 60°C for 30 minutes. This reaction converts both the carboxylic acid and hydroxyl groups to their TMS derivatives.[13]

    • Step 1.4 (Cooling): Allow the vial to cool to room temperature before injection. The resulting di-TMS-HODE derivative is now volatile and ready for GC analysis.[18]

  • GC-MS System Preparation:

    • Column: A chiral GC column, such as a derivatized cyclodextrin phase (e.g., CHIRALDEX G-TA), is required for separating the derivatized enantiomers.[19][20]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Injector: Set to 250°C.

    • Oven Program: Start at 150°C, hold for 1 min, then ramp to 280°C at 5°C/min. (This must be optimized).

    • MS Detector: Use Electron Ionization (EI) mode. For quantification, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the di-TMS-HODE derivative to enhance sensitivity and selectivity.[13][21]

  • Analysis and Validation:

    • The validation process mirrors the HPLC workflow: first, inject the derivatized racemic standard to confirm peak separation.

    • Then, inject the individually derivatized R and S standards to confirm the elution order.

Conclusion: Ensuring Rigor in HODE Research

The profound influence of stereochemistry on the biological function of hydroxyoctadecanoic acids makes chiral analysis an indispensable tool for researchers in lipidomics, pharmacology, and clinical diagnostics. The choice between chiral HPLC and chiral GC depends on the specific research question and available resources. However, the foundational principles of a robust, self-validating methodology remain universal. Success hinges on the use of high-purity racemic and enantiomerically pure reference standards to develop a separation method and unequivocally confirm the identity of each enantiomer. By adhering to these rigorous analytical practices, scientists can ensure their data is accurate, reproducible, and truly reflects the complex chiral signaling of these important lipid mediators.

References

  • Ito, T., et al. (2020). Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecanoic acids. Scientific Reports. Retrieved from [Link]

  • Dutta, U., et al. (2007). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Journal of Lipid Research. Retrieved from [Link]

  • Gleeson, M., et al. (2011). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Journal of Neuroinflammation. Retrieved from [Link]

  • Wikipedia. (n.d.). 9-Hydroxyoctadecadienoic acid. Wikipedia. Retrieved from [Link]

  • Nieman, D. C., et al. (2015). Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Regis Technologies. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Retrieved from [Link]

  • Hamberg, M., et al. (2012). Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases. Journal of Lipid Research. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Chrom Tech. Retrieved from [Link]

  • SciSpace. (n.d.). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. SciSpace. Retrieved from [Link]

  • Dr. Maisch. (n.d.). Chiral Chromatography. Dr. Maisch. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Retrieved from [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • ACS Publications. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. ACS Publications. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 12-HYDROXYOCTADECANOIC. Ataman Kimya. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Element Lab Solutions. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-hydroxyoctadecanoic acid. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 12-Hydroxyoctadecanoic acid, 2TMS derivative. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. Semantic Scholar. Retrieved from [Link]

  • MDPI. (2026). Structural Insights into the Interaction of Human ALOX15 with the Natural Antioxidant Nordihydroguaiaretic Acid: Functional Inhibitor Studies and Molecular Dynamics Simulations. MDPI. Retrieved from [Link]

  • Wiley Analytical Science. (2022). No enantiomeric standards? No problem!. Wiley Analytical Science. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (S)-9-Hydroxyoctadecanoic Acid

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (S)-9-Hydroxyoctadecanoic acid (also known as 9-Hydroxystearic acid or 9-HSA), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in regulatory standards and field-proven best practices.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of the substance's intrinsic properties is paramount. (S)-9-Hydroxyoctadecanoic acid is a hydroxylated fatty acid. While not classified as acutely toxic, its disposal requires careful consideration due to its physical properties and potential environmental impact.[1] It is crucial to prevent its entry into drains and waterways.[2][3]

The primary risks associated with this compound are physical rather than acute chemical hazards. It is a combustible solid.[4] In the event of a fire, hazardous combustion gases or vapors may be produced.[4] Therefore, all disposal procedures must mitigate fire risk by removing ignition sources.[2]

Table 1: Chemical Hazard Profile for (S)-9-Hydroxyoctadecanoic Acid

PropertyValueSource
CAS Number 3384-24-5Chemicea[1]
Molecular Formula C18H36O3Chemicea[1]
Physical State Solidified mass or fragmentsSigma-Aldrich[4]
Appearance White to Beige SolidSigma-Aldrich[4], Fisher Scientific[5]
Health Hazards Not classified as acutely hazardous. May cause irritation upon contact with eyes. Ingestion of large quantities may cause nausea and diarrhea.[1][3]
Environmental Hazards Do not let product enter drains or waterways.[2][3]
Fire Hazard Combustible. Not classified as flammable.[3][4]

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. The causality is simple: to prevent direct contact and inhalation of any generated dusts, thereby protecting personnel from potential irritation and unforeseen reactions.

  • Hand Protection: Wear chemically impermeable gloves.[6]

  • Eye Protection: Use safety glasses with side shields or chemical goggles approved under government standards like NIOSH (US) or EN 166 (EU).[3][5]

  • Skin and Body Protection: A standard laboratory coat is sufficient. For large-scale operations or spill cleanup, consider additional protective clothing.[5]

  • Respiratory Protection: Not required under normal use conditions with adequate ventilation. If dusts are generated, a NIOSH/MSHA approved respirator (such as a Filter type P1) should be used.[4][5]

Waste Segregation and Collection at the Point of Generation

The foundation of compliant chemical waste management is proper segregation. This practice prevents dangerous reactions between incompatible chemicals and simplifies the final disposal process. (S)-9-Hydroxyoctadecanoic acid waste must be collected in a designated Satellite Accumulation Area (SAA) at or near the point of its generation.[7][8]

Core Principles:

  • Incompatibility: Store this waste away from strong oxidizing agents, strong acids, and strong bases.[3][5]

  • Containerization: Use only chemically compatible containers that are in good condition.[7][9] The original product container is often an excellent choice.[9] For liquids, ensure the container is designed to hold liquids and has a secure, leak-proof closure.[9][10]

  • Labeling: This is a critical regulatory requirement.[7] From the moment the first drop of waste enters the container, it must be labeled with:

    • The words "HAZARDOUS WASTE" [7][9]

    • The full chemical name: "(S)-9-Hydroxyoctadecanoic acid" (no formulas or abbreviations)[7]

    • An approximate percentage of the contents.

  • Container Management: Keep waste containers closed at all times except when adding waste.[7][11] This prevents the release of vapors and reduces the risk of spills.

Step-by-Step Disposal Workflow

The following workflow provides a procedural guide for handling waste streams of (S)-9-Hydroxyoctadecanoic acid.

G cluster_0 In-Lab Waste Handling cluster_1 Final Disposition Start Waste Generated ((S)-9-Hydroxyoctadecanoic Acid or Contaminated Materials) Assess Assess Waste Type & Quantity (Solid, Liquid, Contaminated Debris) Start->Assess Segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers) Assess->Segregate Container Select Appropriate, Compatible Container Segregate->Container Label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name Container->Label Store Store in Designated Satellite Accumulation Area (SAA) Keep Container Closed Label->Store Pickup Container is Full (≤90%) or Project is Complete Store->Pickup Request Arrange for Pickup by Institution's EHS or Licensed Waste Contractor Pickup->Request End Waste Transferred for Final Disposal (Incineration or Approved Landfill) Request->End

Sources

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